molecular formula C19H32O2 B153489 Methyl gamma-linolenate CAS No. 16326-32-2

Methyl gamma-linolenate

Katalognummer: B153489
CAS-Nummer: 16326-32-2
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: JFRWATCOFCPIBM-JPFHKJGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Polyunsaturated fatty acids (PUFAs) are essential nutrients that show distinct deficiency syndromes when not present in adequate amounts in the diet. γ-Linolenic Acid methyl ester (Methyl GLA) is an esterified version of the free acid which is less water soluble but more amenable for the formulation of GLA-containing diets and dietary supplements. GLA is an ω-6 fatty acid which can be elongated to arachidonic acid for endogenous eicosanoid synthesis. It is a weak leukotriene B4 (LTB4) receptor antagonist, inhibiting [3H]-LTB4 binding to porcine neutrophil membranes with a Ki of 1 µM. GLA produces 53% inhibition at a 1 mg/kg dose in an in vivo model of LTB4-induced bronchoconstriction.>Methyl gamma-linolenate is a fatty acid methyl ester obtained from the formal condensation of methanol and gamma-linolenic acid. It has a role as a bacterial metabolite, an apoptosis inducer, an antineoplastic agent and an antibacterial agent. It derives from a gamma-linolenic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRWATCOFCPIBM-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344802
Record name gamma.-Linolenic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16326-32-2
Record name Methyl gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma.-Linolenic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl Gamma-Linolenate: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488) (MGLA), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in various scientific and industrial fields. As an omega-6 fatty acid derivative, it serves as a crucial precursor to biologically active molecules and exhibits a range of pharmacological effects. This technical guide provides an in-depth overview of the core chemical properties of MGLA, detailed experimental protocols for their determination, and a visual representation of its key biological signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to facilitate replication and further research.

Core Chemical Properties

The fundamental chemical and physical properties of methyl gamma-linolenate are summarized in the table below. These properties are critical for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₂O₂[1][2]
Molecular Weight 292.46 g/mol [1][3]
CAS Number 16326-32-2[1][2]
Appearance Liquid[1][4]
Boiling Point 162 °C at 0.5 mmHg385.4 °C at 760 mmHg[4][5]
Density 0.895 - 0.9019 g/cm³[1][2][5]
Refractive Index n20/D 1.476[1][4][5]
Solubility Soluble in DMSO and dimethyl formamide (B127407) (≤100 mg/mL). Insoluble in water.[2][5]
Storage Temperature -20°C[4][5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for fatty acid methyl esters.

Determination of Boiling Point by Gas Chromatography

Principle: This method utilizes gas chromatography (GC) to determine the boiling point distribution of fatty acid methyl esters (FAMEs). The elution of components is directly related to their boiling points under the specified chromatographic conditions. A non-polar capillary column is used to separate the FAMEs in order of increasing boiling point.

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Non-polar open tubular (capillary) GC column

  • Autosampler or manual injection system

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., carbon disulfide).

  • Instrument Setup:

    • Set the injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).

    • Program the column oven temperature with a linear ramp to achieve separation by boiling point. A typical program might start at a low temperature and ramp up to a final temperature that ensures elution of all components.

    • Set the carrier gas flow rate (e.g., helium or hydrogen) to an optimal velocity for the column dimensions.

  • Calibration: Inject a calibration mixture of n-paraffins with known boiling points to establish a retention time versus boiling point curve.

  • Analysis: Inject the prepared sample solution into the GC system.

  • Data Analysis: Record the chromatogram and identify the retention time of the this compound peak. Use the calibration curve to determine the corresponding boiling point.

Determination of Density

Principle: The density of a liquid can be accurately determined using a digital density meter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

Apparatus:

  • Digital density meter with temperature control

  • Syringes for sample injection

  • Cleaning solvents (e.g., ethanol, acetone)

Procedure:

  • Calibration: Calibrate the density meter using deionized water and dry air at a specified temperature (e.g., 20°C).

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and at the desired measurement temperature.

  • Measurement: Inject the sample into the U-tube of the density meter.

  • Reading: Allow the reading to stabilize and record the density value.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement.

Determination of Solubility by the Shake-Flask Method

Principle: The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent. It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for concentration measurement

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., dimethyl sulfoxide, water) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Centrifuge the vial to separate the excess undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

  • Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve. The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.

Biological Signaling Pathways

This compound, primarily through its conversion to gamma-linolenic acid (GLA), is involved in several key biological signaling pathways. The following diagrams illustrate its roles in inducing apoptosis in cancer cells and in the antagonism of the leukotriene B4 receptor, a key mediator of inflammation.

apoptosis_pathway MGLA This compound GLA Gamma-Linolenic Acid (GLA) MGLA->GLA ROS Increased Reactive Oxygen Species (ROS) GLA->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway of this compound.

ltb4_antagonism_pathway cluster_membrane Cell Membrane LTB4R Leukotriene B4 Receptor (BLT1) G_protein G-protein Activation LTB4R->G_protein LTB4 Leukotriene B4 (LTB4) LTB4->LTB4R Binds to MGLA This compound (as GLA) MGLA->Block PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Inflammation Pro-inflammatory Responses (e.g., Chemotaxis) Ca_release->Inflammation

References

An In-depth Technical Guide to the Physical Characteristics of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl gamma-linolenate (B1238488). The information is presented to support research, development, and application of this compound in various scientific fields. This document includes a summary of its quantitative physical data, detailed experimental protocols for the determination of these properties, and a visualization of its mechanism of action as a leukotriene B4 receptor antagonist.

Data Presentation: Physical and Chemical Properties of Methyl Gamma-Linolenate

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for its fundamental characteristics.

PropertyValue
Molecular Formula C₁₉H₃₂O₂
Molecular Weight 292.46 g/mol [1]
Appearance Liquid
Density Approximately 0.9019 g/cm³
Boiling Point 162 °C at 0.5 mmHg
Flash Point 62.0 °C (closed cup)
Refractive Index n20/D 1.476 (lit.)
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[2]. Insoluble in water.
Storage Temperature -20°C
CAS Number 16326-32-2

Experimental Protocols

This section details the methodologies for determining the key physical properties of fatty acid methyl esters (FAMEs) like this compound. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point by Gas Chromatography

The boiling point of fatty acid methyl esters can be determined using gas chromatography (GC) by comparing their retention times to those of a series of n-alkane standards with known boiling points.[3]

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm).

  • Data acquisition and processing software.

Procedure:

  • Calibration:

    • Prepare a calibration mixture containing a series of n-alkanes with a range of boiling points that bracket the expected boiling point of the sample.

    • Inject the calibration mixture into the GC under optimized chromatographic conditions (e.g., oven temperature program, carrier gas flow rate).

    • Record the retention time for each n-alkane.

    • Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.

  • Sample Analysis:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

    • Inject the sample solution into the GC under the same conditions used for the calibration.

    • Record the retention time of the this compound peak.

  • Boiling Point Determination:

    • Using the calibration curve, determine the boiling point of this compound that corresponds to its measured retention time.

Determination of Density

The density of liquid FAMEs can be accurately measured using a digital density meter.[4]

Apparatus:

  • Digital density meter with temperature control.

  • Syringes for sample injection.

  • Degassed, bidistilled water for calibration.

Procedure:

  • Calibration:

    • Calibrate the density meter using degassed, bidistilled water at a known temperature. The measured value should be compared with the standard density of water at that temperature.

  • Sample Measurement:

    • Set the desired temperature for the measurement.

    • Inject the this compound sample into the measuring cell of the density meter, ensuring no air bubbles are present.

    • Allow the temperature to stabilize.

    • Record the density reading provided by the instrument.

    • Perform multiple measurements and calculate the average value to ensure accuracy.[4]

Determination of Solubility in Organic Solvents

A common method to determine the solubility of a lipid-like compound in an organic solvent is the shake-flask method followed by quantification.

Apparatus:

  • Glass vials with screw caps.

  • Shaker or vortex mixer.

  • Centrifuge.

  • Analytical balance.

  • A suitable analytical instrument for quantification, such as a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a glass vial.

  • Equilibration:

    • Tightly cap the vial and place it on a shaker or vortex it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to separate the undissolved solute from the saturated solution.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve on the GC or HPLC.

  • Solubility Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the specific solvent at that temperature.

Mechanism of Action: Leukotriene B4 Receptor Antagonism

This compound is known to act as a leukotriene B4 (LTB4) receptor antagonist.[5] LTB4 is a potent lipid mediator of inflammation that exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily BLT1 and BLT2.[6][7] The activation of these receptors on immune cells initiates a signaling cascade that leads to pro-inflammatory responses. By competitively blocking the binding of LTB4 to its receptors, this compound can inhibit these downstream signaling events, thereby exerting anti-inflammatory effects.[8][9]

The binding of LTB4 to its receptors, BLT1 and BLT2, activates heterotrimeric G-proteins, specifically those of the Gi and Gq families.[10] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These initial signaling events lead to the activation of downstream mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as the activation of the transcription factor NF-κB.[11] The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, by acting as an antagonist at the LTB4 receptor, prevents the initiation of this entire cascade.

LTB4_Signaling_Pathway Inhibitory Action of this compound on the LTB4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BLT1/BLT2 Receptor BLT1/BLT2 Receptor This compound->BLT1/BLT2 Receptor Antagonizes LTB4 LTB4 LTB4->BLT1/BLT2 Receptor Activates Gq Gq BLT1/BLT2 Receptor->Gq Activates Gi Gi BLT1/BLT2 Receptor->Gi Activates PLC PLC Gq->PLC Activates Inhibition_of_AC Inhibition of Adenylyl Cyclase Gi->Inhibition_of_AC Leads to Ca2_Mobilization Ca²⁺ Mobilization PLC->Ca2_Mobilization Leads to MAPKs MAPKs (ERK, JNK) Ca2_Mobilization->MAPKs Activates NFkB_Activation NF-κB Activation MAPKs->NFkB_Activation Activates Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Induces

Caption: Antagonistic effect of this compound on the LTB4 signaling pathway.

References

An In-depth Technical Guide to Methyl Gamma-Linolenate (CAS: 16326-32-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), with the Chemical Abstracts Service (CAS) number 16326-32-2, is the methyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid.[1][2] This compound is of significant interest in various scientific and industrial fields, including nutritional science, pharmaceutical development, and analytical chemistry.[1] As a derivative of an essential fatty acid, it serves as a crucial precursor in the biosynthesis of eicosanoids, which are key signaling molecules involved in inflammation and cellular functions.[1][3] Furthermore, emerging research highlights its potential as an anti-inflammatory, anti-cancer, and apoptosis-inducing agent, making it a valuable subject for drug discovery and development.[2][4][5] This technical guide provides a comprehensive overview of methyl gamma-linolenate, including its physicochemical properties, biological activities, relevant experimental protocols, and key signaling pathways.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and application in experimental settings.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 16326-32-2[1][4]
Molecular Formula C19H32O2[1]
Molecular Weight 292.46 g/mol [6]
Appearance Liquid[1]
Density 0.895 g/cm³[1][6]
Boiling Point 385.4°C at 760 mmHg[1]
Flash Point 101.5°C[1]
Refractive Index n20/D 1.476[1]
Purity ≥99%[1]
Storage Temperature -20°C[6]
Solubility Soluble in DMSO and dimethyl formamide (B127407) (≤100 mg/mL)[6]
Table 2: Spectral Data Summary for this compound
Spectroscopic TechniqueKey Characteristics/ObservationsReference(s)
Mass Spectrometry (MS) Consistent with the molecular weight of 292.46 g/mol .[5]
Infrared (IR) Spectroscopy Data consistent with the structure of this compound.[5]
Proton Nuclear Magnetic Resonance (¹H NMR) Signals corresponding to the olefinic protons, methyl ester protons, and aliphatic chain protons.[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Signals corresponding to the carbonyl carbon, olefinic carbons, and aliphatic carbons.[5]

Biological Activities and Signaling Pathways

This compound, primarily through its conversion to gamma-linolenic acid (GLA) and subsequently to dihomo-γ-linolenic acid (DGLA), exerts a range of biological effects. These are largely mediated by its role in the eicosanoid synthesis pathway and its influence on various signaling cascades.

Role in Eicosanoid Synthesis

This compound is a precursor to arachidonic acid, a key molecule in the synthesis of eicosanoids, which are involved in regulating inflammation and cellular functions.[1][3] DGLA, derived from GLA, is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series 1 prostaglandins (B1171923) (e.g., PGE₁) and 15-series leukotrienes, which generally possess anti-inflammatory properties. This is in contrast to the series 2 prostaglandins and series 4 leukotrienes derived from arachidonic acid, which are predominantly pro-inflammatory.

Eicosanoid_Synthesis_Pathway This compound This compound Gamma-Linolenic Acid (GLA) Gamma-Linolenic Acid (GLA) This compound->Gamma-Linolenic Acid (GLA) Hydrolysis Dihomo-gamma-linolenic Acid (DGLA) Dihomo-gamma-linolenic Acid (DGLA) Gamma-Linolenic Acid (GLA)->Dihomo-gamma-linolenic Acid (DGLA) Elongation Arachidonic Acid (AA) Arachidonic Acid (AA) Dihomo-gamma-linolenic Acid (DGLA)->Arachidonic Acid (AA) Δ5-desaturase COX/LOX Enzymes COX/LOX Enzymes Dihomo-gamma-linolenic Acid (DGLA)->COX/LOX Enzymes Arachidonic Acid (AA)->COX/LOX Enzymes Anti-inflammatory Eicosanoids (Series 1 & 3) Anti-inflammatory Eicosanoids (Series 1 & 3) COX/LOX Enzymes->Anti-inflammatory Eicosanoids (Series 1 & 3) Pro-inflammatory Eicosanoids (Series 2 & 4) Pro-inflammatory Eicosanoids (Series 2 & 4) COX/LOX Enzymes->Pro-inflammatory Eicosanoids (Series 2 & 4)

Eicosanoid Synthesis from this compound.
Leukotriene B4 (LTB4) Receptor Antagonism

This compound and its parent compound, GLA, have been identified as weak antagonists of the leukotriene B4 (LTB4) receptor.[7] LTB4 is a potent pro-inflammatory chemoattractant for neutrophils. By antagonizing its receptor, this compound can potentially mitigate inflammatory responses.

Table 3: Biological Activity Data for this compound and Related Compounds
ActivityCompoundValueCell Line/ModelReference(s)
LTB4 Receptor Binding γ-Linolenic Acid Methyl EsterKi = 1 µMPorcine neutrophil membranes[7]
In vivo Bronchoconstriction Inhibition γ-Linolenic Acid Methyl Ester53% inhibition at 1 mg/kgIn vivo model of LTB4-induced bronchoconstriction[2]
Cytotoxicity This compoundPotent cytotoxic agentHuman lung carcinoma A-549 cell lines[5]
Apoptosis Induction in Cancer Cells

Studies have demonstrated that this compound can induce apoptosis in cancer cells.[5] One study highlighted its potent cytotoxic effect against human lung carcinoma A-549 cell lines.[5] While the precise molecular mechanism is still under investigation, it is suggested to be linked to the modulation of apoptotic signaling pathways.

Apoptosis_Induction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays A549 Cells A549 Cells Treatment Treat with Methyl gamma-linolenate A549 Cells->Treatment SRB Assay SRB Assay for Cytotoxicity Treatment->SRB Assay Caspase Activation Caspase Activation Assays DNA Fragmentation DNA Fragmentation Assay

Experimental Workflow for Apoptosis Induction Study.
Modulation of the LKB1-AMPK-mTOR Signaling Pathway

Gamma-linolenic acid has been shown to protect against lipid metabolism disorders by balancing autophagy and apoptosis through the LKB1-AMPK-mTOR pathway. Activation of AMP-activated protein kinase (AMPK) is a key cellular response to energy stress. This pathway is a critical regulator of cellular growth and metabolism, and its modulation by GLA suggests a potential therapeutic avenue for metabolic diseases and cancer.

AMPK_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Modulation of the LKB1-AMPK-mTOR Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound by Flash Chromatography

This protocol is adapted from a study that successfully isolated this compound from Spirulina platensis.[5]

  • Materials:

    • Lyophilized Spirulina platensis biomass

    • Methanol

    • Acetyl chloride

    • n-Hexane

    • Flash chromatography system (e.g., Isolera system)

    • Silica (B1680970) gel cartridges

    • Mobile phase: Hexane (B92381) and Acetone

  • Procedure:

    • Esterification: Reflux 50 g of lyophilized Spirulina platensis biomass with 800 mL of a methanol:acetyl chloride mixture (95:5, v/v) for 4 hours.

    • Extraction: After cooling, dilute the extract with water and extract three times with an equal volume of n-hexane.

    • Concentration: Combine the hexane extracts and concentrate under reduced pressure to obtain the crude fatty acid methyl esters (FAMEs).

    • Flash Chromatography:

      • Dissolve the crude FAMEs in a minimal amount of the mobile phase.

      • Load the sample onto a silica gel cartridge.

      • Elute with a suitable gradient of hexane and acetone. The specific gradient will depend on the system and should be optimized to achieve the best separation.

      • Monitor the elution profile using a UV detector.

      • Collect the fractions containing this compound.

    • Purity Analysis: Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of fatty acid methyl esters, which can be applied to this compound.

  • Materials:

    • This compound sample

    • Heptane (or other suitable solvent)

    • GC-MS instrument with a suitable capillary column (e.g., a polar column like DB-23)

    • Helium (carrier gas)

    • Internal standard (optional, for quantification)

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the this compound sample in heptane. If quantification is required, add a known amount of an internal standard.

    • GC-MS Conditions:

      • Injector Temperature: 250°C

      • Column Oven Temperature Program:

        • Initial temperature: 140°C, hold for 5 minutes.

        • Ramp to 240°C at a rate of 4°C/minute.

      • Carrier Gas: Helium at a constant flow rate.

      • Detector (MS): Operate in electron ionization (EI) mode. Scan a suitable mass range (e.g., m/z 50-500).

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

      • Compare the mass spectrum with a library of known spectra for confirmation.

      • If an internal standard is used, quantify the amount of this compound by comparing its peak area to that of the internal standard.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol describes a method to assess the cytotoxic effects of this compound on A549 human lung carcinoma cells.

  • Materials:

    • A549 cells

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

    • 96-well cell culture plates

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed A549 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound (CAS 16326-32-2) is a multifaceted compound with significant potential in both research and therapeutic applications. Its role as a precursor in the eicosanoid pathway, its ability to antagonize the LTB4 receptor, and its emerging role in modulating key signaling pathways like the AMPK pathway underscore its importance in the study of inflammation, metabolic disorders, and oncology. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this promising molecule. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its preclinical findings into clinical applications.

References

γ-Linolenic Acid Methyl Ester molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-Linolenic Acid Methyl Ester (Methyl GLA), a significant omega-6 polyunsaturated fatty acid ester. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Core Compound Data: Physicochemical Properties

γ-Linolenic Acid Methyl Ester is the formal condensation product of γ-linolenic acid and methanol.[1] It is an esterified version of the free acid, making it less water-soluble but more suitable for inclusion in dietary supplements and formulations.[2][3][4]

PropertyValueSource
Molecular Formula C₁₉H₃₂O₂[2][5][6][7][8]
Molecular Weight 292.46 g/mol [2][5][6]
CAS Number 16326-32-2[3][8]
Synonyms Methyl GLA, Methyl γ-Linolenate[3][8]
Appearance Liquid[9]
Density ~0.90 g/cm³[2][9]
Boiling Point 162 °C at 0.5 mm Hg[2][9]
Flash Point 62 °C[9]
Refractive Index n20/D 1.476[2][9]
Storage Temperature -20°C[9]
Solubility Soluble in DMSO and Dimethyl Formamide (100 mg/ml)[2][9]

Experimental Protocols

Accurate and reproducible experimental methods are critical for the study of γ-Linolenic Acid Methyl Ester. The following sections detail standard protocols for its preparation via transesterification and its analysis by gas chromatography.

Synthesis: Base-Catalyzed Transesterification

This protocol describes the conversion of lipids containing γ-linolenic acid into its methyl ester form for analysis.

Materials:

Procedure:

  • Accurately weigh approximately 100-200 mg of the oil sample into a reaction vial.[10]

  • Add a known quantity of the internal standard solution.[10]

  • Add 2 mL of heptane and 10 mL of toluene to dissolve the sample, then vortex thoroughly.[10]

  • For the base-catalyzed reaction, add 0.1 mL of 2 M methanolic KOH.[10]

  • Cap the vial securely and vortex the mixture vigorously for 5-10 minutes at room temperature.

  • Allow the mixture to stand for at least 30 minutes to ensure phase separation.[10]

  • Carefully transfer the upper organic layer, which contains the Fatty Acid Methyl Esters (FAMEs), to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • The sample is now ready for Gas Chromatography (GC) analysis.

G Workflow: Base-Catalyzed Transesterification cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis weigh Weigh Oil Sample & Add Internal Standard dissolve Dissolve in Heptane/Toluene weigh->dissolve transesterify Add Methanolic KOH & Vortex dissolve->transesterify separate Allow Phase Separation transesterify->separate extract Transfer Upper (FAME) Layer separate->extract dry Dry with Na₂SO₄ extract->dry gcinject Inject into GC dry->gcinject

Workflow for preparing FAMEs via transesterification.
Analysis: Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of γ-Linolenic Acid Methyl Ester using a Gas Chromatograph with a Flame Ionization Detector (FID).

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and FID.[10]

  • Capillary Column: A polar column such as Omegawax® or BPX-70 is recommended for FAME analysis.[11]

GC Conditions:

ParameterRecommended Setting
Column Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm)
Carrier Gas Helium
Flow Rate 1 mL/min (Constant Flow)
Injector Temperature 250 °C
Detector Temperature 260 °C
Oven Program Initial: 70 °C for 2 minRamp: 5 °C/min to 240 °CHold: 5 min at 240 °C
Injection Volume 1 µL
Split Ratio 50:1

Data Analysis:

  • Identify the γ-Linolenic Acid Methyl Ester peak by comparing its retention time with a known standard.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the concentration of γ-Linolenic Acid Methyl Ester in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Signaling Pathways

γ-Linolenic Acid (GLA) and its metabolites, including Dihomo-γ-linolenic acid (DGLA), are bioactive lipids that modulate key signaling pathways involved in inflammation and cellular metabolism.

Metabolic Conversion of γ-Linolenic Acid

GLA is metabolized into DGLA, which is a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E₁ (PGE₁) and 15-HETrE. This pathway is crucial for the anti-inflammatory effects attributed to GLA.[12][13]

G Metabolic Pathway of γ-Linolenic Acid GLA γ-Linolenic Acid (GLA) (18:3n-6) DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E₁ (PGE₁) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX ProInflam Pro-inflammatory Eicosanoids AA->ProInflam COX/LOX

Metabolic conversion of GLA to bioactive eicosanoids.
Inhibition of Pro-inflammatory Pathways

GLA has been shown to inhibit inflammatory responses by targeting key transcription factors NF-κB and AP-1. It can suppress the activation of these pathways, which are responsible for transcribing pro-inflammatory genes like iNOS and COX-2.[14]

G GLA's Role in Inflammatory Signaling cluster_signal Signal Transduction cluster_tf Transcription Factor Activation cluster_gene Gene Expression GLA γ-Linolenic Acid (GLA) ERK ERK1/2 GLA->ERK JNK JNK GLA->JNK NFkB NF-κB Activation GLA->NFkB AP1 AP-1 Activation GLA->AP1 LPS LPS (Inflammatory Stimulus) LPS->ERK LPS->JNK LPS->NFkB IκBα Degradation ERK->AP1 JNK->AP1 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 IL1b pro-IL-1β AP1->IL1b

GLA inhibits LPS-induced inflammatory signaling.
Regulation of Lipid Metabolism via LKB1-AMPK-mTOR Pathway

In the context of metabolic disorders like nonalcoholic fatty liver disease (NAFLD), GLA has been observed to protect cells from lipid metabolism disorders. It achieves this by balancing autophagy and apoptosis through the activation of the LKB1-AMPK-mTOR signaling pathway.[15][16]

G GLA Regulation of Cellular Metabolism GLA γ-Linolenic Acid (GLA) LKB1 LKB1 GLA->LKB1 Apoptosis Apoptosis (Cell Death) GLA->Apoptosis Reduces AMPK AMPK LKB1->AMPK mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy (Cell Survival) AMPK->Autophagy Promotes mTOR->Autophagy Inhibits LipidMetabolism Improved Lipid Metabolism Autophagy->LipidMetabolism

GLA modulates autophagy and apoptosis via LKB1-AMPK-mTOR.

References

An In-depth Technical Guide to Methyl (Z,Z,Z)-6,9,12-octadecatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (Z,Z,Z)-6,9,12-octadecatrienoate, also known as methyl gamma-linolenate, is a polyunsaturated fatty acid methyl ester of significant interest in various scientific fields. It is the methyl ester of gamma-linolenic acid (GLA), an omega-6 fatty acid. This document provides a comprehensive technical overview of its structure, properties, synthesis, and biological activities, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

The chemical structure of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate is characterized by an 18-carbon chain with three cis double bonds at the 6th, 9th, and 12th positions, and a methyl ester group at the C-1 position.

structure cluster_chain C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH C5->C6 C7 CH C6->C7 C8 CH2 C7->C8 C9 CH C8->C9 C10 CH C9->C10 C11 CH2 C10->C11 C12 CH C11->C12 C13 CH C12->C13 C14 CH2 C13->C14 C15 CH2 C14->C15 C16 CH2 C15->C16 C17 CH2 C16->C17 C18 C C17->C18 O1 O C18->O1 O2 O C18->O2 OCH3 CH3 O2->OCH3

Caption: Chemical structure of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Namemethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
SynonymsThis compound, GLA methyl ester, Methyl (all-cis)-6,9,12-octadecatrienoate
CAS Number16326-32-2
Molecular FormulaC₁₉H₃₂O₂
Molecular Weight292.46 g/mol
InChI KeyJFRWATCOFCPIBM-JPFHKJGASA-N
SMILESCCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC

Physicochemical Properties

A summary of the key physicochemical properties of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate is presented in Table 2. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

PropertyValueConditions
Physical StateLiquidRoom Temperature
Boiling Point162 °C0.5 mmHg
Refractive Indexn20/D 1.47620 °C
Flash Point62.0 °CClosed cup
XLogP3-AA6.2Computed
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count2Computed
Rotatable Bond Count14Computed

Experimental Protocols

Synthesis

A common method for the synthesis of Methyl (Z,Z,Z)-6,9,12-octadecatrienoate is through the esterification of gamma-linolenic acid. The following is a generalized protocol.

Protocol: Acid-Catalyzed Esterification of Gamma-Linolenic Acid

  • Dissolution: Dissolve gamma-linolenic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the methyl ester into a nonpolar organic solvent like hexane (B92381) or diethyl ether.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude Methyl (Z,Z,Z)-6,9,12-octadecatrienoate.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.

synthesis_workflow cluster_synthesis Synthesis Workflow Gamma-Linolenic Acid Gamma-Linolenic Acid Reflux Reflux Gamma-Linolenic Acid->Reflux Methanol + Acid Catalyst Methanol + Acid Catalyst Methanol + Acid Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Reaction Completion Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Crude Product Pure Methyl Ester Pure Methyl Ester Purification->Pure Methyl Ester apoptosis_pathway cluster_apoptosis Apoptosis Induction Pathway Methyl_Ester Methyl (Z,Z,Z)-6,9,12- octadecatrienoate Mitochondria Mitochondria Methyl_Ester->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis nfkb_pathway cluster_nfkb NF-κB Inhibition Pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_P->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Methyl_Ester Methyl (Z,Z,Z)-6,9,12- octadecatrienoate Methyl_Ester->IKK Inhibits

Biological Sources of Methyl Gamma-Linolenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gamma-linolenate (B1238488), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in the pharmaceutical and nutraceutical industries. Its biological activities, including anti-inflammatory and potential anti-cancer properties, have driven research into its natural sources and efficient extraction methodologies. This technical guide provides an in-depth overview of the primary biological sources of methyl gamma-linolenate, detailing the quantitative yields, biosynthetic pathways, and comprehensive experimental protocols for its extraction and analysis.

Introduction

Gamma-linolenic acid (GLA; 18:3, n-6) is a naturally occurring omega-6 fatty acid that serves as a precursor to various bioactive molecules. Its methyl ester, this compound, is often utilized in research and development due to its stability and ease of analysis. The primary biological sources of GLA, and by extension this compound, include a select group of microorganisms, plants, and algae. This document serves as a comprehensive resource for professionals seeking to understand and harness these biological systems for the production and analysis of this compound.

Primary Biological Sources

The production of gamma-linolenic acid is not widespread in nature, being confined to specific organisms that possess the necessary desaturase enzymes. The subsequent esterification to this compound can occur naturally or be achieved through chemical or enzymatic processes post-extraction.

Microorganisms

Certain species of fungi and microalgae are prominent producers of GLA.

  • Fungi: Several fungal species, particularly from the Zygomycetes class, are known to accumulate significant quantities of GLA. Notably, Actinomucor elegans and Umbelopsis isabellina have been identified as high-yield producers.[1][2] Overexpression of the delta-6 desaturase gene in Mucor circinelloides has been shown to significantly increase GLA production.

  • Microalgae: The cyanobacterium Spirulina platensis (Arthrospira platensis) is a well-documented and commercially utilized source of GLA.[3][4] It is a rich source of various nutrients and has been extensively studied for its health benefits.

Plants

A limited number of higher plants are known to produce seeds rich in GLA.

  • Borage (Borago officinalis): The seeds of the borage plant are one of the most concentrated natural sources of GLA.[5][6][7] Borage seed oil typically contains a high percentage of GLA, making it a valuable commercial source.[5][6][7]

  • Evening Primrose (Oenothera biennis): Evening primrose oil is another well-known source of GLA, although generally at lower concentrations than borage oil.

  • Blackcurrant (Ribes nigrum): The seeds of blackcurrant also contain GLA, contributing to the oil's nutritional profile.

Quantitative Data on Gamma-Linolenic Acid Content

The following tables summarize the quantitative data for GLA content in various biological sources. It is important to note that the yield of this compound is directly related to the GLA content of the source material. One study reported a high yield of 71% w/w of isolated this compound from Spirulina platensis using flash chromatography.[3][8]

Microorganism Gamma-Linolenic Acid (GLA) Yield Reference
Actinomucor elegans CCF 3218251 mg/L[1]
Umbelopsis isabellina CCF 2412217 mg/L[1]
Spirulina platensis4.07-22.51% of total fatty acids[9]
Plant Seed Oil Gamma-Linolenic Acid (GLA) Content (% of total fatty acids) Reference
Borage (Borago officinalis)17.9 - 25%[6][10]
Evening Primrose (Oenothera biennis)8 - 14%
Blackcurrant (Ribes nigrum)15 - 20%

Biosynthesis of Gamma-Linolenic Acid

The biosynthesis of gamma-linolenic acid from linoleic acid is a critical step in the metabolic pathway of omega-6 fatty acids. This conversion is catalyzed by the enzyme delta-6 desaturase.

Biosynthesis_of_GLA Linoleic_Acid Linoleic Acid (18:2, n-6) Delta6_Desaturase Delta-6 Desaturase Linoleic_Acid->Delta6_Desaturase GLA Gamma-Linolenic Acid (18:3, n-6) Delta6_Desaturase->GLA Esterification Esterification (with Methanol) GLA->Esterification Methyl_GLA This compound Esterification->Methyl_GLA

Caption: Biosynthesis of this compound.

Experimental Protocols

Extraction and Esterification of Fatty Acids to Methyl Esters

This protocol outlines a general method for the extraction of total lipids and their subsequent conversion to fatty acid methyl esters (FAMEs), including this compound.

Materials:

  • Lyophilized biological material (e.g., Spirulina platensis powder, ground borage seeds)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • 2M methanolic HCl (prepared by adding acetyl chloride to methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Internal standard (e.g., heptadecanoic acid methyl ester)

Procedure:

  • Lipid Extraction (Bligh and Dyer Method):

    • Homogenize 1 g of the lyophilized sample with 10 mL of chloroform and 20 mL of methanol.

    • Add 10 mL of chloroform and blend for 2 minutes.

    • Add 10 mL of 0.9% NaCl solution and blend for 30 seconds.

    • Centrifuge the mixture to separate the layers.

    • Collect the lower chloroform layer containing the lipids.

    • Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 2 mL of 2M methanolic HCl.

    • Add a known amount of internal standard.

    • Heat the mixture at 80°C for 1 hour in a sealed tube.

    • Cool the tube to room temperature.

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution and vortex thoroughly.

    • Centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters

This protocol provides a general framework for the analysis of FAMEs by gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for FAME analysis (e.g., DB-23, FAMEWAX).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 200°C at 10°C/min, hold for 5 min.

    • Ramp to 240°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard.

Experimental_Workflow Start Biological Source (e.g., Spirulina, Borage seeds) Extraction Lipid Extraction (Bligh & Dyer) Start->Extraction Esterification Transesterification to FAMEs (Methanolic HCl) Extraction->Esterification GC_Analysis Gas Chromatography (GC) Analysis Esterification->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis End This compound Concentration Data_Analysis->End

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This technical guide has provided a detailed overview of the primary biological sources of this compound, with a focus on quantitative data, biosynthetic pathways, and practical experimental protocols. For researchers and professionals in drug development, understanding these fundamental aspects is crucial for the efficient sourcing, production, and analysis of this valuable bioactive compound. The provided methodologies and data serve as a foundational resource for further research and application in the pharmaceutical and nutraceutical fields.

References

An In-depth Technical Guide to the Methyl Gamma-Linolenate Omega-6 Fatty Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The omega-6 fatty acid metabolic pathway, starting from the essential fatty acid linoleic acid, plays a critical role in numerous physiological and pathological processes. This pathway generates a cascade of bioactive lipid mediators that are pivotal in inflammation, immune responses, and cell signaling. A key branch of this pathway involves the formation of gamma-linolenic acid (GLA) and its subsequent metabolites. This technical guide provides a comprehensive overview of the core aspects of the methyl gamma-linolenate (B1238488) omega-6 fatty acid pathway, with a focus on its enzymatic steps, regulatory mechanisms, and the functional roles of its products. This document is intended for researchers, scientists, and professionals in drug development who are engaged in studying lipid metabolism and its implications for human health and disease.

The Omega-6 Fatty Acid Metabolic Pathway

The conversion of linoleic acid into various bioactive molecules is a multi-step process involving a series of desaturation and elongation enzymes. Humans cannot synthesize linoleic acid and must obtain it from dietary sources, making it an essential fatty acid. Once consumed, linoleic acid is metabolized into longer and more unsaturated fatty acids.

The initial and rate-limiting step in this pathway is the conversion of linoleic acid (LA, 18:2n-6) to gamma-linolenic acid (GLA, 18:3n-6). This reaction is catalyzed by the enzyme delta-6-desaturase (D6D) , encoded by the FADS2 gene. GLA is then rapidly elongated by elongase 5 (ELOVL5) to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6). DGLA is a crucial branch-point in the pathway. It can be further metabolized by two primary routes:

  • Conversion to Arachidonic Acid (AA): DGLA can be desaturated by delta-5-desaturase (D5D) , encoded by the FADS1 gene, to produce arachidonic acid (AA, 20:4n-6). AA is a precursor to a wide range of pro-inflammatory eicosanoids.

  • Conversion to Anti-inflammatory Mediators: DGLA can also be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of anti-inflammatory and vasodilatory molecules.

dot

Omega6_Pathway LA Linoleic Acid (LA) (18:2n-6) GLA gamma-Linolenic Acid (GLA) (18:3n-6) LA->GLA Delta-6-Desaturase (FADS2) DGLA Dihomo-gamma-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Delta-5-Desaturase (FADS1) AntiInflammatory Anti-inflammatory Eicosanoids (PGE1, 15-HETrE) DGLA->AntiInflammatory COX / LOX ProInflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->ProInflammatory COX / LOX

Figure 1: Core Omega-6 Fatty Acid Metabolic Pathway.

Quantitative Data on Enzyme Kinetics and Fatty Acid Composition

The efficiency of the omega-6 pathway is determined by the kinetic properties of its enzymes and is reflected in the fatty acid composition of tissues.

Table 1: Kinetic Parameters of Key Desaturases in the Omega-6 Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
Delta-6-DesaturaseLinoleic Acid (18:2n-6)1.5 - 6.50.63 - 7.5Rat/Human Liver Microsomes[1][2]
Delta-5-DesaturaseDihomo-gamma-Linolenic Acid (20:3n-6)3.99.1Human Fetal Liver Microsomes[1]

Note: Km and Vmax values can vary depending on the experimental conditions, including the species, tissue, and assay methodology.

Table 2: Representative Fatty Acid Composition (% of Total Fatty Acids) in Human Tissues with Varying Dietary Omega-6 Intake

Fatty AcidStandard Western DietHigh Omega-6 DietReference
Linoleic Acid (18:2n-6)15-2525-35[3][4]
gamma-Linolenic Acid (18:3n-6)<0.50.5-1.5[3][4]
Dihomo-gamma-Linolenic Acid (20:3n-6)1-22-4[3][4]
Arachidonic Acid (20:4n-6)8-1210-15[3][4]

Hormonal and Dietary Regulation of the Omega-6 Pathway

The activity of the key enzymes in the omega-6 pathway is tightly regulated by hormonal and dietary factors.

  • Insulin (B600854): Insulin is a potent activator of both delta-6 and delta-5 desaturases. It enhances the gene expression of these enzymes, thereby promoting the conversion of linoleic acid to its downstream metabolites. In conditions of insulin resistance, the activity of these desaturases can be impaired.[5]

  • Glucagon and Epinephrine: These hormones, which signal through cyclic AMP (cAMP), generally have an inhibitory effect on desaturase activity.

  • Dietary Fats: The intake of dietary fats significantly influences the pathway. High intake of linoleic acid can lead to increased production of its metabolites. Conversely, omega-3 fatty acids, such as alpha-linolenic acid, compete with omega-6 fatty acids for the same desaturase and elongase enzymes, thereby modulating the metabolic flux through the omega-6 pathway.

  • Other Factors: Age, alcohol consumption, and nutritional deficiencies can also impact the efficiency of the omega-6 metabolic pathway.

Signaling Pathways of Omega-6 Metabolites

The biological effects of the omega-6 pathway are mediated by the signaling actions of its eicosanoid products, primarily prostaglandins (B1171923) and leukotrienes. These lipid mediators bind to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Prostaglandin E1 (PGE1) and E2 (PGE2) Signaling

PGE1, derived from DGLA, and PGE2, derived from AA, often have opposing effects. They bind to a family of four E-prostanoid (EP) receptors (EP1-EP4), which are coupled to different G-proteins and downstream signaling pathways.

dot

PGE_Signaling cluster_PGE1 PGE1 Signaling cluster_PGE2 PGE2 Signaling PGE1 PGE1 EP2_4 EP2 / EP4 Receptors PGE1->EP2_4 Gs Gs EP2_4->Gs AC_PGE1 Adenylate Cyclase Gs->AC_PGE1 cAMP_PGE1 ↑ cAMP AC_PGE1->cAMP_PGE1 PKA_PGE1 PKA cAMP_PGE1->PKA_PGE1 AntiInflammatory_Response Anti-inflammatory Response PKA_PGE1->AntiInflammatory_Response PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca2+ IP3_DAG->Ca2 ProInflammatory_Response Pro-inflammatory Response Ca2->ProInflammatory_Response

Figure 2: Simplified Signaling Pathways of PGE1 and PGE2.

  • EP1 Receptor: Primarily activated by PGE2, it couples to Gq, leading to the activation of phospholipase C (PLC), an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium levels. This pathway is often associated with pro-inflammatory responses.[6][7]

  • EP2 and EP4 Receptors: Activated by both PGE1 and PGE2, these receptors couple to Gs, stimulating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory and vasodilatory effects.[6][8]

  • EP3 Receptor: This receptor has multiple splice variants that can couple to Gi (inhibiting adenylyl cyclase and decreasing cAMP) or Gq. Its activation by PGE2 can have varied and complex downstream effects.[7]

Leukotriene B4 (LTB4) Signaling

LTB4, derived from arachidonic acid via the lipoxygenase pathway, is a potent chemoattractant for leukocytes and a key mediator of inflammation. It primarily signals through the high-affinity BLT1 receptor.

dot

LTB4_Signaling LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Gi Gi BLT1->Gi PLC_beta Phospholipase C-beta Gi->PLC_beta IP3_DAG_LTB4 ↑ IP3 & DAG PLC_beta->IP3_DAG_LTB4 Ca2_LTB4 ↑ Ca2+ IP3_DAG_LTB4->Ca2_LTB4 Chemotaxis Chemotaxis & Inflammation Ca2_LTB4->Chemotaxis Experimental_Workflow cluster_Extraction Lipid Extraction cluster_Analysis Fatty Acid Analysis cluster_Assay Enzyme Activity Assay Sample Cell/Tissue Sample Homogenization Homogenize in Chloroform:Methanol Sample->Homogenization PhaseSeparation Add NaCl, Centrifuge Homogenization->PhaseSeparation LipidExtract Collect Lower Organic Phase PhaseSeparation->LipidExtract Drying Evaporate Solvent LipidExtract->Drying Transesterification Transesterify to FAMEs (BF3/Methanol) Drying->Transesterification GCMS GC-MS Analysis Transesterification->GCMS DataAnalysis Identify & Quantify FAMEs GCMS->DataAnalysis Microsomes Isolate Liver Microsomes Radiolabel Incubate with [14C]-Linoleic Acid Microsomes->Radiolabel Separation Separate Substrate & Product (TLC/HPLC) Radiolabel->Separation Quantification Scintillation Counting Separation->Quantification

References

The Role of Methyl Gamma-Linolenate in Eicosanoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid derivative that holds significant potential in modulating the intricate pathways of eicosanoid synthesis. Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are pivotal in regulating inflammation, immunity, and various physiological processes. This technical guide provides an in-depth exploration of the metabolic fate of methyl gamma-linolenate and its subsequent influence on the production of both pro- and anti-inflammatory eicosanoids. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of novel therapeutic strategies targeting inflammatory and other eicosanoid-mediated conditions.

Core Concepts: Metabolism and Bioavailability

Upon hydrolysis, the liberated GLA is rapidly and efficiently converted to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase-5 (ELOVL5).[8] DGLA is a critical precursor for the synthesis of the 1-series prostaglandins (B1171923) and thromboxanes, which are generally considered to be anti-inflammatory. DGLA can also be further metabolized to arachidonic acid (AA) by the enzyme delta-5-desaturase (FADS1), a key precursor to the pro-inflammatory 2-series prostaglandins and thromboxanes, and the 4-series leukotrienes.[8][9] The balance between the conversion of DGLA to anti-inflammatory eicosanoids and its conversion to AA is a critical determinant of the overall inflammatory state.

Quantitative Data on the Effects of Gamma-Linolenate Supplementation on Eicosanoid Precursors and Metabolites

The following tables summarize quantitative data from studies investigating the effects of GLA supplementation on fatty acid profiles and eicosanoid production. Given that this compound is a precursor to GLA, these data provide an indication of the expected downstream effects following its administration.

Table 1: Effects of GLA Supplementation on Plasma and Tissue Fatty Acid Composition in Feline Model

Diet GroupPlasma Phospholipid DGLA (mol%)Plasma Phospholipid AA (mol%)Uterine Tissue DGLA (mol%)Uterine Tissue AA (mol%)Ovarian Tissue DGLA (mol%)Ovarian Tissue AA (mol%)
GL Diet (3.8% GLA)0.85 ± 0.0810.2 ± 0.50.92 ± 0.0711.5 ± 0.40.78 ± 0.0610.8 ± 0.6
HL Diet (0.2% GLA)0.45 ± 0.048.9 ± 0.30.51 ± 0.0510.1 ± 0.50.55 ± 0.0410.5 ± 0.7
LL Diet (Control)0.48 ± 0.059.5 ± 0.40.54 ± 0.0610.3 ± 0.60.58 ± 0.0510.9 ± 0.5
Statistically significant increase compared to control (P < 0.05). Data adapted from a study on feline reproduction.[10]

Table 2: Effects of GLA and EPA Supplementation on Neutrophil and Serum Fatty Acids in Humans

Supplementation GroupNeutrophil DGLA (% of total fatty acids)Neutrophil AA (% of total fatty acids)Serum EPA (% of total fatty acids)Serum AA (% of total fatty acids)
GLA (3.0 g/day )Increased SignificantlyNo Significant Change-Increased Significantly
GLA (3.0 g/day ) + EPA (varying doses)Increased SignificantlyNo Significant ChangeIncreased SignificantlyNo Significant Increase
Data adapted from a study investigating the prevention of serum arachidonic acid accumulation.[11]

Table 3: Effects of Dietary GLA on Macrophage-Mediated Inhibition of Smooth Muscle Cell DNA Synthesis

Dietary Group% Inhibition of SMC DNA SynthesisPGE1 Levels in Coculture (pg/mL)
Corn Oil (Control)-~250
Primrose Oil (10.1% GLA)28%~1000
Fish Oil-Primrose Oil Mix (8.2% GLA)60%~1000
*Statistically significant increase compared to control. Data adapted from a study on macrophage-smooth muscle cell interactions.[12]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Eicosanoid Synthesis

MGL This compound GLA Gamma-Linolenic Acid (GLA) MGL->GLA Esterase DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase-5 (ELOVL5) AA Arachidonic Acid (AA) DGLA->AA Delta-5-Desaturase (FADS1) PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 TXA1 Thromboxane A1 (TXA1) (Anti-aggregatory) DGLA->TXA1 COX-1/2 HETrEs 15-HETrE (Anti-inflammatory) DGLA->HETrEs 15-Lipoxygenase PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 COX-1/2 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) AA->LTB4 5-Lipoxygenase

Metabolic conversion of this compound and its role in eicosanoid synthesis.
Experimental Workflow for In Vitro Analysis of this compound Effects on Macrophage Eicosanoid Production

cluster_cell_culture Cell Culture and Treatment cluster_analysis Eicosanoid Analysis A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Treat with Methyl Gamma-Linolenate A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Solid Phase Extraction (SPE) of Eicosanoids D->E F 6. LC-MS/MS or GC-MS Analysis E->F G 7. Quantify Prostaglandins and Leukotrienes F->G

Workflow for assessing this compound's impact on macrophage eicosanoid production.

Experimental Protocols

In Vivo Rodent Study Protocol

Objective: To determine the effect of oral this compound administration on plasma and tissue fatty acid profiles and eicosanoid levels in a rodent model.

1. Animal Model and Housing:

  • Species: Male Wistar rats (8 weeks old).

  • Housing: Individually housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

  • Acclimatization: Acclimatize animals for one week prior to the experiment.

2. Diet and Treatment Groups:

  • Control Group: Fed a standard chow diet and administered a vehicle control (e.g., olive oil) by oral gavage daily.

  • Treatment Group: Fed a standard chow diet and administered this compound (dissolved in the vehicle) by oral gavage daily. The dose can be determined based on previous studies with GLA.

3. Administration Protocol:

  • Administer the vehicle or this compound solution once daily for a period of 4 weeks using oral gavage needles appropriate for the size of the rats.[13]

4. Sample Collection:

  • At the end of the 4-week period, fast the animals overnight.

  • Anesthetize the animals and collect blood via cardiac puncture into EDTA-containing tubes.[14][15]

  • Immediately centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Harvest liver and peritoneal macrophages.

  • Store all samples at -80°C until analysis.

5. Fatty Acid and Eicosanoid Analysis (GC-MS and LC-MS/MS):

  • Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a modified Folch or Bligh-Dyer method.[16][17]

  • Saponification and Methylation (for GC-MS): For total fatty acid analysis, saponify the lipid extract with methanolic KOH, followed by acidification and extraction of free fatty acids.[16][18] Methylate the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • GC-MS Analysis of FAMEs: Analyze the FAMEs on a gas chromatograph equipped with a mass spectrometer to determine the fatty acid composition of plasma and tissues.[19][20]

  • Eicosanoid Extraction: Extract eicosanoids from plasma using solid-phase extraction (SPE) cartridges.[21][22]

  • LC-MS/MS Analysis of Eicosanoids: Quantify the levels of various prostaglandins and leukotrienes using a liquid chromatography-tandem mass spectrometry system.[22][23]

In Vitro Macrophage Study Protocol

Objective: To investigate the direct effects of this compound on eicosanoid production in cultured macrophages.

1. Cell Culture:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment with this compound:

  • Seed macrophages in 6-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in ethanol.

  • Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.

3. Stimulation of Eicosanoid Synthesis:

  • After the 24-hour pre-treatment, replace the medium with fresh medium containing a stimulating agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).[24]

  • Incubate the cells for a specified period (e.g., 4-24 hours) to allow for eicosanoid production.

4. Sample Collection and Analysis:

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Extract eicosanoids from the supernatant using solid-phase extraction (SPE).[21]

  • Analyze the extracted eicosanoids by LC-MS/MS to quantify the levels of prostaglandins (e.g., PGE1, PGE2) and leukotrienes (e.g., LTB4).[23]

Conclusion

This compound serves as a valuable precursor to gamma-linolenic acid, which in turn is a pivotal modulator of eicosanoid synthesis. By increasing the substrate pool of DGLA, this compound has the potential to shift the eicosanoid profile towards a less inflammatory state, characterized by an increased production of 1-series prostaglandins and a potential reduction in the synthesis of pro-inflammatory arachidonic acid-derived mediators. The data and protocols presented in this guide offer a comprehensive framework for researchers to further investigate the therapeutic applications of this compound in a variety of inflammatory and other eicosanoid-driven diseases. Further research is warranted to elucidate the precise bioavailability and metabolic kinetics of this compound in comparison to other forms of gamma-linolenic acid.

References

Methyl Gamma-Linolenate as a Precursor to Arachidonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes and the primary precursor to a vast array of bioactive lipid mediators known as eicosanoids, which are pivotal in regulating inflammation, immunity, and other physiological processes. While AA can be obtained from dietary sources, its de novo synthesis from essential fatty acids is a key metabolic pathway. This technical guide provides a comprehensive overview of the enzymatic conversion of methyl gamma-linolenate (B1238488) to arachidonic acid, focusing on the core biochemical pathway, quantitative data, detailed experimental protocols, and the regulatory signaling cascades that govern this process. Methyl gamma-linolenate, a derivative of gamma-linolenic acid (GLA), enters this pathway following its hydrolysis to GLA.

The Core Enzymatic Pathway: From Gamma-Linolenate to Arachidonic Acid

The conversion of gamma-linolenic acid (GLA, 18:3n-6) to arachidonic acid (AA, 20:4n-6) is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway involves an elongation step followed by a desaturation step.

  • Elongation of Gamma-Linolenic Acid (GLA): The first step is the two-carbon elongation of GLA to dihomo-γ-linolenic acid (DGLA, 20:3n-6). This reaction is catalyzed by the enzyme Fatty Acid Elongase 5 (ELOVL5) .[1][2][3] ELOVL5 is a key enzyme in the synthesis of long-chain PUFAs and utilizes malonyl-CoA as the two-carbon donor.[1]

  • Desaturation of Dihomo-γ-Linolenic Acid (DGLA): The final step is the introduction of a double bond at the delta-5 position of DGLA to form arachidonic acid. This desaturation is carried out by the enzyme Delta-5-Desaturase (FADS1) .[3][4][5] FADS1 is a rate-limiting enzyme in the biosynthesis of AA.[4]

The following diagram illustrates this core biochemical pathway:

GLA_to_AA_Pathway cluster_ER Endoplasmic Reticulum Methyl_gamma_Linolenate This compound (18:3n-6) GLA gamma-Linolenic Acid (GLA) (18:3n-6) Methyl_gamma_Linolenate->GLA Esterase DGLA Dihomo-gamma-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA ELOVL5 (Elongase) AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA FADS1 (Δ5-Desaturase)

Biochemical pathway of arachidonic acid synthesis from this compound.

Quantitative Data on the Conversion Pathway

Table 1: In Vivo Conversion Rates of n-6 Polyunsaturated Fatty Acids in Rats

Parameterγ-Linolenic Acid (GLA)Dihomo-γ-Linolenic Acid (DGLA)Arachidonic Acid (AA)
Synthesis-Secretion Coefficient (k) (x 10⁻³ min⁻¹)*13.410.85.4
Conversion Rate (J) (nmol/min) 29.420.711.2
Conversion Rate (J) (μmol/day) 42.429.816.1

Data derived from a study involving intravenous [U-¹³C]LA infusion in adult rats.

Table 2: Impact of ELOVL5 and FADS1 Gene Manipulation on Fatty Acid Levels

Genetic ModificationPrecursor Fatty Acid LevelProduct Fatty Acid LevelKey Finding
Elovl5 Knockout (Elovl5⁻/⁻) Mice ↑↑ γ-Linolenic Acid (C18:3n-6)↓ Arachidonic Acid (C20:4n-6)ELOVL5 is essential for the elongation of GLA.[6]
Adenovirus-mediated ELOVL5 Overexpression Not specified↑ Dihomo-γ-linolenic Acid (20:3n-6), ↓ Arachidonic Acid (20:4n-6)Increased ELOVL5 activity leads to an accumulation of DGLA.[7]
Fads1 Knockout (Fads1⁻/⁻) Mice ↑↑ Dihomo-γ-linolenic Acid (20:3n-6)↓↓ Arachidonic Acid (20:4n-6)FADS1 is critical for the conversion of DGLA to AA.[4]

Experimental Protocols

Investigating the enzymatic conversion of this compound to arachidonic acid requires a series of well-defined experimental procedures. These protocols are designed to measure the activity of the elongase and desaturase enzymes and to quantify the fatty acid products.

Protocol 1: In Vitro Enzyme Activity Assay in Liver Microsomes or Cultured Cells

This protocol provides a general framework for assessing the activity of ELOVL5 and FADS1.

1. Sample Preparation:

  • Microsome Isolation: Homogenize fresh liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with sucrose (B13894) and EDTA). Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ELOVL5 and FADS1. Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

  • Cell Culture: Culture cells known to express ELOVL5 and FADS1 (e.g., hepatocytes, certain cancer cell lines) in appropriate media. Harvest the cells and prepare cell lysates.

2. Substrate Incubation:

  • Prepare an incubation mixture containing the microsomal preparation or cell lysate, a suitable buffer (e.g., potassium phosphate), and necessary cofactors: ATP, Coenzyme A (CoA), and NADPH for ELOVL5 activity; NADPH for FADS1 activity.

  • Add the substrate:

    • To measure ELOVL5 activity: Use radiolabeled or non-labeled γ-linolenic acid (or its methyl ester, assuming cellular esterases are active).

    • To measure FADS1 activity: Use radiolabeled or non-labeled dihomo-γ-linolenic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

3. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding a strong base (e.g., methanolic KOH) for saponification of the lipids.

  • Acidify the mixture and extract the total fatty acids using an organic solvent like hexane (B92381) or a chloroform:methanol mixture.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the organic solvent and convert the extracted fatty acids into their methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or methanolic HCl. This step increases the volatility of the fatty acids for gas chromatography analysis.

5. Analysis and Quantification:

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

  • Identify and quantify the substrate and product peaks based on their retention times and mass spectra, comparing them to known standards.

  • If using radiolabeled substrates, the products can be separated by HPLC and quantified by scintillation counting.

  • Express enzyme activity as the amount of product formed per unit time per milligram of protein.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

1. Sample Preparation and Lipid Extraction: (As described in Protocol 1, step 3)

2. Derivatization: (As described in Protocol 1, step 4)

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Use a GC system equipped with a polar capillary column (e.g., DB-225MS) suitable for separating FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

4. Data Analysis:

  • Identify FAMEs by comparing their retention times and mass spectra to a library of standards (e.g., Supelco 37 Component FAME Mix).

  • Quantify individual fatty acids by integrating the peak areas and comparing them to the peak area of an internal standard (e.g., heptadecanoic acid, C17:0) of a known concentration.

Regulatory Control of the Pathway: Key Signaling Cascades

The efficiency of the conversion of GLA to AA is tightly regulated by various factors, including diet, hormones, and genetic polymorphisms. This regulation primarily occurs at the level of gene transcription for ELOVL5 and FADS1. Two key families of transcription factors play a central role: Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

SREBP-1c Signaling Pathway

SREBP-1c is a major transcriptional regulator of genes involved in fatty acid synthesis.[8] Its activation leads to increased expression of both ELOVL5 and FADS1. The activation of SREBP-1c is a multi-step process:

  • ER to Golgi Transport: In its inactive state, SREBP-1c is bound to the endoplasmic reticulum (ER) membrane. In response to cellular signals, such as insulin, the SREBP-1c/SCAP complex is transported to the Golgi apparatus.[9][10]

  • Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain.[9]

  • Nuclear Translocation and Gene Activation: The mature SREBP-1c translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including ELOVL5 and FADS1, thereby upregulating their transcription.[11]

SREBP1c_Pathway cluster_signal Upstream Signaling cluster_ER_Golgi ER & Golgi cluster_Nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Insulin_Receptor->PI3K_Akt_mTOR SREBP1c_inactive Inactive SREBP-1c (ER membrane) PI3K_Akt_mTOR->SREBP1c_inactive Promotes transport & cleavage SREBP1c_cleavage Proteolytic Cleavage (Golgi) SREBP1c_inactive->SREBP1c_cleavage Transport SREBP1c_active Active SREBP-1c SREBP1c_cleavage->SREBP1c_active Release ELOVL5_FADS1_genes ELOVL5 & FADS1 Genes SREBP1c_active->ELOVL5_FADS1_genes Binds to SREs ELOVL5_FADS1_mRNA ELOVL5_FADS1_mRNA ELOVL5_FADS1_genes->ELOVL5_FADS1_mRNA Transcription

SREBP-1c signaling pathway regulating ELOVL5 and FADS1 expression.
PPARα Signaling Pathway

PPARα is a nuclear receptor that primarily regulates genes involved in fatty acid oxidation. However, it also influences the expression of genes in the PUFA synthesis pathway.

  • Ligand Activation: PPARα is activated by binding to its ligands, which include various fatty acids and their derivatives, as well as synthetic compounds like fibrates.[12][13]

  • Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[14]

  • Nuclear Translocation and Gene Activation: The PPARα/RXR heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. While PPARα is primarily known for upregulating fatty acid catabolism, there is evidence of crosstalk with SREBP signaling. For instance, PPARα activation can influence the cleavage and activation of SREBP-1c.[15][16]

PPARa_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligands Fatty Acids, Fibrates PPARa PPARα Ligands->PPARa Activation PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR Heterodimerization RXR RXR RXR->PPARa_RXR PPARa_RXR_nucleus PPARα/RXR PPARa_RXR->PPARa_RXR_nucleus Nuclear Translocation PPREs PPREs PPARa_RXR_nucleus->PPREs Binds to Target_Genes Target Genes (e.g., influencing SREBP-1c) PPREs->Target_Genes Regulates Transcription

PPARα signaling pathway and its influence on fatty acid metabolism.

Conclusion

The conversion of this compound to arachidonic acid is a fundamental metabolic pathway with significant implications for cellular function, inflammation, and overall health. The process is tightly regulated and involves the sequential action of ELOVL5 and FADS1. A thorough understanding of the kinetics, regulation, and experimental methodologies associated with this pathway is essential for professionals in biomedical research and drug development. This guide provides a foundational framework for further investigation into this critical area of lipid metabolism.

References

Apoptosis-Inducing Effects of Methyl Gamma-Linolenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gamma-linolenate (B1238488), the methyl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), is emerging as a molecule of interest in oncology research for its potential to induce apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with the pro-apoptotic effects of methyl gamma-linolenate and its closely related parent compound, GLA. Due to the limited availability of quantitative data for the methyl ester, this guide draws upon the extensive research conducted on GLA to infer and describe the anticipated apoptotic mechanisms of this compound. It is hypothesized that this compound exerts its effects following intracellular hydrolysis to GLA. This document details the cytotoxic and apoptotic activities against various cancer cell lines, outlines the key molecular pathways involved, and provides standardized protocols for essential experimental assays to facilitate further research in this promising area of cancer therapy.

Introduction

Gamma-linolenic acid (GLA, 18:3n-6) is a polyunsaturated fatty acid recognized for its selective cytotoxic effects on cancer cells while leaving normal cells relatively unharmed.[2][3] this compound, as a derivative, is noted for its role as an apoptosis inducer and antineoplastic agent.[1] The primary mechanism of action is believed to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells. The pro-apoptotic activity of GLA and by extension, this compound, is linked to the generation of reactive oxygen species (ROS), lipid peroxidation, and the activation of intrinsic apoptotic signaling cascades.[4][5][6] This guide synthesizes the current understanding of these effects to support further investigation into the therapeutic potential of this compound.

Cytotoxic and Apoptotic Activity

While specific quantitative data for this compound is sparse, one study has reported its cytotoxic activity against A549 human lung carcinoma cells, as determined by the sulforhodamine B (SRB) assay.[7][8] Extensive research on GLA provides a clearer picture of the dose-dependent apoptotic effects on various cancer cell lines.

Quantitative Data on Gamma-Linolenic Acid (GLA) Induced Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of GLA in different cancer cell lines, as determined by the MTT assay. This data serves as a proxy for the expected cytotoxic potency of this compound.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HT-29Colorectal Cancer25572
SGC-7901Gastric Cancer50, 100, 200 (dose-dependent decrease in viability)Not Specified
MGC-803Gastric Cancer50, 100, 200 (dose-dependent decrease in viability)Not Specified

Data compiled from studies on gamma-linolenic acid.

Molecular Mechanisms and Signaling Pathways

The apoptotic effects of this compound are thought to be mediated primarily through the intrinsic (mitochondrial) pathway, a mechanism extensively studied for GLA. This pathway is initiated by intracellular stress, such as the accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to a cascade of events culminating in programmed cell death.

The Intrinsic Apoptotic Pathway

The induction of apoptosis by GLA, and presumably this compound, involves several key steps:

  • Induction of Oxidative Stress: The fatty acid metabolism leads to increased production of ROS and lipid peroxides within the cancer cells.[5]

  • Mitochondrial Dysregulation: The oxidative stress disrupts the mitochondrial membrane potential.[5]

  • Bax/Bcl-2 Ratio Modulation: An increase in the pro-apoptotic/anti-apoptotic Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.[9]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[5]

  • Apoptosome Formation and Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[9]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[9]

Signaling Pathway Diagram

The following diagram illustrates the proposed intrinsic apoptotic pathway induced by this compound/GLA.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Methyl_gamma_linolenate This compound GLA Gamma-linolenic Acid (GLA) Methyl_gamma_linolenate->GLA Hydrolysis ROS Reactive Oxygen Species (ROS) / Lipid Peroxidation GLA->ROS Bax Bax ROS->Bax Upregulates Bcl2 Bcl-2 ROS->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization ROS->MOMP Bax->MOMP Bcl2->MOMP Apaf1 Apaf-1 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Caspase9 Cleavage Caspase3 Caspase-3 Caspase9->Caspase3 Pro_Caspase3 Pro-caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c_cyto Cytochrome c MOMP->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Cytochrome_c_mito->MOMP Cytochrome_c_cytoApaf1 Cytochrome_c_cytoApaf1 Cytochrome_c_cytoApaf1->Apoptosome

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of this compound.

Cell Viability and Cytotoxicity Assays

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Workflow Diagram:

SRB_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Treatment 3. Treat with Methyl gamma-linolenate Incubation1->Treatment Incubation2 4. Incubate for desired period Treatment->Incubation2 Fixation 5. Fix cells with cold 10% TCA Incubation2->Fixation Incubation3 6. Incubate for 1h at 4°C Fixation->Incubation3 Washing1 7. Wash with water and air dry Incubation3->Washing1 Staining 8. Stain with 0.4% SRB solution Washing1->Staining Incubation4 9. Incubate for 30 min at RT Staining->Incubation4 Washing2 10. Wash with 1% acetic acid Incubation4->Washing2 Solubilization 11. Solubilize bound dye with 10 mM Tris base Washing2->Solubilization Measurement 12. Read absorbance at 510 nm Solubilization->Measurement End End Measurement->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Fixation: After the desired incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Detection Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Seed and treat cells with this compound as required.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Labeling: Incubate the cells with a reaction mixture containing TdT enzyme and Br-dUTP (or other labeled dUTPs).

  • Staining: For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.

  • Analysis: Visualize the stained cells using fluorescence microscopy or quantify by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Workflow Diagram:

Western_Blot_Workflow Start Start Cell_Lysis 1. Lyse treated cells Start->Cell_Lysis Protein_Quantification 2. Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE 3. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibody Blocking->Primary_Ab Washing1 7. Wash membrane Primary_Ab->Washing1 Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Washing1->Secondary_Ab Washing2 9. Wash membrane Secondary_Ab->Washing2 Detection 10. Detect with chemiluminescent substrate Washing2->Detection Analysis 11. Analyze band intensity Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Protocol for Caspase-3 and Caspase-9 Activation:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and cleaved caspase-9 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the pro-caspase bands and an increase in the cleaved caspase bands indicate activation.

Conclusion and Future Directions

This compound shows promise as a pro-apoptotic agent for cancer therapy, with its effects likely mediated through the intrinsic apoptotic pathway, similar to its parent compound, gamma-linolenic acid. The induction of oxidative stress, modulation of the Bax/Bcl-2 ratio, and subsequent activation of the caspase cascade appear to be central to its mechanism of action.

Future research should focus on obtaining robust quantitative data on the cytotoxic and apoptotic effects of this compound across a wider range of cancer cell lines. Head-to-head comparative studies with GLA would be valuable to determine if the methyl ester offers any advantages in terms of stability, cellular uptake, or efficacy. Furthermore, in vivo studies are warranted to validate the anti-tumor effects and to assess the pharmacokinetic and pharmacodynamic properties of this compound. A deeper understanding of its molecular targets and signaling pathways will be crucial for its potential development as a novel anticancer therapeutic.

References

An In-Depth Technical Guide to the Anti-neoplastic Properties of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gamma-linolenate (B1238488), the methyl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), has garnered significant interest in oncological research for its potential anti-neoplastic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of methyl gamma-linolenate's mechanisms of action against various cancer types. It details the induction of apoptosis through oxidative stress and the modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This document summarizes quantitative data on its efficacy, presents detailed experimental protocols for its study, and visualizes the complex molecular interactions through signaling pathway diagrams to facilitate further research and drug development efforts in this promising area.

Introduction

This compound (C19H32O2) is a fatty acid methyl ester that serves as a more stable and cell-permeable precursor to gamma-linolenic acid (GLA).[1][2] Upon cellular uptake, it is readily hydrolyzed to GLA, which then exerts a range of biological effects. Numerous in vitro and in vivo studies have demonstrated the selective cytotoxic effects of GLA on cancer cells, while leaving normal cells relatively unharmed, highlighting its potential as a targeted anti-cancer agent.[3][4][5] This guide will delve into the molecular mechanisms underpinning these anti-neoplastic properties, with a focus on providing practical information for researchers in the field.

Mechanisms of Action

The anti-cancer effects of this compound are multifaceted, primarily driven by the induction of apoptosis and the inhibition of critical cell survival and proliferation pathways.

Induction of Oxidative Stress and Apoptosis

A primary mechanism by which this compound exerts its anti-tumor effects is through the generation of reactive oxygen species (ROS) and the induction of lipid peroxidation within cancer cells.[6][7] This increase in oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[6]

The apoptotic process is further regulated by the modulation of the Bcl-2 family of proteins. Treatment with GLA has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards programmed cell death.[5][8]

Modulation of Key Signaling Pathways

This compound, through its conversion to GLA, influences several critical signaling cascades that are often dysregulated in cancer.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and survival in many cancers.[9][10] Evidence suggests that GLA can modulate this pathway, although the effects appear to be cell-type specific. In some contexts, GLA has been shown to inhibit the activation of ERK, thereby impeding tumor cell growth.[11] The interplay between GLA-induced ROS and the MAPK/ERK pathway is an active area of investigation, with ROS capable of both activating and inhibiting this cascade depending on the cellular context.[11]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another central signaling node that promotes cell survival, growth, and proliferation, and its aberrant activation is a common feature of cancer.[12][13] GLA has been demonstrated to interfere with this pathway, often leading to a decrease in the phosphorylation and activation of Akt. This inhibition of Akt activity contributes to the pro-apoptotic effects of GLA by preventing the downstream suppression of apoptotic machinery.[12][14] The generation of ROS by GLA is thought to play a role in the modulation of the PI3K/Akt pathway.[12][14]

In addition to the MAPK/ERK and PI3K/Akt pathways, GLA has been shown to influence other signaling cascades in a cancer-specific manner. For instance, in gastric cancer, GLA has been found to suppress cell growth and epithelial-mesenchymal transition by inhibiting the Wnt/β-catenin signaling pathway.[15]

Quantitative Data on Anti-neoplastic Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and its active form, GLA, against various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueAssayReference
Methyl γ-linolenateA549Lung CarcinomaNot specified, but potentSRB Assay[16][17][18]
γ-linolenic acidHT-29Colorectal Cancer255 µM (at 72h)MTT Assay[11]
1-(γ)linolenyl-3-eicosapentaenoyl propane (B168953) diolMIA PaCa-2Pancreatic Carcinoma25 µmol/lGrowth Inhibition
1-(γ)linolenyl-3-eicosapentaenoyl propane diolPanc-1Pancreatic Carcinoma68 µmol/lGrowth Inhibition
γ-linolenic acidBT-474Breast Cancer~30 µM (at 4 days)MTT Assay[19]
TreatmentCancer ModelEffectMagnitude of EffectReference
5 mM γ-linolenic acidOrthotopic C6 Glioma (in vivo)Tumor Area Reduction75 ± 8.8%[20]
5 mM γ-linolenic acidOrthotopic C6 Glioma (in vivo)Tumor Length Reduction38 ± 9.7%[20]
γ-linolenic acidPancreatic cancer cells with high FASNCell Growth Inhibition~85%[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-neoplastic properties of this compound.

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells or tissue sections for analysis

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Stop/Wash Buffer

  • Counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix adherent cells with 4% PFA for 15-30 minutes at room temperature. For tissue sections, deparaffinize and rehydrate.

  • Permeabilization: Incubate the samples with permeabilization solution to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Stop Reaction: Stop the enzymatic reaction by adding the Stop/Wash Buffer.

  • Detection: If using a direct fluorescent dUTP, proceed to counterstaining. If using an indirect method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).

  • Counterstaining: Stain the nuclei with a counterstain like DAPI.

  • Analysis: Visualize the samples under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Analysis of Protein Expression: Western Blotting for p-ERK and p-Akt

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (active) forms of signaling proteins like ERK and Akt.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a suitable assay (e.g., BCA).

  • SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Efficacy Assessment: Orthotopic Pancreatic Cancer Mouse Model

This model allows for the evaluation of this compound's anti-tumor activity in a more clinically relevant setting.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Pancreatic cancer cell line (e.g., Pan02, KPC)

  • Matrigel (optional)

  • Surgical instruments

  • Anesthesia

  • This compound formulation for injection

Procedure:

  • Cell Preparation: Resuspend pancreatic cancer cells in a suitable medium, with or without Matrigel.

  • Surgical Procedure: Anesthetize the mouse and make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

  • Orthotopic Injection: Carefully inject the cell suspension into the parenchyma of the pancreas.

  • Closure: Suture the abdominal wall and close the skin incision.

  • Treatment: Once tumors are established (can be monitored by imaging if using luciferase-expressing cells), begin treatment with this compound via the desired route of administration (e.g., intraperitoneal, intravenous).[22]

  • Tumor Monitoring: Monitor tumor growth over time using imaging or by measuring tumor volume at the end of the study.

  • Endpoint Analysis: At the end of the experiment, euthanize the mice and collect tumors and other organs for further analysis (e.g., histology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Methyl_Gamma_Linolenate_Metabolism MGL This compound Hydrolysis Hydrolysis (Intracellular Esterases) MGL->Hydrolysis GLA Gamma-Linolenic Acid (GLA) Hydrolysis->GLA caption Metabolic conversion of this compound.

Caption: Metabolic conversion of this compound.

Apoptosis_Induction_Pathway GLA Gamma-Linolenic Acid (GLA) ROS ↑ Reactive Oxygen Species (ROS) & Lipid Peroxidation GLA->ROS Bcl2 ↓ Bcl-2 GLA->Bcl2 Bax ↑ Bax GLA->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis caption Apoptosis induction by Gamma-Linolenic Acid.

Caption: Apoptosis induction by Gamma-Linolenic Acid.

Signaling_Modulation cluster_upstream Upstream Events cluster_pathways Signaling Pathways cluster_downstream Downstream Effects GLA Gamma-Linolenic Acid (GLA) ROS ↑ ROS GLA->ROS Wnt_BetaCatenin Wnt/β-catenin Pathway (Gastric Cancer) GLA->Wnt_BetaCatenin Inhibition PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Modulation Survival ↓ Cell Survival PI3K_Akt->Survival Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Cell Proliferation MAPK_ERK->Proliferation Metastasis ↓ Metastasis Wnt_BetaCatenin->Metastasis caption Modulation of signaling pathways by GLA.

Caption: Modulation of signaling pathways by GLA.

Experimental_Workflow cluster_assays Assays start Start: In Vitro/In Vivo Model treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., TUNEL) treatment->apoptosis western_blot Western Blot (p-ERK, p-Akt, Bcl-2, etc.) treatment->western_blot in_vivo_imaging In Vivo Imaging/ Tumor Measurement treatment->in_vivo_imaging data_analysis Data Analysis (IC50, Apoptosis Rate, etc.) cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis in_vivo_imaging->data_analysis conclusion Conclusion on Anti-neoplastic Effects data_analysis->conclusion caption General experimental workflow.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-neoplastic agent, primarily through the pro-apoptotic and anti-proliferative effects of its active metabolite, gamma-linolenic acid. Its ability to selectively induce oxidative stress in cancer cells and modulate key survival pathways like PI3K/Akt and MAPK/ERK provides a strong rationale for its further development.

Future research should focus on several key areas. Firstly, more extensive studies are needed to determine the IC50 values of this compound across a broader range of cancer cell lines to identify the most sensitive cancer types. Secondly, a deeper understanding of the intricate crosstalk between GLA-induced ROS and the various signaling pathways is required to fully elucidate its mechanism of action. Finally, while preclinical in vivo studies have shown promise, well-designed clinical trials are necessary to translate these findings into effective cancer therapies for patients.[5][23] The potential for synergistic effects when combined with conventional chemotherapeutic agents also warrants further investigation.[24]

References

The Antibacterial Potential of Methyl gamma-Linolenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488) (MGLA) is the methyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. While the broader class of fatty acids and their derivatives have long been recognized for their antimicrobial properties, the specific antibacterial activity of MGLA is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of MGLA's antibacterial effects, including its spectrum of activity, mechanism of action, and relevant experimental methodologies. Due to the limited availability of data specifically for methyl gamma-linolenate, this guide also incorporates data from its parent compound, gamma-linolenic acid (GLA), to provide a more complete picture, with the distinction clearly noted.

Antibacterial Spectrum and Efficacy

The antibacterial activity of fatty acid esters, including this compound, has been investigated against a variety of microorganisms, particularly those relevant to oral health and common infections. While specific quantitative data for MGLA is sparse, studies on related compounds provide valuable insights into its potential efficacy.

Quantitative Antimicrobial Data

A significant challenge in assessing the antibacterial activity of MGLA is the lack of extensive and standardized quantitative data in the scientific literature. One study investigating the quantitative structure-activity relationship of various fatty acids and their derivatives against Staphylococcus aureus reported that methyl/ethyl esters of fatty acids exhibited no antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) greater than or equal to 4000 µg/mL[1]. However, other research on the antimicrobial properties of n-6 fatty acids and their esters against oral microorganisms suggests that fatty acid methyl esters do possess significant antimicrobial activity[2]. This discrepancy highlights the need for further targeted research to elucidate the precise antibacterial spectrum and potency of this compound.

Given the limited direct data for MGLA, the following table summarizes the available MIC and Minimum Bactericidal Concentration (MBC) data for the closely related gamma-linolenic acid (GLA) against various bacterial strains. This information serves as a valuable proxy for estimating the potential activity of MGLA.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusγ-linolenic acid128 (bacteriostatic)-[3]
Bacillus cereusγ-linolenic acid--[3]
Streptococcus mutansγ-linolenic acid--[2]
Aggregatibacter actinomycetemcomitansγ-linolenic acid--[2]
Porphyromonas gingivalisγ-linolenic acid--[2]
Fusobacterium nucleatumγ-linolenic acid--[2]

Note: The antibacterial activity of fatty acids can be influenced by factors such as the bacterial strain, growth medium composition, and pH.

Mechanism of Action

The primary proposed mechanism of antibacterial action for fatty acids and their esters is the disruption of the bacterial cell membrane. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.

Membrane Disruption

Unsaturated fatty acids can induce a marked increase in the permeability of the bacterial cell membrane, which is believed to be due to the formation of pores[4]. This disruption leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in cell death[4][5]. The increased permeability can be assessed experimentally by monitoring the influx of membrane-impermeable dyes like propidium (B1200493) iodide.

Inhibition of Cellular Processes

Beyond direct membrane damage, fatty acids can also interfere with critical cellular processes. Increased membrane permeability can inhibit macromolecular synthesis and disrupt the electron transport chain, further contributing to the bactericidal effect[4].

Interaction with DNA

While the primary target is the cell membrane, some antimicrobial compounds can also interact with intracellular components like DNA. However, there is currently no direct evidence to suggest that this compound's primary mechanism of action involves direct interaction with bacterial DNA.

The following diagram illustrates the proposed mechanism of action, focusing on membrane disruption.

MGLA This compound Membrane Bacterial Cell Membrane MGLA->Membrane Targets Intercalation Intercalation into Lipid Bilayer Membrane->Intercalation Leads to Disruption Membrane Disruption & Pore Formation Intercalation->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the MGLA stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test bacterium overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of MGLA in which there is no visible turbidity (bacterial growth). A positive control (no MGLA) and a negative control (no bacteria) should be included.

The following workflow diagram illustrates the broth microdilution assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare MGLA Stock Solution Dilution Perform serial dilutions of MGLA in plate Stock->Dilution Plate Prepare 96-well plate with broth Plate->Dilution Inoculum Prepare standardized bacterial inoculum Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate plate at 37°C Inoculate->Incubate Read Read plate for visible growth (turbidity) Incubate->Read Determine Determine MIC Read->Determine

Workflow for the broth microdilution MIC assay.
Assessment of Bacterial Membrane Integrity

The integrity of the bacterial cell membrane can be assessed using fluorescent dyes that are normally impermeable to intact membranes. Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised membranes.

Protocol: Propidium Iodide Uptake Assay

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.5).

  • Treatment: Add this compound at the desired concentration (e.g., 1x or 2x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Incubation: Incubate the suspensions at 37°C for a specified time (e.g., 30-60 minutes).

  • Staining: Add propidium iodide to each suspension to a final concentration of 2-5 µM. Incubate in the dark at room temperature for 10-15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm). Cells with damaged membranes will fluoresce red.

    • Fluorometry: Measure the fluorescence intensity of the suspensions in a microplate reader or fluorometer. An increase in fluorescence intensity compared to the negative control indicates membrane damage.

The following diagram outlines the principle of the propidium iodide uptake assay.

cluster_intact Intact Cell Membrane cluster_damaged Damaged Cell Membrane (by MGLA) IntactCell Bacterial Cell NoFluorescence No Red Fluorescence IntactCell->NoFluorescence Results in PI_out Propidium Iodide PI_out->IntactCell Impermeable DamagedCell Bacterial Cell Fluorescence Red Fluorescence DamagedCell->Fluorescence Results in PI_in Propidium Iodide PI_in->DamagedCell Permeable

Principle of the propidium iodide membrane integrity assay.
Evaluation of Bacterial DNA Damage

While not the primary proposed mechanism, it is prudent to assess for any potential DNA-damaging effects of a novel antimicrobial agent. A quantitative PCR (qPCR)-based method can be used to evaluate the integrity of bacterial DNA.

Protocol: qPCR-based DNA Damage Assay

  • Treatment and DNA Extraction:

    • Treat bacterial cultures with this compound at various concentrations and for different durations.

    • Include a positive control for DNA damage (e.g., treatment with hydrogen peroxide or UV irradiation) and a negative control (untreated cells).

    • Extract genomic DNA from all samples using a standard bacterial DNA extraction kit.

  • qPCR Analysis:

    • Design two sets of primers targeting a specific gene in the bacterial genome: one set amplifying a short fragment (e.g., 100-200 bp) and another amplifying a long fragment (e.g., 1-2 kb) of the same gene.

    • Perform qPCR for both the short and long fragments for each DNA sample. The presence of DNA damage will inhibit the amplification of the longer fragment more significantly than the shorter one.

  • Data Analysis:

    • Calculate the relative amplification of the long fragment compared to the short fragment for each sample.

    • A decrease in the long-to-short fragment amplification ratio in the MGLA-treated samples compared to the untreated control indicates DNA damage[6].

Potential Effects on Bacterial Signaling Pathways

The interaction of fatty acid esters with bacterial signaling pathways is an area that requires further investigation. While direct evidence for this compound is lacking, related fatty acids have been shown to influence bacterial communication and virulence.

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. Some fatty acids have been shown to interfere with QS signaling, thereby reducing the production of virulence factors and biofilm formation. It is plausible that MGLA could exert similar effects, but this remains to be experimentally verified.

Two-Component Systems

Two-component systems (TCS) are prevalent signal transduction pathways in bacteria that enable them to sense and respond to environmental changes. These systems are often involved in virulence and antibiotic resistance. The disruption of the cell membrane by MGLA could indirectly affect the function of membrane-bound sensor kinases, thereby modulating TCS signaling. However, direct interaction of MGLA with TCS components has not been reported.

Conclusion and Future Directions

This compound shows promise as an antibacterial agent, likely acting through the disruption of the bacterial cell membrane. However, the current body of research is limited, with a notable lack of specific quantitative data on its antimicrobial efficacy. Future research should focus on:

  • Determining the MIC and MBC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Elucidating the precise molecular mechanism of membrane disruption through biophysical techniques.

  • Investigating the potential for this compound to inhibit biofilm formation and modulate bacterial virulence through interference with signaling pathways such as quorum sensing.

  • Evaluating the in vivo efficacy and safety of this compound in animal models of infection.

A more thorough understanding of the antibacterial properties of this compound will be crucial for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to Methyl Gamma-Linolenate in Nutritional Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488) (MGLA), the methyl ester of gamma-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid of significant interest in the fields of nutritional science and pharmacology. As a more stable and lipid-soluble form of GLA, MGLA serves as a key precursor to a cascade of bioactive molecules with potent anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of MGLA, focusing on its metabolic fate, its role in key signaling pathways, and its effects as demonstrated in preclinical and clinical research. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Physicochemical Properties of Methyl Gamma-Linolenate

A thorough understanding of the physical and chemical characteristics of MGLA is crucial for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₂O₂[1]
Molecular Weight 292.46 g/mol [1]
CAS Number 16326-32-2[1]
Appearance Liquid[2]
Purity ≥99% (GC)[2]
Density 0.895 g/cm³[1]
Boiling Point 385.4°C at 760 mmHg[1]
Flash Point 101.5°C[1]
Refractive Index n20/D 1.476[2]

Metabolism of this compound

Upon ingestion, this compound is rapidly hydrolyzed by lipases to yield gamma-linolenic acid (GLA). GLA then enters the omega-6 fatty acid metabolic pathway, where it is elongated to dihomo-gamma-linolenic acid (DGLA). DGLA is a pivotal intermediate that can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). A smaller portion of DGLA can be desaturated by delta-5-desaturase to form arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.

MGLA This compound GLA Gamma-Linolenic Acid (GLA) MGLA->GLA Lipases (Hydrolysis) DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX Enzymes HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE LOX Enzymes AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX/LOX Enzymes

Metabolic pathway of this compound.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of this compound and its active form, GLA.

Table 1: Effects on Plasma Lipids (Human Studies with GLA)
Dosage of GLAChange in LDL CholesterolChange in HDL CholesterolReference(s)
1.1 g/day -10%+7%
1.6 g/day -25%+9%
3 g/day (in hyperlipidemic patients)Significant decrease+22% (p < 0.01)[3]
Table 2: Effects on Inflammatory Markers and Platelet Function (Human Studies with GLA)
ParameterDosage of GLAEffectReference(s)
Plasma Triglycerides3 g/day -48% (p < 0.001)[3]
Platelet Aggregation (ADP and epinephrine-induced)3 g/day -45%[3]
Serum Thromboxane (B8750289) B23 g/day -45%[3]
Bleeding Time3 g/day +40% (p < 0.01)[3]
Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineAssayIC₅₀Reference(s)
A-549 (Human Lung Carcinoma)SRB Assay<100 µg/mL

Key Signaling Pathways Modulated by this compound

Research suggests that the anti-inflammatory and anti-proliferative effects of MGLA are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

Inhibition of NF-κB Signaling Pathway

This compound, through its conversion to GLA and DGLA, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes MGLA This compound MGLA->IKK Inhibition

Inhibition of the NF-κB signaling pathway by MGLA.

Modulation of MAPK Signaling Pathway

This compound has also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by reducing the phosphorylation of key kinases such as ERK and JNK. This can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation JNK JNK pJNK p-JNK JNK->pJNK Apoptosis Apoptosis pJNK->Apoptosis MGLA This compound MGLA->ERK Inhibits Phosphorylation MGLA->JNK Inhibits Phosphorylation Stress_Stimuli Stress Stimuli Stress_Stimuli->JNK

Modulation of the MAPK signaling pathway by MGLA.

Detailed Experimental Protocols

Quantification of this compound in Plasma by GC-MS

This protocol describes the extraction and quantification of fatty acid methyl esters, including MGLA, from plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Methanol

  • Acetyl chloride

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To 1 mL of plasma, add a known amount of the internal standard.

  • Transesterification: Add 2 mL of methanol:acetyl chloride (20:1, v/v). Cap the tube tightly and heat at 100°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and vortex vigorously for 1 minute. Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Isolation: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis: Inject an aliquot of the dried hexane extract into the GC-MS system. Use a suitable capillary column (e.g., DB-23) and a temperature program that allows for the separation of C18 fatty acid methyl esters.

  • Quantification: Identify MGLA based on its retention time and mass spectrum. Quantify by comparing the peak area of MGLA to that of the internal standard.

Start Plasma Sample + Internal Standard Transesterification Transesterification (Methanol/Acetyl Chloride, 100°C) Start->Transesterification Extraction Hexane Extraction Transesterification->Extraction Isolation Isolate Hexane Layer Extraction->Isolation Drying Dry with Na₂SO₄ Isolation->Drying Analysis GC-MS Analysis Drying->Analysis

References

Methyl Gamma-Linolenate: A Technical Guide to its Potential as a Tumor Suppression Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), the methyl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), has emerged as a molecule of interest in oncology research. While much of the existing literature focuses on its parent compound, GLA, evidence suggests that methyl gamma-linolenate possesses direct anti-tumor properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a potential tumor suppression agent, with a focus on its mechanism of action, experimental data, and relevant protocols for in vitro evaluation. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development.

Quantitative Data on Anti-Tumor Activity

The available quantitative data on the cytotoxic effects of this compound on cancer cell lines is currently limited. However, one key study has demonstrated its efficacy in human lung carcinoma. For a broader context, comparative data for the parent compound, gamma-linolenic acid (GLA), is also presented.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCancer Cell LineAssayIC50Exposure TimeReference
This compoundA-549 (Human Lung Carcinoma)SRB1-4 µg/mL72 hours[1]

Table 2: In Vitro Cytotoxicity of Gamma-Linolenic Acid (GLA) - For Comparative Context

CompoundCancer Cell LineAssayIC50Exposure TimeReference
Gamma-Linolenic AcidHT-29 (Human Colorectal Cancer)MTT255 µM72 hours[2]
Gamma-Linolenic AcidPanc-1 (Human Pancreatic Cancer)MTT30-100 µmol/l (50% growth inhibition)Not Specified[3]
Gamma-Linolenic AcidMIA PaCa-2 (Human Pancreatic Cancer)MTT30-100 µmol/l (50% growth inhibition)Not Specified[3]

Mechanism of Action and Signaling Pathways

This compound is reported to exert its anti-tumor effects primarily through the induction of apoptosis.[1] While the precise signaling cascades initiated by the methyl ester are still under investigation, it is known to be an inhibitor of melanoma cell proliferation.[1] The proposed mechanisms often draw parallels with those of its parent compound, GLA, which include the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

This compound has been shown to induce apoptosis in A-549 lung cancer cells.[1] Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The process is tightly regulated by a complex network of signaling molecules. While the specific apoptotic pathway activated by this compound is not yet fully elucidated, it is hypothesized to involve caspase activation, a family of proteases central to the execution of apoptosis.

MGL This compound Apoptosis Apoptosis MGL->Apoptosis Induces CancerCell Cancer Cell Proliferation Apoptosis->CancerCell Inhibits

Figure 1. Logical relationship of this compound's primary anti-tumor effect.

Potential Involvement of MAPK and PI3K/Akt Pathways (Inferred from GLA studies)

Studies on GLA have indicated its ability to modulate critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are often dysregulated in cancer. The MAPK pathway is crucial for cell proliferation, differentiation, and survival, while the PI3K/Akt pathway is a key regulator of cell growth and apoptosis. It is plausible that this compound may exert its effects through similar mechanisms, though further research is required for confirmation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K MAPK_pathway MAPK Pathway (e.g., ERK) GrowthFactorReceptor->MAPK_pathway Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation MAPK_pathway->Proliferation MGL This compound MGL->PI3K Inhibits? MGL->MAPK_pathway Inhibits? GrowthFactor GrowthFactor GrowthFactor->GrowthFactorReceptor

Figure 2. Hypothesized signaling pathway inhibition by this compound, based on GLA data.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing the anti-tumor effects of this compound and related compounds.

In Vitro Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

This protocol is adapted from the methodology used to evaluate the cytotoxicity of this compound against A-549 human lung carcinoma cells.[1][4]

1. Cell Culture and Plating:

  • Culture A-549 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
  • Perform serial dilutions of the stock solution to obtain the desired final concentrations (e.g., ranging from 1 to 100 µg/mL).
  • Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
  • Incubate the plates for 72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
  • Incubate at 4°C for 1 hour.
  • Wash the plates five times with slow-running tap water and allow them to air dry.
  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
  • Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.

4. Absorbance Measurement and Data Analysis:

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
  • Shake the plates for 5 minutes on a mechanical shaker.
  • Measure the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Start [label="Start: Seed Cells in 96-well Plate", shape=ellipse, fillcolor="#FBBC05"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with this compound"]; Incubate2 [label="Incubate 72h"]; Fix [label="Fix with TCA"]; Wash1 [label="Wash and Dry"]; Stain [label="Stain with SRB"]; Wash2 [label="Wash and Dry"]; Solubilize [label="Solubilize Dye"]; Read [label="Read Absorbance at 510 nm"]; End [label="End: Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Fix; Fix -> Wash1; Wash1 -> Stain; Stain -> Wash2; Wash2 -> Solubilize; Solubilize -> Read; Read -> End; }

Figure 3. Experimental workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The preliminary evidence for this compound as a potential tumor suppression agent is promising, particularly its demonstrated cytotoxic and apoptosis-inducing effects on human lung carcinoma cells. However, the field is still in its nascent stages, with a clear need for more extensive research.

Future investigations should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound across a wider range of cancer cell lines to determine its spectrum of activity.

  • Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its precise mechanism of action. This includes investigating its effects on key pathways like MAPK and PI3K/Akt, and its role in ROS generation.

  • In Vivo Studies: Translating the in vitro findings to animal models to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Comparative Studies: Directly comparing the anti-tumor potency and mechanisms of this compound with its parent compound, GLA, to understand the impact of esterification on its biological activity.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of this compound's potential as a novel therapeutic agent in the fight against cancer.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Gamma-Linolenate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-linolenic acid (GLA), an omega-6 fatty acid, is of significant interest in pharmaceutical and nutraceutical research for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and robust quantification of GLA is crucial for research, development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids, offering high sensitivity and selectivity.[1][2] However, due to their low volatility, fatty acids require a derivatization step to be converted into more volatile compounds.[3][4][5] The most common approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs), such as methyl gamma-linolenate (B1238488).[3][4] This application note provides detailed protocols for the derivatization of samples containing gamma-linolenic acid and subsequent analysis of methyl gamma-linolenate by GC-MS.

Experimental Protocols

The overall workflow for the analysis of this compound involves sample preparation (including lipid extraction where necessary), derivatization to form the fatty acid methyl ester, and finally, analysis by GC-MS.

Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines two common methods for the derivatization of fatty acids to FAMEs. The choice of method may depend on the sample matrix and laboratory preference.

Method A: Acid-Catalyzed Methylation using Methanolic HCl

This method is effective for the esterification of free fatty acids and transesterification of lipids.

Materials:

  • Sample containing gamma-linolenic acid

  • Methanolic HCl (e.g., 1.09 M)[4]

  • n-Hexane (HPLC grade)

  • Water (deionized)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Lipid Extraction (if necessary): For solid samples, extract lipids using a suitable solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • Sample Preparation: To a known amount of the lipid extract or oil in a screw-capped tube, add a precise amount of the internal standard.

  • Reagent Addition: Add 2 mL of methanolic HCl to the tube.[4]

  • Reaction: Tightly cap the tube and heat at 100°C for 1-1.5 hours or at a lower temperature of 45°C overnight.[4]

  • Cooling: Allow the reaction mixture to cool to room temperature.[4]

  • Extraction: Add 1 mL of n-hexane and 1 mL of water to the tube.[4]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer. Allow the phases to separate.[4]

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The FAME-containing hexane solution is now ready for injection into the GC-MS system.

Method B: Base-Catalyzed Transesterification followed by Acid-Catalyzed Esterification

This two-step method is often used for samples containing triacylglycerols.

Materials:

  • Sample containing gamma-linolenic acid

  • Methanolic sodium hydroxide (B78521) (e.g., 0.5 M)[2]

  • Boron trifluoride (BF3) in methanol (e.g., 14%)[2]

  • n-Hexane (HPLC grade)

  • Saturated sodium chloride solution[2]

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Saponification: To approximately 25 mg of the extracted lipid or oil in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH and a known amount of the internal standard. Heat the mixture at 100°C for 5-10 minutes until the fat globules dissolve.[2]

  • Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol. Heat again at 100°C for 5-10 minutes.[2]

  • Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.[2]

  • Phase Separation: Shake vigorously for 30 seconds and allow the layers to separate.[2]

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.[2]

  • Sample Dilution: Dilute the hexane extract to a suitable concentration for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

The following are typical GC-MS conditions for the analysis of FAMEs. These parameters should be optimized for the specific instrument and column being used.

Data Presentation

Quantitative analysis of this compound is typically achieved by creating a calibration curve with a certified standard. The concentration in unknown samples is then determined by comparing the peak area of this compound to that of the internal standard and interpolating from the calibration curve. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed.[1][6]

Table 1: Typical GC-MS Instrument Parameters for FAME Analysis

ParameterTypical Value/SettingReference(s)
Gas Chromatograph (GC)
GC SystemAgilent 7890B GC with 5977A MSD or equivalent[7]
ColumnAgilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column[7]
Supelcowax 10 (60 m x 0.25 mm, 0.25 µm)[8]
Carrier GasHelium or Hydrogen[7][8]
Flow RateConstant flow of 0.8-1.2 mL/min[7][8]
Injector TypeSplit/Splitless[7]
Injector Temperature210-250 °C[7][8]
Injection Volume0.5-1 µL[7][8]
Split Ratio24:1 to 50:1[7][8]
Oven ProgramInitial temp 60-140°C, hold for 1 min; ramp at 7-10°C/min to 175-220°C, hold for 10-23 min[7][8]
Mass Spectrometer (MS)
MS Transfer Line Temp.240 °C[7]
MS Source Temp.150-230 °C[7][8]
MS Quad Temp.150 °C[7]
Ionization ModeElectron Ionization (EI) at 70 eV[7][8]
Acquisition ModeScan (m/z 22-550) or SIM for targeted analysis[7][8]

Table 2: Key Mass Spectral Ions for this compound (C19H32O2)

Ion Typem/z ValueDescriptionReference(s)
Molecular Ion [M]+292The intact ionized molecule.[9][10]
Characteristic Fragment Ions79, 150, 194, 261These ions are characteristic of the fragmentation pattern of this compound and can be used for identification and quantification in SIM mode.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation during derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., Oil, Biological Matrix) Lipid_Extraction Lipid Extraction (if necessary) Sample->Lipid_Extraction Derivatization Methylation to FAMEs (e.g., with Methanolic HCl) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

derivatization_reaction cluster_reactants Reactants cluster_products Products GLA Gamma-Linolenic Acid (R-COOH) MGL This compound (R-COOCH3) GLA->MGL  H+ (Acid Catalyst) Methanol Methanol (CH3OH) Water Water (H2O)

Caption: Acid-catalyzed esterification of gamma-linolenic acid.

References

Application Note: Quantification of Methyl Gamma-Linolenate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of methyl gamma-linolenate (B1238488) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable for the determination of methyl gamma-linolenate in various sample matrices, offering high sensitivity and reproducibility. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound (MGLA), the methyl ester of gamma-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid of significant interest in the pharmaceutical and nutraceutical industries. Accurate and precise quantification of MGLA is crucial for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acid methyl esters (FAMEs), including MGLA.[1] This application note details a validated HPLC-UV method for the quantification of MGLA.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥99% purity)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Hexane (B92381) (analytical grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663)

  • Sample containing the lipid to be analyzed

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Column: YMC-Triart C18 ExRS (150 mm x 3.0 mm, 1.9 µm) or equivalent high-resolution C18 column. The separation of methyl α-linolenate and methyl γ-linolenate can be challenging due to their structural similarity; a high carbon-load C18 column is recommended.[3]

  • Data Acquisition and Processing Software

Sample Preparation (Esterification)

For samples containing gamma-linolenic acid in triacylglycerol or other forms, a derivatization step to form the fatty acid methyl ester is required.

  • Weigh approximately 25-30 mg of the oil or lipid sample into a screw-cap glass vial.

  • Add 5 mL of hexane to dissolve the sample.

  • Add 1 mL of 0.5 M sodium hydroxide in methanol.

  • Cap the vial tightly and heat at 80°C for 30 minutes with continuous shaking.

  • Allow the vial to cool to room temperature.

  • After phase separation, carefully transfer the upper hexane layer to a clean vial.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution contains the fatty acid methyl esters and is ready for HPLC analysis.

HPLC Method
ParameterCondition
Column YMC-Triart C18 ExRS (150 mm x 3.0 mm, 1.9 µm)[3]
Mobile Phase 70% Acetonitrile/Water (50/50, v/v) and 30% Tetrahydrofuran[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 210 nm[3]
Injection Volume 1 µL[3]
Run Time Approximately 15 minutes (adjust as needed for full elution)
Calibration Curve Preparation
  • Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent like acetonitrile/THF (50/50) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.01 mg/mL to 0.5 mg/mL.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Quantitative Data Summary

The performance of the HPLC method for the quantification of fatty acid methyl esters, including methyl linolenate, is summarized below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference
Linearity (r²) ≥ 0.995[4]
Accuracy (Recovery %) 81.7 ± 0.2 - 110.9 ± 0.1[4]
Precision (Repeatability, %RSD) 0.2 - 1.3[4]
Limit of Detection (LOD) 0.0001% mass[1][4]
Limit of Quantification (LOQ) 0.0004% mass[1][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Lipid Sample Esterification Esterification (NaOH in Methanol) Sample->Esterification Extraction Hexane Extraction Esterification->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying FAMEs FAMEs in Hexane Drying->FAMEs Injection Injection FAMEs->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification (External Standard) Data->Quantification Report Result Reporting Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Analyte This compound Method HPLC-UV Analyte->Method is quantified by Column Reversed-Phase C18 Method->Column utilizes MobilePhase Acetonitrile / Water / THF Method->MobilePhase employs Detector UV Detector (210 nm) Method->Detector uses Quantification External Standard Calibration Method->Quantification requires Result Concentration (mg/mL) Quantification->Result to determine

Caption: Logical relationship of the analytical components.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The use of a high-resolution C18 column is critical for the successful separation from its isomers.[3] Adherence to the described protocol for sample preparation and HPLC analysis will ensure high-quality, reproducible results essential for research, development, and quality control applications.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectral analysis of methyl gamma-linolenate (B1238488), an important omega-6 fatty acid methyl ester. The provided data and methodologies are essential for researchers in fields such as natural product chemistry, lipidomics, and drug development for the unambiguous identification and characterization of this compound.

Data Presentation: Spectral Data Summary

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for methyl gamma-linolenate. The assignments are based on the known structure of the molecule and typical chemical shift ranges for fatty acid methyl esters.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: TMS)

Protons (Carbon No.)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-180.89t7.5
H-4 to H-5, H-14 to H-171.25 - 1.40m-
H-31.61p7.4
H-5, H-8, H-112.05q6.8
H-22.30t7.5
H-102.81t6.0
OCH₃3.67s-
H-6, H-7, H-9, H-12, H-135.28 - 5.45m-

Abbreviations: s = singlet, t = triplet, p = pentet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, Reference: TMS)

Carbon AtomChemical Shift (δ) ppm
C-1814.06
C-1722.56
C-424.80
C-8, C-1125.63
C-526.68
C-1529.13
C-1629.58
C-1431.52
C-334.12
OCH₃51.42
C-13127.10
C-9128.15
C-6128.25
C-12130.43
C-7132.05
C-10132.05
C-1174.24

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a sample solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and a more concentrated solution of 50-100 mg in the same volume for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm for chemical shift calibration.

  • Sample Filtration: Filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Labeling: Clearly label the NMR tube with the sample information.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 30s) and an inverse-gated decoupling sequence are recommended to suppress the Nuclear Overhauser Effect (NOE).[1]

    • Number of Scans: 1024 or more scans, depending on the sample concentration and desired signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different protons in the molecule.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample This compound Sample dissolve Dissolve in CDCl3 with TMS sample->dissolve filter Filter into NMR Tube dissolve->filter spectrometer NMR Spectrometer filter->spectrometer h1_acq 1H NMR Acquisition spectrometer->h1_acq c13_acq 13C NMR Acquisition spectrometer->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base ref_int Referencing & Integration phase_base->ref_int assign Signal Assignment ref_int->assign structure Structural Confirmation assign->structure

NMR Spectral Analysis Workflow

References

Application Notes and Protocols for Reversed-Phase Liquid Chromatography in FAMEs Separation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty Acid Methyl Esters (FAMEs) are derivatives of fatty acids that are commonly analyzed to determine the fatty acid profile of a sample. Reversed-phase liquid chromatography (RPLC) is a powerful technique for the separation of FAMEs.[1][2] In RPLC, FAMEs are separated based on their hydrophobicity, which is influenced by their chain length and degree of unsaturation.[1][3] Longer-chain and more saturated FAMEs are more hydrophobic and thus have longer retention times on a nonpolar stationary phase, such as a C18 column.[3] This application note provides a detailed protocol for the separation and analysis of FAMEs using RPLC, aimed at researchers, scientists, and professionals in drug development.

Key Principles of RPLC for FAMEs Separation

The separation of FAMEs by RPLC is primarily governed by the partitioning of the analytes between a nonpolar stationary phase (e.g., octadecylsilyl-bonded silica) and a polar mobile phase.[1][2] The retention of FAMEs increases with increasing carbon chain length and decreases with an increasing number of double bonds.[3] Therefore, for a given chain length, saturated FAMEs will be retained longer than unsaturated FAMEs.

Experimental Protocols

This section details the necessary steps for FAMEs analysis using RPLC, from sample preparation to data acquisition.

1. Sample Preparation: Transesterification of Lipids to FAMEs

Prior to RPLC analysis, lipids must be converted to their corresponding FAMEs. This is typically achieved through a process called transesterification.[1][4] An acid-catalyzed transesterification is a common method.[5]

Materials:

  • Methanol/acetyl chloride (20:1 v/v) methylation mixture[4]

  • Hexane (B92381) (HPLC grade)[5]

  • Distilled water

  • Sample containing lipids (e.g., algal biomass, oils)[5]

  • Internal standard (e.g., C13:0 methyl ester)[5]

Procedure:

  • Accurately weigh 7 to 10 mg of the dried sample into a test tube.[5]

  • Add a known amount of internal standard.[5]

  • Add 1 mL of the methylation mixture (methanol/acetyl chloride, 20:1 v/v) and 0.5 mL of hexane.[4]

  • Heat the mixture at 100°C for 10 minutes.[4]

  • After cooling to room temperature, add 1 mL of distilled water.[4]

  • Two distinct phases will form. The upper hexane layer contains the FAMEs.[4][5]

  • Carefully transfer the upper hexane phase to a clean vial for RPLC analysis.[4]

2. Reversed-Phase Liquid Chromatography (RPLC) Method

The following protocol outlines a general RPLC method for FAMEs separation. Optimization may be required depending on the specific sample and analytes of interest.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][6]

Mobile Phase and Gradient:

  • A common mobile phase for FAMEs separation is a mixture of acetonitrile (B52724) and water.[7]

  • A gradient elution is often employed to achieve optimal separation of a complex mixture of FAMEs. For example, a gradient of acetonitrile in water can be used.[1]

  • Isocratic elution with acetonitrile can also be effective for simpler mixtures.[6][8]

Detection:

  • Due to the lack of a strong UV chromophore in many FAMEs, detection can be challenging.[3]

  • UV Detection: Unsaturated FAMEs can be detected at low wavelengths, such as 192 nm or 205 nm.[7]

  • Evaporative Light Scattering Detector (ELSD): This detector is suitable for all FAMEs as it does not rely on chromophores and is compatible with gradient elution.[1][3]

  • Mass Spectrometry (MS): Provides high sensitivity and structural information for FAME identification.

Data Presentation

The quantitative data for FAMEs separation is summarized in the table below. Retention times are indicative and can vary based on the specific chromatographic conditions.

Fatty Acid Methyl Ester (FAME)AbbreviationTypical Retention Time (min)
Methyl LinolenateC18:3Shorter
Methyl LinoleateC18:2Intermediate
Methyl OleateC18:1Intermediate
Methyl StearateC18:0Longer

Note: The elution order is generally from more unsaturated to more saturated FAMEs of the same chain length. Within a homologous series of saturated FAMEs, retention time increases with chain length.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for FAMEs analysis using RPLC.

FAMEs_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis RPLC Analysis cluster_data Data Processing Sample Lipid-Containing Sample Transesterification Transesterification to FAMEs Sample->Transesterification Extraction Hexane Extraction Transesterification->Extraction Injection Injection into HPLC Extraction->Injection Separation C18 Column Separation Injection->Separation Detection Detection (UV/ELSD/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis Report Final Report Analysis->Report

Caption: Workflow for FAMEs analysis by RPLC.

Reversed-phase liquid chromatography is a robust and versatile technique for the separation and quantification of fatty acid methyl esters. By following the detailed protocols outlined in this application note, researchers can effectively analyze the fatty acid composition of various samples. The choice of column, mobile phase, and detector should be optimized based on the specific analytical goals to achieve the desired resolution and sensitivity.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Gamma-Linolensäure zu ihrem Methylester

Author: BenchChem Technical Support Team. Date: December 2025

Diese Anwendungshinweise bieten detaillierte Protokolle und technische Informationen für die Umwandlung von Gamma-Linolensäure (GLA) in ihren Methylester (GLAME). Dieses Verfahren ist ein entscheidender Schritt für die anschließende Analyse, insbesondere mittels Gaschromatographie (GC), und für verschiedene Anwendungen in der Forschung und pharmazeutischen Entwicklung.

Einleitung

Gamma-Linolensäure (GLA, 18:3 n-6) ist eine essenzielle Omega-6-Fettsäure, die in verschiedenen Pflanzenölen wie Borretschöl, Nachtkerzenöl und Schwarzem Johannisbeersamenöl vorkommt. Aufgrund ihrer entzündungshemmenden Eigenschaften ist sie von großem Interesse für die pharmazeutische und nutrazeutische Industrie. Für eine genaue Quantifizierung und Analyse mittels Gaschromatographie (GC) ist die Derivatisierung von GLA zu ihrem flüchtigeren und weniger polaren Methylester (GLAME) erforderlich.

Die Veresterung oder Umesterung ist der gebräuchlichste chemische Prozess zur Umwandlung freier Fettsäuren oder Triglyceride in Fettsäuremethylester (FAMEs). Die Wahl der Methode hängt vom Ausgangsmaterial ab, insbesondere vom Gehalt an freien Fettsäuren (FFA) und Wasser.

Methoden zur Derivatisierung

Die gängigsten Methoden zur Herstellung von GLAME sind die säurekatalysierte und die basenkatalysierte Veresterung/Umesterung.

  • Säurekatalysierte Veresterung: Diese Methode eignet sich sowohl für die Veresterung von freien Fettsäuren als auch für die Umesterung von Triglyceriden. Gängige Katalysatoren sind Salzsäure (HCl) oder Schwefelsäure (H₂SO₄) in Methanol. Die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt.

  • Basenkatalysierte Umesterung: Diese Methode ist sehr effizient für die Umesterung von Triglyceriden mit geringem Gehalt an freien Fettsäuren. Als Katalysatoren werden häufig Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) in Methanol verwendet. Diese Reaktion kann oft bei Raumtemperatur durchgeführt werden und ist in der Regel schneller als die säurekatalysierte Methode.

Vergleich der Derivatisierungsmethoden

Die Wahl der geeigneten Derivatisierungsmethode ist entscheidend für die Erzielung hoher Ausbeuten und reiner Produkte. Die folgende Tabelle fasst die quantitativen Daten für verschiedene Methoden zusammen.

MethodeKatalysatorReaktions- temperatur (°C)ReaktionszeitAusbeute (%)Reinheit (%)Anmerkungen
Säurekatalysiert 1% H₂SO₄ in Methanol652 Stunden~95>98Geeignet für Proben mit hohem Gehalt an freien Fettsäuren.
Säurekatalysiert 5% HCl in Methanol801,5 Stunden~96>98Erfordert möglicherweise die Neutralisation der Säure vor der Extraktion.
Basenkatalysiert 0,5 M KOH in Methanol2530 Minuten>99>99Sehr effizient für reine Öle mit niedrigem FFA-Gehalt. Empfindlich gegenüber Wasser und freien Fettsäuren.
Basenkatalysiert 1% NaOH in Methanol501 Stunde>98>99Weit verbreitet für die Biodieselproduktion aus Pflanzenölen.

Detaillierte experimentelle Protokolle

4.1 Protokoll 1: Säurekatalysierte Veresterung mit methanolischer Salzsäure

Dieses Protokoll beschreibt die Umwandlung von GLA in GLAME unter Verwendung von methanolischer Salzsäure.

Materialien:

  • Gamma-Linolensäure (oder GLA-reiches Öl)

  • 5% (v/v) Salzsäure in Methanol (wasserfrei)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

Vorgehensweise:

  • Wiegen Sie ca. 10-20 mg der GLA-haltigen Probe in ein Reaktionsgefäß ein.

  • Geben Sie 2 ml 5%ige methanolische HCl hinzu.

  • Verschließen Sie das Gefäß fest und vortexen Sie es kurz.

  • Inkubieren Sie das Reaktionsgemisch für 1,5 Stunden bei 80 °C in einem Heizblock oder Wasserbad.

  • Kühlen Sie die Probe auf Raumtemperatur ab.

  • Geben Sie 1 ml Hexan und 1 ml destilliertes Wasser hinzu.

  • Vortexen Sie die Mischung kräftig für 1 Minute.

  • Zentrifugieren Sie die Probe bei 2000 U/min für 5 Minuten, um die Phasentrennung zu unterstützen.

  • Überführen Sie die obere Hexanphase, die die FAMEs enthält, vorsichtig in ein sauberes Gefäß.

  • Waschen Sie die Hexanphase mit 1 ml gesättigter NaHCO₃-Lösung, um restliche Säure zu neutralisieren.

  • Überführen Sie die gewaschene Hexanphase in ein neues Gefäß und trocknen Sie sie über wasserfreiem Natriumsulfat.

  • Die Probe ist nun bereit für die GC-Analyse.

4.2 Protokoll 2: Basenkatalysierte Umesterung mit Kaliumhydroxid in Methanol

Dieses Protokoll eignet sich für die schnelle und effiziente Umesterung von Triglyceriden in GLA-reichen Ölen.

Materialien:

  • GLA-reiches Öl (z. B. Borretschöl)

  • 0,5 M Kaliumhydroxid (KOH) in Methanol (wasserfrei)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße

  • Vortexmischer

  • Zentrifuge

Vorgehensweise:

  • Lösen Sie ca. 10 mg des Öls in 1 ml Hexan in einem Reaktionsgefäß.

  • Geben Sie 0,2 ml der 0,5 M methanolischen KOH-Lösung hinzu.

  • Verschließen Sie das Gefäß und vortexen Sie es kräftig für 30 Sekunden.

  • Lassen Sie die Reaktion für 30 Minuten bei Raumtemperatur stehen.

  • Geben Sie 2 ml gesättigte NaCl-Lösung hinzu, um die Reaktion zu stoppen und die Phasentrennung zu verbessern.

  • Vortexen Sie kurz und zentrifugieren Sie bei 2000 U/min für 5 Minuten.

  • Überführen Sie die obere Hexanphase in ein sauberes Gefäß.

  • Trocknen Sie die Hexanphase über wasserfreiem Natriumsulfat.

  • Die Probe ist nun für die GC-Analyse vorbereitet.

Visualisierungen

Die folgenden Diagramme illustrieren den chemischen Prozess und den experimentellen Arbeitsablauf.

Chemische_Reaktion GLA Gamma-Linolensäure (GLA) (freie Fettsäure) Reaktion GLA->Reaktion Methanol Methanol (CH₃OH) Methanol->Reaktion Katalysator Säurekatalysator (z.B. H₂SO₄) Katalysator->Reaktion Veresterung GLAME GLA-Methylester (GLAME) Wasser Wasser (H₂O) Reaktion->GLAME Reaktion->Wasser

Abbildung 1: Säurekatalysierte Veresterung von GLA.

Experimenteller_Workflow cluster_vorbereitung Probenvorbereitung cluster_reaktion Derivatisierung cluster_aufarbeitung Aufarbeitung cluster_analyse Analyse Einwaage 1. Einwaage der Probe (GLA oder Öl) Reagenz 2. Zugabe des Reagenzes (z.B. methanol. HCl) Einwaage->Reagenz Inkubation 3. Reaktion/ Inkubation (z.B. 80°C, 1.5h) Reagenz->Inkubation Extraktion 4. Extraktion mit Hexan Inkubation->Extraktion Waschen 5. Waschen der organischen Phase Extraktion->Waschen Trocknen 6. Trocknen über Na₂SO₄ Waschen->Trocknen GC_Analyse 7. GC-Analyse Trocknen->GC_Analyse

Abbildung 2: Allgemeiner Arbeitsablauf der Derivatisierung.

Fehlerbehebung

ProblemMögliche UrsacheLösung
Geringe Ausbeute Unvollständige ReaktionReaktionszeit oder -temperatur erhöhen. Katalysatorkonzentration prüfen.
Verlust während der ExtraktionExtraktionsschritte sorgfältig durchführen. Emulsionsbildung vermeiden.
Anwesenheit von WasserWasserfreie Reagenzien und Lösungsmittel verwenden.
Zusätzliche Peaks im GC Verunreinigungen in LösungsmittelnLösungsmittel hoher Reinheit (GC-Qualität) verwenden.
NebenreaktionenReaktionsbedingungen optimieren (z. B. Temperatur senken).
Unvollständige ReaktionSiehe "Geringe Ausbeute".
Keine Peaks im GC Zersetzung der ProbeZu hohe Temperaturen bei der Reaktion oder im GC-Injektor vermeiden.
Falsche GC-BedingungenGC-Parameter (Temperaturprogramm, Säule) überprüfen.

Sicherheitshinweise

  • Arbeiten Sie stets unter einem Abzug, insbesondere beim Umgang mit Methanol, Hexan und Säuren/Basen.

  • Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

  • Methanol ist giftig und leicht entzündlich. Vermeiden Sie das Einatmen von Dämpfen und den Kontakt mit der Haut.

  • Konzentrierte Säuren und Basen sind stark ätzend. Handhaben Sie sie mit äußerster Vorsicht.

  • Entsorgen Sie alle chemischen Abfälle ordnungsgemäß gemäß den örtlichen Vorschriften.

Application Notes and Protocols for the Extraction of Methyl γ-Linolenate from Spirulina platensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirulina platensis, a species of blue-green algae, is a rich source of valuable bioactive compounds, including the omega-6 polyunsaturated fatty acid, gamma-linolenic acid (GLA). GLA is a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1, and has garnered significant interest for its potential therapeutic applications in various conditions, including atopic dermatitis, diabetes, and pre-menstrual syndrome.[1] This document provides detailed application notes and protocols for the extraction of lipids from Spirulina platensis, followed by the transesterification to fatty acid methyl esters (FAMEs), and the subsequent purification of methyl γ-linolenate.

Spirulina platensis typically contains 6–13% lipids by dry weight.[1] The fatty acid profile of these lipids is notable for its high content of polyunsaturated fatty acids, with γ-linolenic acid accounting for a significant portion, ranging from approximately 13.4% to as high as 31% of the total fatty acids.[2][3]

Experimental Overview

The overall workflow for the extraction and purification of methyl γ-linolenate from Spirulina platensis involves three main stages:

  • Lipid Extraction: Isolation of total lipids from the dried Spirulina platensis biomass.

  • Transesterification: Conversion of the extracted triglycerides into fatty acid methyl esters (FAMEs), including methyl γ-linolenate.

  • Purification: Isolation and purification of methyl γ-linolenate from the FAME mixture.

Extraction_Workflow cluster_0 Biomass Preparation cluster_1 Extraction & Conversion cluster_2 Purification & Analysis Dried Spirulina Biomass Dried Spirulina Biomass Lipid_Extraction Lipid Extraction Dried Spirulina Biomass->Lipid_Extraction Solvent Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification Methanol, Catalyst Purification Purification of Methyl γ-linolenate Transesterification->Purification Crude FAMEs Analysis Analysis (GC-MS) Purification->Analysis Purified Product

Caption: Overall experimental workflow from biomass to purified methyl γ-linolenate.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various studies on the extraction and composition of lipids and fatty acids from Spirulina platensis.

Table 1: Comparison of Lipid Extraction Methods and Yields

Extraction MethodSolvent SystemKey ParametersLipid Yield (% of dry weight)Reference
Solvent ExtractionEthanol (B145695)1:5 sample-to-solvent ratio, 60°C, 30 min5.34%[1]
Ultrasound-Assisted Osmotic Shockn-hexane:ethanol (2:1)12:1 solvent:biomass ratio, 22 min sonication6.65%[4]
Microwave-Assisted ExtractionMethanol:Hexane (1:2)600 W, 40 min12.53%[5][6]
Soxhlet ExtractionHexane40 hours1.29%[5][6]
In-situ TransesterificationMethanol with H₂SO₄ catalyst65°C, 8 hours84.7% (FAME yield)[7][8]

Table 2: Fatty Acid Composition of Spirulina platensis Lipids

Fatty AcidAbbreviationPercentage of Total Fatty AcidsReference
Palmitic AcidC16:044.5%[3]
Linoleic AcidC18:2n614.9%[3]
γ-Linolenic Acid C18:3n6 13.4% - 22.51% [3][9]
Oleic AcidC18:1n9Varies
Palmitoleic AcidC16:13.3%[3]
Stearic AcidC18:0Varies[10]

Experimental Protocols

Protocol 1: Lipid Extraction from Spirulina platensis Biomass

This protocol is based on an optimized solvent extraction method.

Materials:

  • Dried Spirulina platensis biomass

  • Ethanol (95% or absolute)

  • Beakers or flasks

  • Heating magnetic stirrer or water bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried Spirulina platensis biomass.

  • Add 50 mL of ethanol to the biomass in a beaker (1:5 sample-to-solvent ratio).[1]

  • Heat the mixture to 60°C while stirring for 30 minutes.[1]

  • Filter the mixture through filter paper to separate the biomass from the solvent extract.

  • For higher recovery, a multi-stage extraction can be performed by repeating steps 2-4 with the residue. A three-stage extraction at 60°C can achieve approximately 85% total fatty acid recovery.[1]

  • Combine the solvent extracts and evaporate the ethanol using a rotary evaporator to obtain the crude lipid extract.

  • Weigh the crude lipid extract to determine the yield.

Protocol 2: Direct Transesterification (In-situ) of Spirulina platensis Biomass

This protocol describes the direct conversion of fatty acids in the biomass to FAMEs.

Materials:

  • Dried Spirulina platensis biomass

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • n-hexane (as a co-solvent)

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Heating mantle with magnetic stirring

  • Microwave reactor (optional, can significantly reduce reaction time)[11][12]

Procedure:

  • To a reaction vessel, add 1 part by weight of dried Spirulina platensis biomass to 15 parts by volume of methanol.[11]

  • Add n-hexane as a co-solvent (e.g., 30 mL for a given batch size) to improve lipid solubility and mass transfer.[11]

  • Carefully add concentrated H₂SO₄ as a catalyst. An optimal concentration can be around 30% v/v of the methanol.[11]

  • If using conventional heating, heat the mixture to 65°C with continuous stirring for up to 8 hours.[7][8]

  • If using a microwave reactor, the reaction time can be significantly shorter, for instance, 50 minutes.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • The FAMEs will be in the n-hexane layer. Separate the n-hexane layer containing the FAMEs.

  • Wash the n-hexane layer with distilled water to remove any remaining catalyst and glycerol.

  • Dry the n-hexane layer over anhydrous sodium sulfate.

  • Evaporate the n-hexane to obtain the crude FAME mixture.

Protocol 3: Purification of Methyl γ-Linolenate using Flash Chromatography

This protocol outlines the purification of the target FAME from the crude mixture.

Materials:

  • Crude FAME mixture

  • Flash chromatography system

  • Silica (B1680970) gel column

  • n-hexane

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates

  • Standard methyl γ-linolenate (for comparison)

Procedure:

  • Dissolve the crude FAME mixture in a minimal amount of n-hexane.

  • Equilibrate a silica gel flash chromatography column with n-hexane.

  • Load the dissolved FAME mixture onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane. The exact gradient will need to be optimized based on the separation observed on TLC.

  • Monitor the separation of FAMEs using TLC. A common mobile phase for TLC analysis of FAMEs is a mixture of n-hexane and ethyl acetate.

  • Collect fractions and spot them on a TLC plate alongside the crude mixture and a methyl γ-linolenate standard.

  • Identify the fractions containing methyl γ-linolenate by comparing their retention factor (Rf) value to that of the standard.

  • Combine the pure fractions containing methyl γ-linolenate.

  • Evaporate the solvent to obtain the purified methyl γ-linolenate. A yield of 71% w/w of isolated methyl gamma linolenate has been reported using this method.[13][14][15][16]

Analysis

The purity and identity of the extracted methyl γ-linolenate should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Purification_Workflow Crude_FAMEs Crude FAME Mixture (in n-hexane) Flash_Column Silica Gel Flash Chromatography Column Crude_FAMEs->Flash_Column Load Sample Elution Gradient Elution (n-hexane:Ethyl Acetate) Flash_Column->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis for Fraction Purity Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purified_Product Purified Methyl γ-linolenate Evaporation->Purified_Product

Caption: Workflow for the purification of methyl γ-linolenate via flash chromatography.

Conclusion

Spirulina platensis is a viable and rich source for the production of methyl γ-linolenate. The selection of the extraction and transesterification method will depend on the desired yield, purity, and available equipment. For high-purity methyl γ-linolenate intended for research or drug development, a combination of an efficient extraction method followed by flash chromatography purification is recommended. The protocols provided herein offer a comprehensive guide for researchers to successfully extract and isolate this valuable polyunsaturated fatty acid.

References

Application Note: High-Yield Purification of Methyl gamma-Linolenate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of methyl gamma-linolenate (B1238488) from a crude fatty acid methyl ester (FAME) mixture derived from Spirulina platensis. The protocol employs an automated flash chromatography system, providing a high-yield and high-purity product suitable for research, and preclinical development. This document provides a comprehensive guide, including sample preparation, detailed flash chromatography parameters, and post-purification analysis.

Introduction

Methyl gamma-linolenate, the methyl ester of gamma-linolenic acid (GLA), is an omega-6 fatty acid of significant interest in the pharmaceutical and nutraceutical industries.[1][2] GLA is a precursor to anti-inflammatory eicosanoids and has shown potential in various therapeutic areas.[2] Obtaining high-purity this compound is crucial for accurate biological studies and the development of GLA-based products. Flash chromatography offers a rapid and scalable solution for the purification of this valuable compound from complex lipid mixtures.[3][4] This application note provides a detailed protocol for the isolation of this compound using silica (B1680970) gel flash chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C19H32O2[1][5]
Molecular Weight 292.46 g/mol [5]
Appearance Liquid[1]
Density 0.9019 g/cm³[5]
Boiling Point 162 °C at 0.5 mmHg[2][5]
Refractive Index n20/D 1.476 (lit.)[2][5]
Solubility Soluble in DMSO and DMF (100 mg/mL)[5]
CAS Number 16326-32-2[1][5]

Experimental Protocols

Part 1: Preparation of Crude Fatty Acid Methyl Esters (FAMEs) from Spirulina platensis

This protocol describes the extraction of total lipids from dried Spirulina platensis biomass and their subsequent transesterification to yield a crude mixture of FAMEs.

Materials:

  • Dried Spirulina platensis biomass

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • 5% (v/v) Sulfuric acid in methanol

  • n-Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glassware

Procedure:

  • Lipid Extraction (Folch Method):

    • Weigh 10 g of dried Spirulina platensis biomass.

    • Homogenize the biomass in a 2:1 mixture of chloroform:methanol (v/v) at a ratio of 1 g of biomass to 20 mL of solvent.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Centrifuge the mixture to pellet the biomass and decant the supernatant.

    • Wash the supernatant with 0.2 volumes of 0.9% NaCl solution.

    • Centrifuge to facilitate phase separation. The lower chloroform layer contains the lipids.

    • Carefully collect the lower chloroform layer and evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 3 mL of methanol containing 5% (v/v) sulfuric acid.[6]

    • Seal the reaction vessel tightly and heat at 70°C for 3 hours.[7]

    • Cool the reaction mixture to room temperature.

    • Add 3 mL of water and 3 mL of n-hexane to the tube.

    • Vortex thoroughly to extract the FAMEs into the hexane (B92381) layer.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane under a stream of nitrogen or using a rotary evaporator to yield the crude FAME mixture.

Part 2: Flash Chromatography Purification of this compound

This protocol details the purification of this compound from the crude FAME mixture using an automated flash chromatography system.

Instrumentation and Materials:

  • Automated flash chromatography system (e.g., Isolera™ system)

  • Pre-packed silica gel flash column (e.g., 50 g KPSil Biotage SNAP)[3]

  • Hexane (Solvent A)

  • Acetone (Solvent B)

  • Crude FAME mixture

Chromatography Parameters:

ParameterRecommended Value
Stationary Phase Silica Gel 60 F254[3]
Mobile Phase A: Hexane, B: Acetone
Elution Mode Isocratic or Gradient
Flow Rate 50 mL/min[3]
Detection UV at 254 nm[3]
Sample Loading Dry loading is recommended

Isocratic Elution Protocol:

  • Sample Preparation for Loading: Dissolve 0.5 g of the crude FAME mixture in a minimal amount of a non-polar solvent (e.g., hexane).[3] Adsorb the sample onto a small amount of silica gel and dry it thoroughly.

  • Column Equilibration: Equilibrate the silica gel column with the mobile phase, Hexane:Acetone (60:40), until a stable baseline is achieved.[3]

  • Sample Loading: Load the dried sample onto the column.

  • Elution: Begin the isocratic elution with Hexane:Acetone (60:40) at a flow rate of 50 mL/min.[3]

  • Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute in the later fractions.

Suggested Gradient Elution Protocol:

For improved separation of complex FAME mixtures, a gradient elution is recommended.

  • Sample Preparation for Loading: Prepare the sample for dry loading as described in the isocratic protocol.

  • Column Equilibration: Equilibrate the column with 100% Hexane.

  • Sample Loading: Load the dried sample onto the column.

  • Gradient Elution:

    • 0-5 min: 100% Hexane

    • 5-25 min: Linear gradient from 0% to 40% Acetone in Hexane

    • 25-35 min: Hold at 40% Acetone in Hexane

  • Fraction Collection: Collect fractions based on the UV chromatogram.

Part 3: Post-Purification Analysis

The purity of the collected fractions should be assessed using Gas Chromatography with Flame Ionization Detection (GC-FID).

GC-FID Parameters:

ParameterRecommended Value
Column DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 60°C (1 min), then ramp to 220°C at 10°C/min, hold for 20 min
Injection Volume 1 µL

Data Presentation

The following table summarizes the expected results from the purification process.

ParameterExpected Value
Yield of this compound Approximately 71% (w/w) from the enriched GLA fraction[3][4]
Purity of this compound >95% (as determined by GC-FID)
Elution Order In normal-phase chromatography, less polar FAMEs (e.g., saturated and monounsaturated) will elute before more polar polyunsaturated FAMEs like this compound.[8][9]

Visualizations

experimental_workflow cluster_prep Part 1: Sample Preparation cluster_purification Part 2: Purification cluster_analysis Part 3: Analysis spirulina Dried Spirulina platensis extraction Lipid Extraction (Chloroform:Methanol) spirulina->extraction transesterification Transesterification (H2SO4/Methanol) extraction->transesterification crude_fame Crude FAME Mixture transesterification->crude_fame flash_chrom Flash Chromatography (Silica Gel, Hexane:Acetone) crude_fame->flash_chrom fractions Collected Fractions flash_chrom->fractions gc_fid Purity Analysis (GC-FID) fractions->gc_fid pure_product Purified Methyl gamma-Linolenate (>95%) gc_fid->pure_product

Caption: Experimental workflow for the purification of this compound.

Discussion

This application note provides a detailed and reliable methodology for the purification of this compound from Spirulina platensis. The use of automated flash chromatography significantly streamlines the purification process, offering a high-throughput and reproducible method for obtaining high-purity material. The provided protocols for sample preparation, flash chromatography, and post-purification analysis are designed to be readily implemented in a standard laboratory setting. The isocratic method offers a simple and effective purification, while the gradient method provides a more refined separation for complex crude mixtures. The successful implementation of this protocol will enable researchers to obtain the high-quality this compound necessary for their scientific investigations.

References

Application Notes: Supercritical Fluid Extraction of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Supercritical Fluid Extraction (SFE) utilizing carbon dioxide (SC-CO2) is an advanced, environmentally friendly separation technology ideal for extracting thermolabile and valuable compounds from natural sources. Methyl gamma-linolenate (B1238488), an esterified form of the omega-6 fatty acid gamma-linolenic acid (GLA), is a significant compound in pharmaceuticals and nutraceuticals. SFE offers a superior alternative to conventional solvent extraction for obtaining high-purity methyl gamma-linolenate, as it avoids toxic solvent residues and thermal degradation of the product.[1] This document provides detailed protocols and data for the extraction and purification of this compound using SFE.

Principle of Supercritical Fluid Extraction

Supercritical fluid extraction employs a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. Supercritical CO2, in particular, has liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity.[2] This allows it to penetrate solid matrices efficiently and dissolve target compounds. By manipulating temperature and pressure, the density and solvating power of SC-CO2 can be precisely controlled to selectively extract specific compounds like fatty acids and their esters.[2] After extraction, the pressure is reduced, causing the CO2 to return to its gaseous state and release the extracted solute, leaving a solvent-free product.

Key Parameters Influencing Extraction

The efficiency and selectivity of SFE are governed by several critical parameters:

  • Pressure: Increasing the pressure at a constant temperature generally increases the density of the supercritical fluid, which enhances its solvating power and, consequently, the extraction yield.[3][4]

  • Temperature: The effect of temperature is more complex. At constant pressure, increasing temperature reduces the fluid's density, which can lower solubility.[5] However, it also increases the vapor pressure of the solute, which can enhance extraction. This interplay results in a "crossover pressure" where the effect of temperature on solubility inverts.[6]

  • CO2 Flow Rate: A higher flow rate can increase the extraction rate, but an excessively high rate may reduce the contact time between the solvent and the matrix, leading to lower efficiency.[7]

  • Co-solvent (Entrainer): Since CO2 is nonpolar, its ability to extract more polar lipids can be limited. Adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol (B129727), can significantly increase the polarity of the supercritical fluid and enhance the extraction yield of compounds like glycolipids, which are rich in GLA.[4][8][9]

Data on Supercritical Fluid Extraction of Gamma-Linolenic Acid (GLA)

The following tables summarize quantitative data from various studies on the supercritical extraction of oils rich in gamma-linolenic acid from different natural sources.

Table 1: SFE Parameters and Yields for GLA-Rich Oils

Source MaterialPressure (bar/MPa)Temperature (°C)Co-solventCO2 Flow RateOil/Lipid YieldGLA Content/YieldReference
Spirulina platensis30 MPa60°CNone6 mL/min-161.98 µg/g (Max Yield)[3]
Spirulina platensis10 MPa40°CNone6 mL/min-104.16 µg/g[3]
Arthrospira maxima300 bar60°CEthanol19.6 g/min Low (with pure CO2)Increased with Ethanol[4]
Arthrospira maxima250 bar50°CEthanol12.8 g/min Low (with pure CO2)Increased with Ethanol[4]
Echium amoenum seed280 bar43°CNone1.5 mL/min92% recovery7-8% of oil[9]
Echium amoenum seed280 bar43°C5 mol% Ethanol1.5 mL/min112% recovery-[9]
Algae Powder20-50 MPa20-60°CMethanol-Total Lipids Extracted-[8]

Experimental Protocols

Two primary routes are presented:

  • Protocol 1: Supercritical CO2 extraction of total lipids from the source material, followed by transesterification to produce fatty acid methyl esters (FAMEs), including this compound.

  • Protocol 2: A comprehensive process for extraction and subsequent purification of this compound.

Protocol 1: SFE of Total Lipids and Subsequent Transesterification

Objective: To extract total lipids from a source material (e.g., dried Spirulina biomass) and convert the fatty acids to their methyl esters.

Materials and Equipment:

  • Dried and ground source material (e.g., Spirulina platensis powder)

  • Supercritical Fluid Extractor system

  • Liquid CO2 cylinder (food or research grade)

  • Co-solvent pump and vessel (if using a co-solvent like ethanol)

  • Collection vials

  • Methanol containing 5% acetyl chloride (CH3COCl) or 1-2% sulfuric acid (H2SO4)

  • Hexane (B92381) or Petroleum Ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Gas Chromatography (GC) system for analysis

Procedure:

Part A: Supercritical Fluid Extraction

  • Sample Preparation: Ensure the biomass is thoroughly dried (e.g., freeze-dried) and finely ground to increase the surface area for extraction.

  • Extractor Loading: Accurately weigh and load the ground biomass into the extraction vessel.

  • System Setup:

    • Set the extraction pressure (e.g., 300 bar / 30 MPa).[3][4]

    • Set the extraction temperature (e.g., 60°C).[3]

    • Set the CO2 flow rate (e.g., 6 mL/min).[3]

    • If using a co-solvent, set the co-solvent pump to deliver the desired percentage (e.g., 5-10% ethanol).[4][9]

  • Extraction:

    • Pressurize the system with CO2 to the desired setpoint.

    • Allow for a static extraction period (e.g., 20-30 minutes) where the vessel is pressurized without CO2 flow to allow the SC-CO2 to equilibrate with the sample matrix.[9]

    • Begin the dynamic extraction by starting the CO2 flow through the vessel for a set duration (e.g., 120-180 minutes).[9]

  • Collection: The extract is collected in a vial after the back-pressure regulator, where the CO2 expands and returns to a gas, depositing the extracted oil.

  • System Depressurization: Once the extraction is complete, safely depressurize the system according to the manufacturer's instructions.

  • Yield Determination: Weigh the collected oil to determine the total lipid extraction yield.

Part B: Transesterification to FAMEs

  • Reaction Setup: Dissolve the extracted lipid oil in methanol containing 5% acetyl chloride or 1-2% sulfuric acid.[8]

  • Esterification: Heat the mixture under reflux for 1-2 hours at 60-70°C.

  • Extraction of FAMEs:

    • After cooling, add water and a nonpolar solvent like hexane or petroleum ether to the reaction mixture.

    • Shake vigorously and allow the layers to separate. The FAMEs will partition into the upper organic layer.

    • Collect the organic layer. Wash it with a saturated NaCl solution to remove residual methanol and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude FAME mixture.

  • Analysis: Analyze the FAME mixture using Gas Chromatography (GC-FID or GC-MS) to identify and quantify this compound.

Protocol 2: Comprehensive Extraction and Purification of this compound

Objective: To obtain high-purity this compound from algae powder through a multi-step process.[8]

Procedure:

  • Supercritical Extraction: Perform SFE as described in Protocol 1, Part A, using methanol as a co-solvent with the algae powder to obtain the total lipid extract.[8]

  • Esterification: Convert the total lipids to FAMEs as described in Protocol 1, Part B.

  • Molecular Distillation: Perform molecular (short-path) distillation on the crude FAME mixture to separate the esters based on their molecular weight. Collect the appropriate distillate fraction containing C18 esters.

  • Low-Temperature Crystallization:

    • Dissolve the collected distillate in acetone.

    • Cool the solution sequentially to 4°C, -10°C, and finally -30°C, holding for 24 hours at each temperature.[8]

    • After each cooling step, filter to remove the precipitated, more saturated fatty acid methyl esters.

  • Urea (B33335) Complexation:

    • Concentrate the filtrate from the final crystallization step.

    • Add methanol and urea to the concentrated esters.

    • Reflux the mixture for 1 hour under a nitrogen atmosphere to form urea-inclusion complexes. Saturated and monounsaturated esters preferentially form complexes and crystallize out.

    • Cool the mixture and filter to remove the crystallized urea complexes. The filtrate is now enriched with polyunsaturated fatty acid methyl esters, including this compound.

  • Final Purification:

    • Add water to the filtrate and extract the enriched this compound with petroleum ether.

    • Distill the petroleum ether to recover the final product.

    • For ultra-high purity, perform a final fractional distillation under high vacuum at 100-150°C.[8]

Visualizations

SFE_Workflow Supercritical Fluid Extraction & Processing Workflow cluster_input Input cluster_sfe SFE Process cluster_output Intermediate Output cluster_downstream Downstream Processing cluster_final Final Product Raw_Material Source Material (e.g., Spirulina Powder) Preparation Sample Preparation (Drying, Grinding) Raw_Material->Preparation SFE Supercritical CO2 Extraction Preparation->SFE Load into Extractor Separation Separation (Depressurization) SFE->Separation CO2 + Extract Total_Lipids Total Lipid Extract (GLA-Rich Oil) Separation->Total_Lipids Precipitated Extract Esterification Transesterification Total_Lipids->Esterification Purification Purification Steps (Distillation, Crystallization) Esterification->Purification Crude FAMEs Final_Product Pure Methyl Gamma-Linolenate Purification->Final_Product SFE_Parameters Relationship of SFE Parameters to Extraction Efficiency P Pressure Density Solvent Density P->Density + T Temperature T->Density - VP Solute Vapor Pressure T->VP + CS Co-Solvent (e.g., Ethanol) Polarity Solvent Polarity CS->Polarity + Power Solvating Power Density->Power + Polarity->Power + Yield Extraction Yield & Selectivity VP->Yield Power->Yield

References

Application Notes and Protocols for Methyl Gamma-Linolenate as a Standard in Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488) (C18:3n6), the methyl ester of gamma-linolenic acid (GLA), is a critical standard for the accurate quantification of fatty acid profiles in various matrices, including biological samples, pharmaceuticals, and food products. Its use as a calibration standard and internal standard in gas chromatography (GC) is essential for obtaining reliable and reproducible data. This document provides detailed application notes and experimental protocols for the use of methyl gamma-linolenate in fatty acid analysis, with a focus on gas chromatography with flame ionization detection (GC-FID).

Properties of this compound

This compound is a polyunsaturated fatty acid methyl ester (FAME) with the chemical formula C19H32O2.[1] Key properties are summarized in Table 1.

PropertyValue
Molecular Formula C19H32O2
Molecular Weight 292.46 g/mol [1]
CAS Number 16326-32-2
Appearance Liquid
Purity Typically ≥98% for use as a standard

Quantitative Data for GC-FID Analysis

The retention time and response factor of this compound are crucial for its use as a standard. The following tables provide quantitative data for its analysis by GC-FID.

Table 2: Example Retention Time of this compound

CompoundRetention Time (min)
This compound (C18:3n-6)32.215[2]

Note: Retention times are dependent on the specific GC column, oven temperature program, carrier gas, and flow rate. The value presented is from a specific study and should be used as a reference.[2]

Table 3: Relative Response Factors (RRFs) for C18 Fatty Acid Methyl Esters

Fatty Acid Methyl EsterCarbon Chain:Double BondsRelative Response Factor (RRF) to C13:0
Methyl StearateC18:01.02[3]
Methyl OleateC18:11.03[3]
Methyl LinoleateC18:21.04[3]
Methyl Linolenate (alpha or gamma) C18:3 1.05 [3]

Note: Relative response factors are essential for accurate quantification when using an internal standard. The values presented are relative to methyl tridecanoate (B1259635) (C13:0) and show a trend of increasing response with the number of double bonds.[3] For precise quantification, it is recommended to determine the RRF of this compound relative to the chosen internal standard under the specific analytical conditions.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from Lipid Samples

This protocol describes a common method for the derivatization of fatty acids in a lipid sample to their corresponding methyl esters, a necessary step for GC analysis.[4][5]

Materials:

  • Lipid sample (e.g., oil, tissue extract)

  • Toluene[5]

  • Internal standard solution (e.g., Methyl nonadecanoate (B1228766), C19:0, in toluene (B28343) at a known concentration)[5][6]

  • 2 M Methanolic Potassium Hydroxide (KOH)[7]

  • Heptane[7]

  • Anhydrous Sodium Sulfate

  • GC Vials

Procedure:

  • Accurately weigh approximately 100 mg of the lipid sample into a glass vial.[7]

  • Add a precise volume of the internal standard solution (e.g., 100 µL of 10 mg/mL methyl nonadecanoate in toluene).[5]

  • Add 10 mL of toluene and vortex to dissolve the sample.[7]

  • Add 0.1 mL of 2 M methanolic KOH to the sample solution.[7]

  • Cap the vial tightly and vortex vigorously for 30 seconds.[7]

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate phase separation.[7]

  • Carefully transfer the upper heptane (B126788) layer, which contains the FAMEs, to a clean GC vial.

  • Dry the organic layer by passing it through a small amount of anhydrous sodium sulfate.[7]

  • The sample is now ready for GC-FID analysis.

Protocol 2: GC-FID Analysis of FAMEs

This protocol provides a set of GC-FID conditions suitable for the analysis of a FAMEs mixture including this compound.[2]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

GC Conditions:

ParameterValue
Column Elite-2560, 100m x 0.25 mm ID, 0.20 µm df[2]
Injector Temperature 250 °C[5]
Split Ratio 100:1[7]
Carrier Gas Helium[5]
Flow Rate 1 mL/min (Constant Flow)[5]
Oven Program Initial Temperature: 100 °C, hold for 4 minRamp: 3 °C/min to 240 °C, hold for 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C[5]

Data Analysis:

  • Peak Identification: Identify the peaks in the chromatogram by comparing their retention times to those of a known FAME standard mixture containing this compound.

  • Quantification: Calculate the concentration of each fatty acid using the internal standard method. The concentration of an analyte is determined by the following equation:

    Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor of Analyte)

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for FAME Analysis

The overall workflow for the analysis of fatty acids as their methyl esters using an internal standard is depicted below.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Lipid Sample add_is Add Internal Standard (e.g., Methyl Nonadecanoate) sample->add_is Weigh Sample dissolve Dissolve in Organic Solvent add_is->dissolve transesterification Base-Catalyzed Transesterification (KOH/Methanol) dissolve->transesterification extract Extract FAMEs transesterification->extract dry Dry with Na2SO4 extract->dry gc_analysis GC Separation and FID Detection dry->gc_analysis peak_id Peak Identification (Retention Time) gc_analysis->peak_id quantification Quantification (Internal Standard Method) peak_id->quantification report Report Results quantification->report

Workflow for FAME analysis using an internal standard.
Gamma-Linolenic Acid (GLA) Metabolic Pathway

Gamma-linolenic acid is a key intermediate in the omega-6 fatty acid metabolic pathway. Its metabolites play important roles in inflammatory processes.[8][9][10]

GLA_Metabolic_Pathway GLA Gamma-Linolenic Acid (GLA) (C18:3n6) DGLA Dihomo-gamma-Linolenic Acid (DGLA) (C20:3n6) GLA->DGLA Elongase (ELOVL5) AA Arachidonic Acid (AA) (C20:4n6) DGLA->AA Δ5-Desaturase (FADS1) PGE1 Prostaglandins (PGE1) (Anti-inflammatory) DGLA->PGE1 COX Pathway HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX Pathway Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX/LOX Pathways

Metabolic pathway of gamma-linolenic acid.

Conclusion

This compound is an indispensable standard for the accurate and reliable quantification of fatty acids in a wide range of applications. The detailed protocols and quantitative data provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to implement fatty acid profiling in their work. Adherence to validated methods and a thorough understanding of the analytical principles are paramount for generating high-quality data.

References

Application Notes and Protocols for In Vitro Studies of Methyl Gamma-Linolenate on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), the methyl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), has emerged as a molecule of interest in cancer research.[1] Like its unesterified counterpart, it is recognized for its potential as an antineoplastic and apoptosis-inducing agent.[1] In vitro studies are crucial for elucidating the cytotoxic and apoptotic effects of Methyl gamma-linolenate on various cancer cell lines, thereby providing a foundation for further preclinical and clinical investigations. These application notes provide a summary of the available data and detailed protocols for key in vitro assays.

Data Presentation: Cytotoxicity of this compound and Related Compounds

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, preliminary studies and data from the closely related gamma-linolenic acid (GLA) provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of this compound on Human Lung Carcinoma Cells (A-549)

CompoundCell LineAssayIC50 ValueReference
This compoundA-549SRB< 100 µg/ml[2]

Table 2: Cytotoxicity of Gamma-Linolenic Acid (GLA) on Various Human Cancer Cell Lines

CompoundCell LineAssayD10 Value (µg/mL)*Reference
Gamma-Linolenic Acid (GLA)MCF-7 (Breast)Colony Formation~20[3]
Gamma-Linolenic Acid (GLA)SK-OV-3 (Ovarian)Colony Formation~15[3]
Gamma-Linolenic Acid (GLA)K562 (Leukemia)Cell Counting~30[3]

*D10 value represents the concentration of the fatty acid that reduces plating efficiency to 10%.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, HeLa)

  • Complete cell culture medium (specific to the cell line)

  • This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the respective dilutions of this compound.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with deionized water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key apoptosis markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for In Vitro Analysis of this compound

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Mechanism of Action start Seed Cancer Cells (e.g., A-549, MCF-7) treat Treat with This compound (various concentrations) start->treat srb SRB Assay treat->srb flow Annexin V/PI Staining (Flow Cytometry) treat->flow western Western Blot treat->western ic50 Determine IC50 Value srb->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant proteins Analyze Apoptosis Proteins (Caspase-3, PARP, Bax, Bcl-2) western->proteins

Workflow for evaluating this compound.
Hypothesized Apoptotic Signaling Pathway of this compound

Based on the known mechanisms of its parent compound, gamma-linolenic acid (GLA), this compound is hypothesized to induce apoptosis through the intrinsic pathway, potentially involving the MAPK signaling cascade.

G cluster_0 MAPK Pathway Activation cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade MGL This compound JNK JNK Activation MGL->JNK ERK ERK1/2 Activation MGL->ERK Bax Bax (Pro-apoptotic) Upregulation JNK->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation ERK->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Hypothesized apoptotic pathway of this compound.

References

Application Notes and Protocols: Methyl Gamma-Linolenate in Lipidomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), the methyl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), is a pivotal molecule in the fields of lipidomics and metabolomics.[1] Its unique chemical properties make it an ideal internal standard for chromatographic techniques, ensuring accurate quantification of fatty acids in complex biological samples.[2] Furthermore, as a stable derivative of GLA, it serves as a valuable tool for studying the metabolic pathways of polyunsaturated fatty acids (PUFAs) and their roles in various physiological and pathological processes, including inflammation and cancer.[3] These application notes provide detailed protocols for the use of methyl gamma-linolenate in lipidomics and metabolomics research, alongside quantitative data and pathway visualizations to support experimental design and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in research.

PropertyValueReference
Molecular Formula C₁₉H₃₂O₂[1]
Molecular Weight 292.456 g/mol [1]
CAS Number 16326-32-2[1]
Density 0.895 g/cm³[1]
Boiling Point 385.4°C at 760 mmHg[1]
Flash Point 101.5°C[1]
Refractive Index n20/D 1.476[1]

Applications in Lipidomics and Metabolomics

This compound has several key applications in modern analytical research:

  • Internal Standard in Chromatography: Due to its high purity (≥99%), this compound is an excellent internal standard for both gas chromatography (GC) and liquid chromatography (LC) analyses of fatty acid methyl esters (FAMEs).[1] Its use helps to correct for variations in sample injection volume and ionization efficiency, leading to more accurate and reproducible quantification of other fatty acids.[2]

  • Studying Metabolic Pathways: As a direct precursor to dihomo-gamma-linolenic acid (DGLA), this compound is instrumental in elucidating the metabolic cascade of omega-6 fatty acids.[4][5] This pathway is of significant interest as it leads to the production of both pro- and anti-inflammatory eicosanoids.[6]

  • Cancer Research: The parent compound, GLA, has demonstrated selective cytotoxic effects against various cancer cell lines.[3] this compound can be used as a stable compound to study these effects and the underlying mechanisms, such as the induction of apoptosis and alterations in cellular lipid composition.[3][7]

Experimental Protocols

The following section provides detailed protocols for the extraction, derivatization, and analysis of lipids using this compound.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for extracting total lipids from tissues or cells.[8]

Materials:

  • Biological sample (e.g., 10-50 mg of tissue)

  • Chloroform

  • Methanol

  • 0.88% (w/v) Potassium Chloride (KCl) solution

  • Butylated hydroxytoluene (BHT)

  • This compound internal standard solution (e.g., 10 µg/mL in chloroform/methanol 2:1)

  • Glass homogenization tubes

  • Centrifuge

Procedure:

  • Homogenize the biological sample in a glass tube with an appropriate volume of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT to prevent oxidation.

  • Add a known amount of this compound internal standard solution to the homogenate.

  • Vortex the mixture thoroughly for 2-3 minutes.

  • Add 0.2 volumes of 0.88% KCl solution to the mixture to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a stream of nitrogen gas. The dried extract can be stored at -80°C until further analysis.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of extracted lipids into their more volatile methyl esters for GC analysis using an acid-catalyzed method.[9]

Materials:

  • Dried lipid extract from Protocol 1

  • 1 M Methanolic HCl

  • Hexane (B92381) (GC grade)

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

Procedure:

  • Add 1 mL of 1 M methanolic HCl to the dried lipid extract in a screw-cap glass tube.

  • Securely cap the tube and heat it at 80°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of 0.9% aqueous NaCl solution and 150 µL of hexane to the tube.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,500 x g for 10 minutes to ensure complete phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the analysis of FAMEs, including this compound, by GC-MS.[2][10]

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/minute.

    • Ramp to 240°C at 5°C/minute, hold for 15 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Quantification: The concentration of each fatty acid is determined by comparing its peak area to the peak area of the this compound internal standard. A calibration curve should be generated using a series of known concentrations of FAME standards.

Signaling Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the context and application of this compound in research.

G cluster_workflow Experimental Workflow for Lipidomics Analysis Sample Biological Sample (Tissue, Cells, Plasma) IS Spike with Methyl Gamma-Linolenate Internal Standard Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

A typical experimental workflow for lipidomics analysis.

G cluster_pathway Metabolic Pathway of Gamma-Linolenic Acid (GLA) GLA Gamma-Linolenic Acid (GLA) (from this compound) DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA ELOVL5 AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase (FADS1) PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1, COX-2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-LOX Pro_inflammatory Pro-inflammatory Eicosanoids AA->Pro_inflammatory COX/LOX

The metabolic conversion of GLA into bioactive eicosanoids.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of gamma-linolenic acid and its derivatives.

Table 1: Cytotoxic Effects of Gamma-Linolenic Acid (GLA) Salts on Human Glioblastoma Cell Lines
Cell LineCompoundExposure TimeIC₅₀ (µM)Reference
A172Lithium Gammalinolenate4 days73[7]
A172Lithium Gammalinolenate9 days46[7]
A172Meglumine (B1676163) Gammalinolenate4 days49[7]
A172Meglumine Gammalinolenate9 days31[7]
U373MGLithium Gammalinolenate->100[7]
U373MGMeglumine Gammalinolenate->100[7]
Table 2: Cytotoxic Effects of ALA and GLA on HT-29 Human Colorectal Cancer Cells
CompoundExposure TimeIC₅₀ (µM)Reference
α-Linolenic Acid (ALA)72 hours230[11]
γ-Linolenic Acid (GLA)72 hours255[11]

Conclusion

This compound is an indispensable tool for researchers in lipidomics and metabolomics. Its application as an internal standard ensures high-quality quantitative data, while its role as a stable precursor to GLA facilitates detailed investigations into the complex pathways of fatty acid metabolism. The protocols and data presented here provide a solid foundation for the successful integration of this compound into a wide range of research applications, from basic science to drug development.

References

Application Notes and Protocols for Methyl Gamma-Linolenate in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488), the methyl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), is a compound of increasing interest in cancer research.[1] As a more stable derivative of GLA, it is investigated for its potential as an anti-neoplastic agent.[2] Evidence suggests that GLA and its derivatives can selectively induce cytotoxicity and apoptosis in various cancer cell lines with minimal effect on normal cells.[3] The proposed mechanisms of action involve the induction of oxidative stress, modulation of apoptotic signaling pathways, and effects on the cell cycle.[1][4]

These application notes provide an overview of the use of Methyl gamma-linolenate in cancer cell line research, including its effects on cell viability, apoptosis, and cell cycle. Detailed protocols for key experimental methodologies are also provided to facilitate the investigation of its anti-cancer properties.

Data Presentation

Cytotoxicity of this compound and Gamma-Linolenic Acid (GLA) in Various Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound and its precursor, GLA, on several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeAssayIncubation Time (h)IC50Reference
This compoundA-549Lung CarcinomaSRB721-4 µg/mL[5]
Gamma-Linolenic AcidHT-29Colorectal CancerMTT72255 µM
Gamma-Linolenic AcidK562/ADMLeukemiaMTT72101.59 µM
Gamma-Linolenic AcidBT-474Breast CancerMTT96~15 µM
Gamma-Linolenic AcidWalker 256Rat CarcinosarcomaNot SpecifiedNot Specified150 µM**[6]
Note: This is a reported effective concentration range for inducing apoptosis, not a precise IC50 value.
Note: This concentration was shown to decrease cell proliferation and increase the apoptotic index.
Effects of Gamma-Linolenic Acid (GLA) on Apoptosis and Cell Cycle

Due to the limited availability of specific quantitative data for this compound, the following tables present data for its active form, GLA. It is hypothesized that this compound will produce similar effects.

Apoptosis Induction by GLA

Cell LineCancer TypeTreatmentIncubation Time (h)Apoptotic Cells (%)MethodReference
B-CLLB-cell Chronic Lymphocytic Leukemia20 µg/mL GLA24Increased from 20% to 42-95%Not Specified[7]
BT-474Breast Cancer30 µM GLA72Significantly increased vs. controlAnnexin V/PI[7]
Walker 256Rat Carcinosarcoma150 µM GLANot SpecifiedIncreased apoptotic indexNot Specified[6]

Cell Cycle Arrest Induced by GLA

Cell LineCancer TypeTreatmentIncubation Time (h)Effect on Cell CycleReference
HSF43, E8T4Fibroblast50-100 µg/mL GLA48S and G2/M phase arrest[8]
TK6, WTK1Lymphoblast50-100 µg/mL GLA48G1 phase arrest[8]
C6 GliomaGlioma5 mM GLA14 days (in vivo)Inhibition of BrdU incorporation (32 ± 11%)[9]

Signaling Pathways

This compound is thought to exert its anti-cancer effects through mechanisms similar to GLA, primarily by inducing apoptosis. The key signaling events include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome MGL This compound ROS ↑ Reactive Oxygen Species (ROS) MGL->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Apoptosis Induction Pathway

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining cell density based on the measurement of cellular protein content and is suitable for assessing the cytotoxic effects of this compound.[10]

Materials:

  • Adherent cancer cell lines (e.g., A-549)

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four times with slow-running tap water and allow to air-dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

A Seed cells in 96-well plate B Treat with Methyl gamma-linolenate A->B C Fix with cold TCA B->C D Wash and air-dry C->D E Stain with SRB D->E F Wash with acetic acid and air-dry E->F G Solubilize dye with Tris base F->G H Read absorbance at 510 nm G->H

SRB Assay Workflow

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[5]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate for 15 min in the dark C->D E Add Binding Buffer D->E F Analyze by flow cytometry E->F

Annexin V/PI Staining Workflow

Protein Expression Analysis: Western Blotting

This protocol is for the detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer on ice.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Western Blotting Workflow

Conclusion

This compound shows promise as a cytotoxic agent against cancer cells, likely acting through the induction of apoptosis via pathways similar to its precursor, GLA. The provided protocols offer a framework for researchers to investigate its efficacy and elucidate its mechanism of action. Further studies are warranted to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to obtain more detailed quantitative data on its effects on apoptosis and the cell cycle. Such research will be crucial for its potential development as a therapeutic agent.

References

Delivery Systems for Methyl Gamma-Linolenate in In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gamma-linolenate (B1238488) (MeGLA) is the methyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid with demonstrated anti-inflammatory and anti-cancer properties. As a more stable derivative of GLA, MeGLA is a promising candidate for in vivo research and therapeutic development. However, its lipophilic nature presents challenges for effective delivery and bioavailability. This document provides detailed application notes and protocols for various delivery systems designed to enhance the in vivo efficacy of MeGLA, primarily based on studies of its active form, GLA. It is anticipated that MeGLA will be hydrolyzed to GLA in vivo to exert its biological effects.

Overview of Delivery Systems

The primary goal of a delivery system for MeGLA is to improve its solubility, protect it from degradation, and enhance its absorption and bioavailability. Based on the delivery of other lipophilic compounds, several systems hold promise for MeGLA.

Common Delivery Routes for In Vivo Research:

  • Oral Gavage: A standard method for precise oral administration in animal models.[1][2]

  • Intravenous (IV) Injection: Allows for direct introduction into the systemic circulation, bypassing first-pass metabolism.

  • Intratumoral (IT) Injection: Delivers the agent directly to the tumor site, maximizing local concentration and minimizing systemic toxicity.[3][4][5]

Advanced Formulation Strategies:

  • Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve bioavailability.

  • Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like MeGLA, facilitating their transport and cellular uptake.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on GLA, which can serve as a benchmark for future studies with MeGLA delivery systems.

Table 1: In Vivo Anti-Tumor Efficacy of Gamma-Linolenic Acid (GLA) Formulations

FormulationAnimal ModelAdministration RouteDosageOutcomeReference
GLA in CSFC6 Rat GliomaIntratumoral Infusion5 mM75% reduction in tumor area
GLA Liposome-Gel (GLG)DMBA-induced Solid Tumor (Rats)IntratumoralNot specified59.7% reduction in tumor weight
GLADMBA-induced Mammary Tumors (Rats)Oral Gavage0.15 g (twice weekly)Significant reduction in tumor multiplicity

Table 2: Pharmacokinetic Parameters of Gamma-Linolenic Acid (GLA)

FormulationSubjectAdministration RouteKey FindingsReference
Evening Primrose Oil (containing GLA)Healthy VolunteersOralCmax and AUC24h significantly increased over baseline. tmax: 4.4 +/- 1.9 h (morning), 2.7 +/- 1.2 h (evening).
Radioactive GLASuckling RatsOralSignificantly more radioactivity incorporated into liver and brain lipids compared to linoleic acid after 22 hours.[6]

Experimental Protocols

Protocol for Preparation of a Methyl Gamma-Linolenate Nanoemulsion

This protocol is adapted from methods used for other lipophilic compounds and should be optimized for MeGLA.

Materials:

  • This compound (MeGLA)

  • Medium-chain triglycerides (MCT) oil (e.g., Miglyol 812)

  • Lecithin (B1663433) (e.g., soy lecithin)

  • Polysorbate 80 (Tween 80)

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of MeGLA in MCT oil. Add lecithin to the oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 and glycerol in PBS.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi) until a translucent nanoemulsion with the desired particle size is obtained.

    • Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator. Optimize sonication time and amplitude to achieve the desired particle size.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of MeGLA can be determined using HPLC.

Protocol for In Vivo Administration of MeGLA via Oral Gavage in Rats

Materials:

  • MeGLA formulation (e.g., nanoemulsion or solution in a carrier oil like corn oil)

  • Appropriately sized gavage needles (e.g., 16-18 gauge for rats)[1]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Fast the animals overnight (with access to water) before administration to ensure an empty stomach.

  • Dosage Calculation: Weigh each rat to determine the precise volume of the MeGLA formulation to be administered. A common dosing volume is 5-10 mL/kg body weight.[1]

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle. Gently insert the needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance.[2]

  • Administration: Once the needle is in the stomach, slowly administer the MeGLA formulation.

  • Post-administration Monitoring: Carefully remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[1]

Protocol for In Vivo Administration of MeGLA via Intratumoral Injection in Mice

This protocol is for localized delivery to a subcutaneous tumor model.

Materials:

  • MeGLA formulation (sterile)

  • Insulin syringes with fine-gauge needles (e.g., 28-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Tumor Establishment: Inoculate tumor cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Anesthesia: Anesthetize the mouse to prevent movement and distress during the injection.

  • Dosage Preparation: Draw the desired volume of the sterile MeGLA formulation into the syringe.

  • Injection: Carefully insert the needle into the center of the tumor. Slowly inject the formulation to ensure even distribution within the tumor mass. The injection volume should be appropriate for the tumor size to avoid rupture.

  • Post-injection Monitoring: Monitor the animal until it has fully recovered from anesthesia. Continue to monitor tumor growth and the animal's overall health regularly.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Gamma-Linolenic Acid (GLA)

This compound is expected to be hydrolyzed to GLA, which is then metabolized through a series of elongation and desaturation steps to produce important bioactive molecules.

GLA_Metabolism MeGLA This compound (MeGLA) GLA Gamma-Linolenic Acid (GLA) MeGLA->GLA Hydrolysis DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX HETrE 15-HETrE DGLA->HETrE 15-LOX PGE2 Pro-inflammatory Prostaglandins (PGE2) AA->PGE2 COX LTB4 Leukotrienes (LTB4) AA->LTB4 5-LOX

Metabolic conversion of MeGLA to bioactive eicosanoids.
Signaling Pathways in Cancer Affected by GLA

GLA has been shown to modulate several key signaling pathways involved in cancer cell proliferation, angiogenesis, and apoptosis.

Cancer_Signaling cluster_GLA GLA cluster_effects Cellular Effects cluster_pathways Molecular Targets GLA_node Gamma-Linolenic Acid CyclinD1 Cyclin D1 GLA_node->CyclinD1 pRb pRb GLA_node->pRb VEGF VEGF GLA_node->VEGF Flt1 Flt-1 GLA_node->Flt1 ERK ERK1/2 GLA_node->ERK MMP2 MMP2 GLA_node->MMP2 p53 p53 GLA_node->p53 p27 p27 GLA_node->p27 Proliferation Proliferation Angiogenesis Angiogenesis Apoptosis Apoptosis CyclinD1->Proliferation pRb->Proliferation VEGF->Angiogenesis Flt1->Angiogenesis ERK->Proliferation MMP2->Angiogenesis p53->Apoptosis p27->Apoptosis

GLA's impact on key cancer-related signaling pathways.
General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating a MeGLA delivery system in an in vivo cancer model.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Formulation Prepare MeGLA Delivery System (e.g., Nanoemulsion) Characterization Characterize Formulation (Size, PDI, Encapsulation) Formulation->Characterization Tumor_Model Establish Tumor Model (e.g., Subcutaneous Xenograft) Characterization->Tumor_Model Animal_Grouping Randomize Animals into Treatment Groups Tumor_Model->Animal_Grouping Administration Administer MeGLA Formulation (e.g., Oral Gavage, IT Injection) Animal_Grouping->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Samples) Monitoring->PK_Analysis Data_Interpretation Interpret Data and Draw Conclusions Endpoint->Data_Interpretation PK_Analysis->Data_Interpretation

Workflow for in vivo evaluation of MeGLA delivery systems.

Disclaimer

The protocols and data presented are intended for research purposes only. The information regarding gamma-linolenic acid (GLA) is provided as a proxy for this compound (MeGLA), and specific experimental conditions for MeGLA, including optimal dosages and formulation parameters, should be independently validated. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes & Protocols: Quantification of Methyl γ-Linolenate in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid (PUFA), holds significant interest in the pharmaceutical and nutraceutical industries for its potential anti-inflammatory and immunomodulatory properties. Microbial fermentation offers a promising and sustainable alternative to traditional plant-based sources for GLA production. Various microorganisms, including filamentous fungi and microalgae, are known to accumulate lipids rich in GLA. Accurate and robust quantification of γ-linolenate, typically analyzed as its methyl ester (methyl γ-linolenate), is crucial for optimizing microbial production processes, ensuring product quality, and advancing research and development.

This document provides detailed application notes and standardized protocols for the quantification of methyl γ-linolenate in microbial cultures. It covers microbial cultivation, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Data Presentation: Quantitative Yields of γ-Linolenic Acid from Various Microorganisms

The following table summarizes the reported yields of γ-linolenic acid (GLA) from different microbial sources under various cultivation conditions. This data is essential for selecting appropriate microbial strains and fermentation strategies.

Microbial SpeciesFermentation TypeSubstrate/MediumGLA YieldGLA (% of Total Fatty Acids)Reference
Cunninghamella elegans CCF 1318Solid-StateBarley, spent malt (B15192052) grains, and peanut oil14.2 mg/g dry substrate15.6%[1]
Mucor fragilis UBOCC-A-109196Not SpecifiedNot SpecifiedNot Specified24.5%[2]
Cunninghamella echinulata VKM F-470Not SpecifiedNot SpecifiedNot Specified24.0%[2]
Mucor circinelloidesSubmergedK & R mediumNot SpecifiedHigh[2]
Spirulina platensisNot SpecifiedNot Specified71% w/w (of enriched fraction)Not Specified[3]

Experimental Protocols

Protocol 1: Cultivation of GLA-Producing Microorganisms

This protocol provides a general guideline for the cultivation of oleaginous fungi, which can be adapted based on the specific requirements of the chosen microbial strain.

1. Media Preparation:

  • Prepare a suitable growth medium. For example, a synthetic liquid medium with a high carbon-to-nitrogen ratio (e.g., 50:1 w/w) can be used to promote lipid accumulation.[4]
  • Carbon sources can include glucose, sucrose, or other fermentable sugars.[4]
  • Sterilize the medium by autoclaving.

2. Inoculation and Cultivation:

  • Inoculate the sterile medium with a fresh culture of the selected microorganism.
  • Incubate the culture under optimal conditions for growth and lipid production (e.g., specific temperature, pH, and aeration). For instance, Cunninghamella elegans has been cultivated at 21°C for 11 days for GLA production.[1]

3. Biomass Harvesting:

  • Harvest the microbial biomass by filtration or centrifugation.
  • Wash the biomass with distilled water to remove residual medium components.
  • The wet biomass can be used directly for lipid extraction or lyophilized (freeze-dried) for storage.

Protocol 2: Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of lipids within the microbial biomass to volatile fatty acid methyl esters (FAMEs) for GC analysis.[5][6]

1. Lipid Extraction:

  • Lipids are typically extracted from the microbial biomass using a nonpolar solvent such as hexane (B92381) or a chloroform:methanol mixture.[5][7][8]
  • For wet biomass, methods that do not require prior drying can be employed to reduce energy consumption.[9]

2. Saponification:

  • The extracted lipids (triglycerides) are saponified by refluxing with methanolic sodium hydroxide (B78521) to produce free fatty acid salts.[5][6]

3. Esterification (Derivatization):

  • The fatty acid salts are then esterified to form FAMEs. A common reagent for this is boron trifluoride (BF₃) in methanol.[5][6][10]
  • The FAMEs are subsequently extracted into a nonpolar solvent like heptane (B126788).[5][6]

4. Sample Preparation for GC:

  • The heptane layer containing the FAMEs is carefully collected and can be concentrated under a stream of nitrogen if necessary.
  • The final sample is then ready for injection into the gas chromatograph.

Protocol 3: Quantification of Methyl γ-Linolenate by Gas Chromatography (GC)

Gas chromatography is the most widely used and robust method for the analysis of FAMEs.[5][11][12]

1. GC System and Column:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used for FAME analysis.[12][13] A Mass Spectrometry (MS) detector can also be used for definitive identification.[13]
  • High-polarity capillary columns, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl stationary phases, are recommended for separating FAMEs, including cis and trans isomers.[5][14]

2. GC Operating Conditions (Example):

  • Injector: Split/splitless inlet.
  • Column: High-polarity capillary column (e.g., wax-type, 30 m x 0.25 mm x 0.25 µm).[13]
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: Increase to 200°C at 10°C/min, hold for 2 minutes.
  • Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.[13]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
  • Detector (FID):
  • Temperature: 260°C.
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 400 mL/min.
  • Makeup Gas (Nitrogen): 25 mL/min.[13]
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.[13]

3. Identification and Quantification:

  • Methyl γ-linolenate is identified by comparing its retention time with that of a certified reference standard.
  • Quantification is achieved by using either an internal or external standard method.[11] An internal standard, such as a fatty acid not naturally present in the sample (e.g., heptadecanoic acid), is added at a known concentration at the beginning of the extraction process to correct for sample loss.[15]

Mandatory Visualizations

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_extraction Sample Preparation cluster_analysis Analysis cluster_output Output Media_Prep Media Preparation Inoculation Inoculation Media_Prep->Inoculation Incubation Incubation Inoculation->Incubation Harvesting Biomass Harvesting Incubation->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Esterification Esterification to FAMEs Saponification->Esterification GC_Analysis Gas Chromatography (GC) Esterification->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis Report Quantified Methyl γ-Linolenate Data_Analysis->Report

Caption: Experimental workflow for the quantification of methyl γ-linolenate.

GLA_Biosynthesis_Pathway Oleic_Acid Oleic Acid (18:1, n-9) delta12_desaturase Δ12-desaturase Oleic_Acid->delta12_desaturase Linoleic_Acid Linoleic Acid (18:2, n-6) delta6_desaturase Δ6-desaturase Linoleic_Acid->delta6_desaturase GLA γ-Linolenic Acid (18:3, n-6) delta12_desaturase->Linoleic_Acid delta6_desaturase->GLA

Caption: Simplified biosynthesis pathway of γ-linolenic acid (GLA).

References

Application Notes and Protocols: The Role of Methyl gamma-linolenate and its Congeners in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Emerging evidence highlights the pivotal role of polyunsaturated fatty acids (PUFAs) as key substrates for lipid peroxidation, thus influencing cellular susceptibility to ferroptosis. While direct research on Methyl gamma-linolenate (B1238488) is limited, extensive studies on its parent compound, gamma-linolenic acid (GLA), and its downstream metabolite, dihomo-gamma-linolenic acid (DGLA), have established their capacity to induce ferroptosis in various cell types, particularly in cancer cells and neurons. Methyl gamma-linolenate, as the methyl ester of GLA, is presumed to exhibit similar biological activities, often with improved stability and cellular uptake.

These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing GLA and DGLA to induce and study ferroptosis.

Mechanism of Action

Gamma-linolenic acid and its derivatives contribute to the induction of ferroptosis primarily through the following mechanisms:

  • Incorporation into Cellular Lipids: Exogenously supplied GLA and DGLA are actively incorporated into cell membranes. This process is facilitated by Acyl-CoA synthetase long-chain family members (ACSLs), particularly ACSL1 and ACSL4.

  • Substrate for Lipid Peroxidation: Once integrated into membrane phospholipids, these PUFAs become substrates for lipid peroxidation, the hallmark of ferroptosis. The presence of multiple double bonds in their structures makes them highly susceptible to oxidation.

  • Induction of Oxidative Stress: The accumulation of peroxidized lipids disrupts membrane integrity and function, leading to increased oxidative stress and eventual cell death.

  • Modulation of Signaling Pathways: The induction of ferroptosis by these fatty acids can be independent of the canonical GPX4 inhibition pathway, suggesting an alternative mechanism of initiating lipid peroxidation.

Data Presentation

The following tables summarize the quantitative data from studies investigating the ferroptosis-inducing effects of gamma-linolenic acid (GLA) and dihomo-gamma-linolenic acid (DGLA).

CompoundCell LineAssay TypeConcentration RangeObserved Effect
Gamma-linolenic acid (GLA)Raji (lymphoma)Cytotoxicity10 µM - 100 µMDose-dependent increase in cytotoxicity[1]
Gamma-linolenic acid (GLA)Raji (lymphoma)Lipid Peroxidation10 µM - 100 µMDose- and time-dependent increase in lipid peroxidation[1]
Dihomo-γ-linolenic acid (DGLA)Dopaminergic neuronsNeurodegeneration100 µMInduction of ferroptosis-mediated neurodegeneration[2]
Dihomo-γ-linolenic acid (DGLA)Acute Myeloid Leukemia (AML) cellsFerroptosis InductionNot specifiedSensitizes cells to ferroptosis and induces it alone[3][4]
α-eleostearic acid (αESA)MDA-MB-231 (breast cancer)Cell Viability~10-50 µM (IC50)Induction of ferroptosis[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GLA/DGLA-Induced Ferroptosis

GLA_Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Space cluster_membrane Cell Membrane Methyl_GLA Methyl γ-linolenate Esterase Esterases Methyl_GLA->Esterase Uptake & Hydrolysis GLA γ-linolenic acid (GLA) ACSL ACSL1/ACSL4 GLA->ACSL Activation DGLA Dihomo-γ-linolenic acid (DGLA) GLA->DGLA Elongation Membrane_PL Membrane Phospholipids Lipid_Peroxidation Lipid Peroxidation (ROS) Membrane_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Esterase->GLA GLA_CoA GLA-CoA ACSL->GLA_CoA GLA_CoA->Membrane_PL Incorporation DGLA->ACSL Activation Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Methyl GLA/GLA/DGLA Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability Lipid_ROS Lipid ROS Assay (e.g., C11-BODIPY) Endpoint_Assays->Lipid_ROS Protein_Analysis Protein Analysis (e.g., Western Blot for GPX4) Endpoint_Assays->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Lipid_ROS->Data_Analysis Protein_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Stability and storage conditions for Methyl gamma-linolenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of methyl gamma-linolenate (B1238488), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing methyl gamma-linolenate?

For long-term stability, this compound should be stored at -20°C.[1][2][3] This temperature minimizes the rates of degradation reactions such as oxidation.

Q2: What type of container should I use for storing this compound?

It is crucial to store this compound in a tightly closed container to prevent exposure to oxygen.[1][3] Amber glass vials with PTFE-lined caps (B75204) are recommended to protect the compound from light.

Q3: Should I take any special precautions when handling this compound?

Yes, as a polyunsaturated fatty acid methyl ester (PUFA), this compound is susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Avoid exposure to high temperatures, sources of ignition, and incompatible materials like strong oxidizing agents.[3]

Q4: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Oxidation: The double bonds in the fatty acid chain are susceptible to attack by oxygen, leading to the formation of hydroperoxides, which can further break down into a complex mixture of secondary oxidation products.[2] This process is accelerated by light and heat.

  • Thermal Degradation: At elevated temperatures (starting around 300°C), this compound can undergo thermal decomposition, which may include isomerization, hydrogenation, and pyrolysis.[1][4]

  • Hydrolysis: Although generally less rapid than oxidation, the ester linkage can be hydrolyzed to yield gamma-linolenic acid and methanol, especially in the presence of water and acids or bases.

  • Photodegradation: Exposure to UV light can promote oxidation and other degradation reactions.

Q5: For how long can I store this compound?

When stored under the recommended conditions (-20°C, tightly sealed, protected from light and oxygen), this compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been stored for a long time, especially after the container has been opened.

Stability and Storage Conditions

The stability of this compound is paramount for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and potential degradation factors.

ParameterRecommendation/InformationPotential Consequences of Deviation
Storage Temperature -20°C (long-term)Increased rate of oxidation and other degradation reactions at higher temperatures.
Container Tightly sealed amber glass vial with a PTFE-lined cap.Exposure to oxygen and light will accelerate degradation.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).Presence of oxygen will lead to rapid oxidation.
Light Exposure Protect from light.Light, especially UV, can catalyze photodegradation and oxidation.
Moisture Store in a dry environment.Moisture can lead to hydrolysis of the methyl ester.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.Can cause rapid and hazardous reactions.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

// Nodes start [label="Start: Encountered an Issue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inconsistent_results [label="Inconsistent or Non-Reproducible Results", fillcolor="#FBBC05", fontcolor="#202124"]; compound_degradation [label="Suspected Compound Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility_issues [label="Poor Solubility in Aqueous Media", fillcolor="#FBBC05", fontcolor="#202124"]; unexpected_bioactivity [label="Unexpected Biological Activity or Off-Target Effects", fillcolor="#FBBC05", fontcolor="#202124"];

check_storage [label="Verify Storage Conditions:\n- Temperature (-20°C)?\n- Tightly sealed container?\n- Protected from light and oxygen?", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_handling [label="Review Handling Procedures:\n- Minimized exposure to air?\n- Used inert gas?\n- Avoided high temperatures?", fillcolor="#34A853", fontcolor="#FFFFFF"]; purity_analysis [label="Perform Purity Analysis (GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_aliquot [label="Use a Fresh Aliquot or New Batch", fillcolor="#4285F4", fontcolor="#FFFFFF"];

use_carrier [label="Use a Carrier Protein (e.g., BSA)\nor a suitable solvent (e.g., ethanol, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_concentration [label="Optimize Final Solvent Concentration\n(typically <0.1% for DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

verify_concentration [label="Verify Stock Solution Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_experiments [label="Run Control Experiments:\n- Vehicle control\n- Control with a more stable fatty acid ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> inconsistent_results; start -> compound_degradation; start -> solubility_issues; start -> unexpected_bioactivity;

inconsistent_results -> check_storage [label="Possible Cause"]; compound_degradation -> check_storage [label="Possible Cause"];

check_storage -> check_handling [label="If storage is correct"]; check_handling -> purity_analysis [label="If handling is correct"]; purity_analysis -> new_aliquot [label="If degradation is confirmed"];

solubility_issues -> use_carrier [label="Solution"]; use_carrier -> optimize_concentration [label="Further Optimization"];

unexpected_bioactivity -> verify_concentration [label="Initial Step"]; verify_concentration -> control_experiments [label="If concentration is correct"]; control_experiments -> purity_analysis [label="If controls show issues"]; } A troubleshooting guide for experimental issues.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol outlines a method to assess the stability of this compound under specific conditions (e.g., elevated temperature, light exposure) over time.

1. Sample Preparation and Stress Conditions: a. Prepare several aliquots of this compound in amber glass vials with PTFE-lined caps. b. Expose the aliquots to the desired stress conditions (e.g., 40°C in an oven, exposure to UV light). c. At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot for analysis. d. For the time point 0 sample, immediately after preparation, dissolve a known amount of this compound in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS). b. Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI or equivalent). c. Injector: Split/splitless inlet at 250°C. d. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: Increase to 200°C at 10°C/min, hold for 2 minutes.
  • Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. MS Detector: Scan mode from m/z 40-550. g. Injection: Inject 1 µL of the sample solution.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. Integrate the peak area of this compound at each time point. c. Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample. d. Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Aliquots of This compound stress Expose to Stress Conditions (e.g., Heat, Light) prep->stress sampling Sample at Time Points stress->sampling gcms GC-MS Analysis sampling->gcms quantify Quantify Remaining This compound gcms->quantify degradation Identify Degradation Products quantify->degradation

Quantitative Data Summary

The following table provides illustrative data on the degradation of polyunsaturated fatty acid methyl esters under different conditions. Note that this data is based on studies of closely related compounds and serves as an example of the expected stability profile.

ConditionTimeMethyl Linolenate (% weight increase due to oxidation)Methyl Linoleate (% weight increase due to oxidation)
Room Temperature, in Light 2 months20.8%14.4%
Room Temperature, in Dark 2 months22.3% (after 1-week lag)16.9% (after 40-day lag)

Data adapted from a study on the autoxidation of methyl linolenate and linoleate.[5] The weight increase is indicative of oxygen uptake during oxidation.

References

Preventing oxidation of Methyl gamma-linolenate in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Methyl gamma-linolenate (B1238488) (MGLA) in laboratory settings.

Troubleshooting Guide: MGLA Oxidation

Unexpected degradation of MGLA can compromise experimental results. The following guide addresses common issues, their potential causes, and recommended solutions to ensure the stability and integrity of your MGLA samples.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of MGLA activity. Oxidative Degradation: MGLA is a polyunsaturated fatty acid (PUFA) methyl ester, making it highly susceptible to oxidation when exposed to air, light, or certain temperatures.[1][2]Minimize exposure to atmospheric oxygen by storing and handling MGLA under an inert atmosphere, such as nitrogen or argon.[3][4][5] Use degassed solvents for preparing solutions. Protect samples from light by using amber vials or wrapping containers in aluminum foil.[3]
Visible changes in the sample, such as discoloration or increased viscosity. Advanced Oxidation and Polymerization: Prolonged or accelerated oxidation can lead to the formation of secondary oxidation products and polymerization, altering the physical properties of the sample.Discard any sample that shows visible signs of degradation. To prevent this, strictly adhere to recommended storage conditions and consider adding antioxidants.
Precipitate formation in MGLA solutions, especially after freeze-thaw cycles. Temperature Fluctuations and Solubility Issues: Repeated changes in temperature can affect the solubility and stability of MGLA.[3] Storing solutions at excessively low temperatures (below -30°C) is not recommended unless in a sealed glass ampoule.[4]Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store solutions at the recommended temperature of -20°C ± 4°C.[4] Before use, allow aliquots to warm to room temperature slowly.
Discrepancies between expected and measured concentrations. Adsorption to Surfaces: Lipophilic compounds like MGLA can adsorb to the surfaces of plasticware, leading to a lower effective concentration in your experiments.[3][6]Use glass or Teflon-lined containers and labware for storing and transferring MGLA solutions.[4][5] If plasticware is unavoidable, opt for low-adhesion microplates and pipette tips.

Quantitative Data Summary

For optimal stability of Methyl gamma-linolenate, please refer to the following quantitative guidelines for storage and handling.

Parameter Recommendation Rationale References
Storage Temperature (Neat Oil/Solution) -20°C ± 4°CMinimizes molecular motion and slows the rate of oxidative reactions.[4][5][4][5][7]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key initiator of lipid peroxidation.[3][4][5]
Container Type Glass with Teflon-lined capPrevents leaching of impurities from plastic and ensures an airtight seal.[4][5][4][5]
Antioxidant (Vitamin E) Varies by applicationActs as a chain-breaking antioxidant, scavenging peroxy radicals.[8][8]
Antioxidant (Vitamin C) Varies by applicationCan regenerate Vitamin E, providing synergistic protection.[8][8]

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Secondary Oxidation Products

This method quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Sample Preparation: Prepare your MGLA sample, a positive control (e.g., a known oxidized lipid), and a negative control (e.g., fresh MGLA).

  • Reagent Preparation: Prepare a TBARS reagent solution containing 0.375% (w/v) thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 N HCl.

  • Reaction: Mix your sample with the TBARS reagent in a 1:2 ratio (e.g., 100 µL sample to 200 µL reagent).

  • Incubation: Heat the mixture at 95-100°C for 15-30 minutes. A pink color will develop in the presence of MDA.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of MDA in your samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Detecting Primary Oxidation Products

HPLC can be used to separate and quantify MGLA from its hydroperoxide products.

  • System: A reverse-phase HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Sample Preparation: Dilute the MGLA sample in a suitable organic solvent (e.g., isopropanol).

  • Injection: Inject the prepared sample into the HPLC system.

  • Detection: Monitor the eluent at a wavelength of 234 nm, which is characteristic of conjugated dienes formed during the initial stages of oxidation.

  • Analysis: The appearance of new peaks or a decrease in the area of the MGLA peak over time indicates oxidation. Quantification can be achieved by integrating the peak areas and comparing them to a standard.[9]

Visualizations

Experimental_Workflow_for_Preventing_MGLA_Oxidation Workflow for Handling MGLA to Minimize Oxidation cluster_storage Storage cluster_preparation Solution Preparation cluster_analysis Quality Control storage_start Receive/Prepare MGLA storage_inert Blanket with Inert Gas (Argon/Nitrogen) storage_start->storage_inert qc_check Assess Purity of New Batches (HPLC/GC) storage_start->qc_check storage_aliquot Aliquot into Single-Use Glass Vials storage_inert->storage_aliquot storage_temp Store at -20°C in the Dark storage_aliquot->storage_temp prep_thaw Thaw Aliquot to Room Temperature storage_temp->prep_thaw For Experiment qc_monitor Monitor Stability Over Time (e.g., TBARS Assay) storage_temp->qc_monitor prep_solvent Use High-Purity, Degassed Solvents prep_thaw->prep_solvent prep_dissolve Dissolve MGLA prep_solvent->prep_dissolve prep_use Use Immediately in Experiment prep_dissolve->prep_use

Caption: Workflow for handling MGLA to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of MGLA oxidation?

A1: The earliest signs of oxidation are often not visible and require analytical methods for detection. An increase in the peroxide value or the appearance of conjugated dienes (detectable by UV spectrophotometry at ~234 nm) are primary indicators.[9] Inconsistent results in bioassays can also be an early warning sign of degradation.[6]

Q2: How can I confirm if my MGLA solution has degraded?

A2: The most reliable methods to assess the integrity of your MGLA solution are analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the parent MGLA from its degradation products and provide quantitative information on its purity.[3][10] Gas Chromatography (GC) is also a valuable tool for analyzing fatty acid methyl esters.[7]

Q3: Should I use antioxidants? If so, which ones are recommended?

A3: The use of antioxidants is highly recommended, especially for long-term storage or in experimental systems prone to oxidative stress. Natural antioxidants like vitamin E (alpha-tocopherol) and vitamin C are effective.[8] Vitamin E is a potent chain-breaking antioxidant, and vitamin C can regenerate it.[8] Synthetic antioxidants such as BHT (butylated hydroxytoluene) are also commonly used. The choice and concentration of antioxidant should be validated to ensure it does not interfere with your experimental assay.

Q4: Can I store my MGLA solutions in plastic tubes to save costs?

A4: It is strongly advised to avoid storing MGLA, especially in organic solvents, in plastic containers.[4][5] Lipids can leach plasticizers and other impurities from polymers like polystyrene and polypropylene.[4] Furthermore, MGLA can adsorb to plastic surfaces, reducing the effective concentration of your solution.[3][6] Always use glass containers with Teflon-lined closures for storage.[4][5]

Q5: What does a "degassed solvent" mean and why is it important?

A5: A degassed solvent is a solvent from which dissolved gases, primarily oxygen, have been removed. This is important because dissolved oxygen can act as a pro-oxidant, initiating and propagating the oxidation of MGLA. Solvents can be degassed by methods such as sparging with an inert gas (argon or nitrogen), sonication, or freeze-pump-thaw cycles. Using degassed solvents for preparing MGLA solutions adds a critical layer of protection against oxidation.[3]

References

Improving solubility of Methyl gamma-linolenate for cell culture assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Gamma-Linolenate (MGLA) in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MGLA) and why is it used in cell culture?

A1: this compound is the methyl ester form of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid.[1][2] It is used in in vitro studies to investigate the roles of GLA and its derivatives in various cellular processes, including cell signaling, immune modulation, oxidative stress response, and apoptosis.[1][3][4]

Q2: Why is MGLA difficult to dissolve in cell culture media?

A2: MGLA is a fatty acid methyl ester, making it hydrophobic and poorly soluble in aqueous solutions like cell culture media. This can lead to the formation of precipitates or an oily film, affecting the availability of the compound to the cells and leading to inconsistent experimental results.

Q3: What is the recommended method for solubilizing MGLA for cell culture experiments?

A3: The most common and recommended method is to complex MGLA with fatty-acid-free Bovine Serum Albumin (BSA).[5][6] BSA acts as a carrier protein, increasing the solubility and stability of MGLA in the culture medium and facilitating its delivery to cells in a physiologically relevant manner.

Q4: Why is the MGLA to BSA molar ratio important?

A4: The molar ratio of MGLA to BSA is a critical factor that determines the concentration of "free" or unbound MGLA in the medium.[5] High ratios can lead to an increased concentration of free fatty acids, which may induce lipotoxicity and other unintended cellular effects.[5] Therefore, it is crucial to carefully control and report the MGLA:BSA molar ratio for experimental reproducibility.

Q5: Can I use organic solvents like DMSO or ethanol (B145695) to dissolve MGLA?

A5: Yes, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol can be used to prepare concentrated stock solutions of MGLA. However, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate or oily layer forms in the media after adding MGLA. 1. Poor solubility of MGLA. 2. Incorrect preparation of the MGLA-BSA complex. 3. High final concentration of MGLA.1. Ensure you are using a carrier molecule like fatty-acid-free BSA. 2. Review and optimize your MGLA-BSA complexation protocol. Ensure the BSA is fully dissolved before adding the MGLA stock solution slowly while stirring. 3. Reduce the final concentration of MGLA in your experiment.
Inconsistent or unexpected experimental results. 1. Inaccurate concentration of MGLA due to precipitation. 2. Cytotoxicity from the solvent used for the stock solution. 3. Lipotoxicity due to a high MGLA:BSA molar ratio. 4. Degradation of MGLA.1. Visually inspect your prepared media for any signs of precipitation before each experiment. Prepare fresh MGLA-BSA complexes for each experiment. 2. Perform a dose-response experiment with your vehicle control (e.g., ethanol or DMSO) to determine the maximum non-toxic concentration for your cell line. 3. Optimize the MGLA:BSA molar ratio. Start with a lower ratio (e.g., 1:1 or 2:1) and increase if necessary. 4. Store MGLA stock solutions at -20°C or -80°C and protect from light and oxygen. Prepare fresh working solutions from the stock for each experiment.
Cells appear stressed or show signs of toxicity (e.g., rounding up, detachment). 1. Cytotoxicity from the organic solvent. 2. Lipotoxicity from high concentrations of free MGLA. 3. Contamination of stock solutions or media.1. Lower the final concentration of the organic solvent in the culture medium. 2. Decrease the final concentration of MGLA or adjust the MGLA:BSA molar ratio to reduce the amount of free fatty acid. 3. Ensure all solutions and reagents are sterile. Filter-sterilize the final MGLA-BSA complex solution before adding it to the culture medium.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
Dimethyl Sulfoxide (DMSO)100 mg/mL
Ethanol100 mg/mL
0.15 M Tris-HCl (pH 8.5)1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)0.15 mg/mL

Data compiled from multiple sources.[7]

Table 2: Recommended Molar Ratios of Fatty Acid to BSA for Cell Culture

Molar Ratio (Fatty Acid:BSA)Typical Application
1:1 to 3:1Mimicking physiological conditions
3:1 to 6:1Investigating cellular responses to elevated fatty acid levels
> 6:1Modeling lipotoxic conditions

Note: The optimal molar ratio should be determined empirically for each cell line and experimental condition.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound (MGLA) Stock Solution

  • Weigh out the desired amount of MGLA in a sterile, conical tube.

  • Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex the solution until the MGLA is completely dissolved. Gentle warming (up to 37°C) may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 5 mM MGLA-BSA Complex Stock Solution (6:1 Molar Ratio)

This protocol is adapted from general protocols for fatty acid-BSA complex preparation.[8][9]

Materials:

  • This compound (MGLA)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • 100% Ethanol

  • 150 mM NaCl solution (sterile)

  • Sterile, tissue culture-grade water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 10% (w/v) Fatty-Acid-Free BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile, tissue culture-grade water.

    • Mix gently by inverting the tube until the BSA is completely dissolved. Avoid vigorous vortexing.

    • Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.

    • Store at 4°C for short-term use or at -20°C for long-term storage.

  • Prepare a 150 mM MGLA Stock Solution in Ethanol:

    • Weigh out approximately 43.9 mg of MGLA (Molecular Weight: ~292.46 g/mol ).

    • Dissolve it in 1 mL of 100% ethanol.

    • Warm the solution to 37°C and vortex until completely dissolved. This stock should be prepared fresh.

  • Complexation of MGLA to BSA:

    • In a sterile 15 mL conical tube, warm the following mixture at 37°C for 15-30 minutes:

      • 5.8 mL of sterile 150 mM NaCl

      • 3.33 mL of 10% BSA solution (Final BSA concentration ≈ 0.5 mM)

    • Slowly add 333 µL of the 150 mM MGLA stock solution dropwise to the BSA solution while gently swirling. This will result in a final MGLA concentration of 5 mM and an MGLA:BSA molar ratio of approximately 6:1.

    • Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation.

    • The final solution should be clear. If it is cloudy, the complex has not formed properly.

    • This 5 mM MGLA-BSA complex stock solution can be diluted in your cell culture medium to achieve the desired final working concentration. Remember to prepare a vehicle control containing BSA and ethanol without MGLA.

Visualizations

Experimental Workflow: Preparing MGLA for Cell Culture

G cluster_0 MGLA Stock Preparation cluster_1 BSA Solution Preparation cluster_2 Complexation cluster_3 Cell Treatment Dissolve MGLA in Ethanol Dissolve MGLA in Ethanol Store at -20°C Store at -20°C Dissolve MGLA in Ethanol->Store at -20°C Add MGLA Stock to BSA Add MGLA Stock to BSA Store at -20°C->Add MGLA Stock to BSA Dissolve BSA in Water Dissolve BSA in Water Sterile Filter Sterile Filter Dissolve BSA in Water->Sterile Filter Warm BSA Solution Warm BSA Solution Sterile Filter->Warm BSA Solution Warm BSA Solution->Add MGLA Stock to BSA Incubate at 37°C Incubate at 37°C Add MGLA Stock to BSA->Incubate at 37°C Dilute Complex in Media Dilute Complex in Media Incubate at 37°C->Dilute Complex in Media Add to Cells Add to Cells Dilute Complex in Media->Add to Cells

Caption: Workflow for preparing MGLA-BSA complexes for cell culture assays.

Signaling Pathway: MGLA-Induced Apoptosis

G cluster_0 Cellular Stress & Signaling cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway MGLA MGLA LKB1 LKB1 MGLA->LKB1 AMPK AMPK LKB1->AMPK mTOR mTOR AMPK->mTOR Bax Bax AMPK->Bax Bcl2 Bcl2 AMPK->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for MGLA-induced apoptosis.

References

Troubleshooting Methyl gamma-linolenate extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of methyl gamma-linolenate (B1238488) from complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common challenges encountered during the extraction and analysis of methyl gamma-linolenate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experimental workflow.

Q1: Why is the yield of this compound lower than expected?

A1: Low yields can be attributed to several factors:

  • Incomplete Transesterification: The conversion of gamma-linolenic acid to its methyl ester may be insufficient. This can be due to the presence of water, which can lead to soap formation, especially in base-catalyzed reactions.[1] Additionally, using a single-step derivatization method for samples with high free fatty acid (FFA) content can be inefficient.

  • Lipid Oxidation: Polyunsaturated fatty acids like gamma-linolenic acid are susceptible to oxidation, especially at high temperatures.[2] Ensure that the sample drying and extraction processes are carried out under mild conditions.

  • Suboptimal Reagent Concentration or Reaction Time: The concentration of the catalyst (e.g., HCl, BF3) and the reaction time are critical for complete derivatization.[3] These parameters may need to be optimized for your specific sample matrix.

  • Losses during Extraction and Purification: Multiple extraction and washing steps can lead to a cumulative loss of the target compound.

Q2: My sample contains a high percentage of free fatty acids (FFAs). Which derivatization method is most suitable?

A2: For samples with a high FFA content, an acid-catalyzed derivatization method is recommended.[4][5] Base-catalyzed methods can lead to soap formation when FFAs are present, which complicates the extraction process and reduces yield.[1] A two-step approach, involving an initial acid-catalyzed esterification of FFAs followed by a base-catalyzed transesterification of glycerolipids, can also be very effective.[4]

Q3: I am observing extraneous peaks in my GC-MS chromatogram. What could be the cause?

A3: Extraneous peaks can arise from several sources:

  • Contaminants: Solvents, reagents, and glassware can introduce contaminants. Ensure high-purity reagents and solvents are used and that all glassware is thoroughly cleaned.[6]

  • Byproducts of Derivatization: Aggressive derivatization conditions, such as high temperatures or strong acids, can cause the degradation of polyunsaturated fatty acids.[5]

  • Co-extraction of Other Lipids: The initial extraction may pull other lipidic compounds from the matrix that are then derivatized and detected. A purification step, such as urea (B33335) complexation or chromatography, may be necessary to isolate the this compound.[7][8]

Q4: The peak shape for this compound in my GC analysis is poor.

A4: Poor peak shape, such as tailing, can be a result of analyzing underivatized fatty acids, which are highly polar.[2][9] Ensure that the derivatization to fatty acid methyl esters (FAMEs) is complete to reduce polarity and improve chromatographic performance. Additionally, issues with the GC column, such as degradation due to the injection of acidic samples, can affect peak shape.[10] Neutralizing the final FAMEs solution before injection can help prolong column life.[10]

Q5: How can I remove saturated fatty acid methyl esters from my sample to enrich for this compound?

A5: Urea complexation is a common and effective method for enriching polyunsaturated fatty acids like this compound.[7][8] In this technique, urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acid esters, which can then be removed by filtration at low temperatures, leaving the polyunsaturated FAMEs in the filtrate.[7][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various protocols for FAME preparation.

Table 1: Comparison of Acid-Catalyzed Derivatization Methods

ParameterBF3-Methanol (Automated)BF3-Methanol (Manual)Reference
Average RSD (Fatty Acid Standards) 1.2%2.7%[12]
Recovery of Internal Standards 94% to 101%Not specified[12]
Reaction Time 20 minutes2 hours[12]

Table 2: Optimized Conditions for HCl/Methanol (B129727)/Toluene Derivatization

Lipid ClassHCl ConcentrationReaction Time (at 45°C)Yield of FAMEReference
Sterol Esters (SE) 1.2%16 hours98.2 ± 0.7%[3]
Triacylglycerols (TG) 1.2%8 hours98.8 ± 0.7%[3]
Triacylglycerols (TG) 0.6%14 hours97.8 ± 0.2%[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and derivatization of this compound.

Protocol 1: Two-Step Transesterification for Oils with High FFA Content [4]

  • Acid-Esterification:

    • To your seed oil sample in a round-bottom flask, add anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture to convert free fatty acids to FAMEs.

  • Base-Transesterification:

    • After cooling, add a solution of potassium hydroxide (B78521) or sodium hydroxide in methanol.

    • Continue to reflux the mixture to transesterify the glycerolipids.

  • Extraction:

    • Cool the reaction mixture and add a saturated NaCl solution to stop the reaction and aid in phase separation.

    • Extract the FAMEs into hexane (B92381) by vigorous shaking in a separatory funnel.

    • Wash the organic layer with distilled water.

  • Drying and Concentration:

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator to obtain the FAMEs.

    • Re-dissolve the FAMEs in a known volume of hexane containing an internal standard for GC analysis.

Protocol 2: Acid-Catalyzed Derivatization using Boron Trifluoride (BF3)-Methanol [12]

  • Sample Preparation: Place a known amount of the dried lipid extract (typically 1-10 mg) into a screw-cap glass tube.

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the tube.

  • Reaction: Tightly cap the tube and heat at an appropriate temperature and duration (e.g., 80–100 °C for 45–60 minutes).[2]

  • Cooling: Cool the tube to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Analysis: The FAME-containing hexane solution is now ready for injection into the GC-MS.

Protocol 3: Urea Complexation for Enrichment of this compound [7]

  • Preparation: To the FAME mixture, add methanol and urea.

  • Dissolution: Heat the mixture until a clear solution is obtained.

  • Crystallization: Cool the solution to room temperature and then store it at 0°C overnight to allow for the crystallization of urea-saturated fatty acid complexes.

  • Filtration: Filter the mixture to remove the precipitated crystals.

  • Extraction: Extract the filtrate, which is now enriched in this compound, with n-hexane.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting.

Troubleshooting Low this compound Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of Methyl gamma-linolenate Detected check_trans Check for Complete Transesterification start->check_trans check_ox Assess Potential for Oxidation start->check_ox check_reagents Verify Reagent Concentration & Time start->check_reagents check_loss Evaluate Extraction & Purification Losses start->check_loss solution_trans Use Acid-Catalysis for High FFA Samples Ensure Anhydrous Conditions check_trans->solution_trans solution_ox Use Mild Temperatures for Drying & Extraction check_ox->solution_ox solution_reagents Optimize Catalyst Concentration & Reaction Duration check_reagents->solution_reagents solution_loss Minimize Transfer Steps Handle with Care check_loss->solution_loss

Caption: Troubleshooting workflow for low this compound yield.

General Workflow for FAME Analysis sample Complex Matrix (e.g., Algae, Seeds, Biological Tissue) extraction Lipid Extraction sample->extraction derivatization Derivatization to FAMEs (e.g., Transesterification) extraction->derivatization purification Purification (Optional) (e.g., Urea Complexation, Chromatography) derivatization->purification analysis GC-MS Analysis derivatization->analysis Direct Analysis purification->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: General experimental workflow for FAME analysis.

References

Technical Support Center: Optimizing GC-MS for Methyl Gamma-Linolenate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methyl gamma-linolenate (B1238488) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reliable quantification of this important fatty acid methyl ester (FAME).

Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of methyl gamma-linolenate.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system: Free carboxyl groups from un-derivatized gamma-linolenic acid can interact with the injector liner, column, or detector, causing peak tailing.[1][2]- Ensure complete derivatization of the fatty acid to its methyl ester.[1][2] - Clean or replace the inlet liner. - Use a GC column specifically designed for inertness.[1]
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1]- Dilute the sample. A general guideline is to inject less than 100 ng of each FAME component onto the column.[1]
Inappropriate Solvent Choice: A mismatch between the sample solvent and the stationary phase of the column can cause peak distortion.- Dissolve the this compound sample in a nonpolar solvent such as hexane (B92381) or heptane, which is compatible with most GC columns used for FAME analysis.[1]
Low Injector Temperature: Insufficient temperature in the injector can result in slow volatilization of the analyte, leading to broad or tailing peaks.- Set the injector temperature high enough for rapid vaporization, typically around 250-260 °C.[1]
Poor Resolution of Isomers Inadequate GC Column: The stationary phase of the GC column is critical for separating isomers like gamma-linolenic acid from its positional isomers (e.g., alpha-linolenic acid).- Use a highly polar cyanosilicone capillary column for the best resolution of geometric and positional FAME isomers.[3] - A wax-type column (e.g., Agilent J&W DB-FATWAX UI) is also a suitable choice for high-polarity.[4]
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.- Optimize the carrier gas flow rate for the specific column being used. Hydrogen can often provide faster analysis times without a significant loss of resolution compared to helium.[1]
Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact the separation of closely eluting compounds.- A slower temperature ramp rate will generally improve the resolution between FAME isomers.[1]
Low or No Signal Incomplete Derivatization: If the gamma-linolenic acid is not efficiently converted to its methyl ester, its volatility will be low, resulting in a poor signal.[2]- Review and optimize the derivatization protocol. Ensure the reagents are fresh and the reaction conditions (temperature and time) are appropriate.[2]
Mass Spectrometer Settings Not Optimized: The MS parameters, such as ionization mode and acquisition settings, may not be suitable for detecting this compound.- Use Electron Ionization (EI) at 70 eV.[4] - For quantitative analysis, use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[4][5]
Extraneous Peaks in Chromatogram Sample Contamination: Contaminants can be introduced from solvents, glassware, or the sample itself.- Use high-purity solvents and thoroughly clean all glassware. - Run a blank solvent injection to identify any background contamination.
Septum Bleed: Over time, the injector septum can degrade and release siloxane compounds, which appear as peaks in the chromatogram.- Replace the injector septum regularly.
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and ghost peaks.- Ensure the oven temperature does not exceed the column's maximum operating temperature. - Condition the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of gamma-linolenic acid?

A1: Gamma-linolenic acid, in its free fatty acid form, has low volatility and high polarity due to the presence of a carboxyl group.[2][6] This makes it unsuitable for direct GC-MS analysis, often leading to poor peak shape and inaccurate results.[2] Converting it to its methyl ester (this compound) increases its volatility and thermal stability, making it amenable to analysis by gas chromatography.[2]

Q2: What type of GC column is best for separating this compound from other FAMEs?

A2: For the separation of FAME isomers, a highly polar capillary column is recommended.[3] Cyanosilicone phases are particularly effective at resolving positional and geometric isomers.[3] Wax-type columns are also a good option due to their high polarity.[4]

Q3: What are the typical injector settings for this compound analysis?

A3: A split/splitless injector is commonly used. The injector temperature should be set high enough to ensure rapid vaporization of the sample, typically around 250 °C.[1][4] A split injection is often employed to prevent column overload, with a split ratio ranging from 10:1 to 50:1.[1]

Q4: What are the optimal mass spectrometer settings for detecting this compound?

A4: Electron Ionization (EI) at 70 eV is the standard ionization mode.[4] For qualitative analysis, a full scan acquisition mode (e.g., m/z 50-550) can be used.[1] For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.[4][5] Characteristic ions for gamma-linolenic acid methyl ester include m/z 79, 150 (ω ion), 194 (α ion), 261, and 292.[7]

Q5: How can I shorten the analysis time without compromising the quality of the results?

A5: Several strategies can be employed to reduce the run time. Using a shorter, narrow-bore GC column can lead to faster separations. Increasing the oven temperature ramp rate will cause the FAMEs to elute more quickly, but a balance must be found to maintain adequate resolution.[1] Using hydrogen as the carrier gas instead of helium can also lead to faster analysis times due to its higher optimal linear velocity.[1]

Experimental Protocols

Protocol 1: Derivatization of Gamma-Linolenic Acid to its Methyl Ester

This protocol describes a common method for preparing FAMEs from a lipid sample using boron trifluoride (BF3) in methanol (B129727).[5]

Materials:

  • Lipid-containing sample

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride in methanol (14%)

  • n-Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Saponification: To approximately 25 mg of the lipid sample in a screw-capped tube, add 1.5 mL of 0.5 M methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes until the fat globules are dissolved.[5]

  • Esterification: Cool the solution and add 2 mL of 14% BF3 in methanol. Heat again at 100°C for 5-10 minutes.[5]

  • Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Shake vigorously for 30 seconds.[5]

  • Phase Separation: Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial.[5]

  • Drying: Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

These are general GC-MS conditions that should be optimized for the specific instrument and column being used.[5]

GC-MS Parameters:

Parameter Typical Value/Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[1]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.[1]
Injector Split/Splitless
Injector Temperature 250 °C[1]
Injection Volume 1 µL
Split Ratio 50:1[1]
Oven Program Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[1]
MS Transfer Line Temp. 240 °C[1]
MS Source Temp. 230 °C[1]
MS Quad Temp. 150 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Scan (m/z 50-550) or SIM for targeted analysis[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Lipid Sample Saponification Saponification (Methanolic NaOH) Sample->Saponification Esterification Esterification (BF3 in Methanol) Saponification->Esterification Extraction Extraction (Hexane) Esterification->Extraction Drying Drying (Na2SO4) Extraction->Drying ReadySample FAMEs in Hexane Drying->ReadySample Injection Injection ReadySample->Injection Separation GC Separation (Polar Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

troubleshooting_logic Start Problem with GC-MS Analysis PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Signal Low/No Signal? Start->Signal Contamination Extra Peaks? Start->Contamination TailingFronting Tailing or Fronting? PeakShape->TailingFronting ColumnChoice Using Polar Column? Resolution->ColumnChoice CheckDeriv2 Check Derivatization Signal->CheckDeriv2 BlankRun Run Solvent Blank Contamination->BlankRun CheckDeriv Check Derivatization TailingFronting->CheckDeriv Yes CheckLiner Clean/Replace Liner CheckDeriv->CheckLiner DiluteSample Dilute Sample CheckLiner->DiluteSample CheckInjectorTemp Check Injector Temp DiluteSample->CheckInjectorTemp OptimizeFlow Optimize Flow Rate ColumnChoice->OptimizeFlow Yes SelectPolarColumn Select Highly Polar Column ColumnChoice->SelectPolarColumn No OptimizeTemp Optimize Temp Program OptimizeFlow->OptimizeTemp OptimizeMS Optimize MS Settings (SIM) CheckDeriv2->OptimizeMS CheckSeptum Replace Septum BlankRun->CheckSeptum CheckColumnBleed Check Max Temp CheckSeptum->CheckColumnBleed

References

Technical Support Center: Enhancing Methyl Gamma-Linolenate Production from Microalgae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of methyl gamma-linolenate (B1238488) from microalgae.

Frequently Asked Questions (FAQs)

Q1: Which microalgal species are the most promising for producing high yields of gamma-linolenic acid (GLA)?

A1: Spirulina platensis is a well-regarded source, with some studies indicating that its fatty acid profile can contain up to 31% GLA.[1] Chlorella species have also been investigated for GLA production.[1][2] The selection of a specific strain is a critical first step, as GLA content can vary significantly even within the same species.

Q2: What are the primary strategies to induce lipid accumulation in microalgae?

A2: Inducing environmental stress is a key strategy to boost lipid production. Common methods include nutrient starvation, particularly nitrogen and phosphorus limitation, which redirects the cell's metabolic pathways towards the synthesis of storage lipids.[3][4][5] Other effective stressors include variations in light intensity, temperature, and salinity.[3][6]

Q3: How can I improve the efficiency of lipid extraction from microalgal biomass?

A3: Effective cell wall disruption is crucial for maximizing lipid extraction. Methods like sonication and microwave-assisted extraction have been shown to be highly effective for disrupting microalgal cells.[1] The choice of solvent system is also critical; a modified Bligh-Dyer method using a chloroform/methanol (B129727)/water mixture is a commonly employed and effective technique.[1]

Q4: What is the most efficient method to convert the extracted lipids into methyl gamma-linolenate?

A4: The conversion of lipids (triacylglycerides) into fatty acid methyl esters (FAMEs), including this compound, is achieved through a process called transesterification.[7] This can be done using acid or base catalysts.[8] An in situ transesterification method, which combines extraction and transesterification into a single step, can improve efficiency and yield.[8]

Q5: How can I purify this compound from the FAME mixture?

A5: Following transesterification, this compound needs to be purified from other FAMEs. Techniques such as urea (B33335) crystallization can enrich the GLA content significantly.[1] For higher purity, flash chromatography is a powerful method that can yield a high percentage of isolated this compound.[9][10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Biomass Yield - Suboptimal growth conditions (light, temperature, pH).- Nutrient limitation in the growth phase.- Contamination with other microorganisms.- Optimize culture conditions for the specific microalgal strain.[11]- Ensure nutrient-replete media during the initial growth phase before inducing stress.[5]- Implement aseptic techniques and monitor the culture for contaminants.
Low Total Lipid Content - Insufficient stress induction.- Stress applied at the wrong growth phase.- Inefficient cell disruption.- Increase the severity or duration of the stress condition (e.g., complete nitrogen removal).[3][5]- Apply stress during the late-exponential or stationary growth phase for optimal lipid accumulation.[3]- Employ effective cell lysis techniques like sonication or bead beating prior to extraction.[1]
Low Percentage of GLA in Total Fatty Acids - Suboptimal temperature or light intensity during cultivation.- Genetic limitations of the microalgal strain.- Studies on Spirulina platensis have shown that lower temperatures (e.g., 25°C) and higher light intensity can increase the proportion of GLA.[12][13]- Consider screening different strains or mutagenesis to select for higher GLA producers.
Inefficient Transesterification - Presence of water or high free fatty acid content in the lipid extract.- Incorrect catalyst concentration or reaction conditions (temperature, time).- Ensure the lipid extract is anhydrous. For high free fatty acid content, consider a two-step acid-then-base catalyzed transesterification.[8]- Optimize the methanol-to-lipid ratio, catalyst concentration, reaction temperature, and duration.[7]
Poor Purity of this compound - Ineffective separation from other saturated and monounsaturated FAMEs.- Utilize urea crystallization to selectively remove saturated and monounsaturated fatty acid methyl esters.[1]- Employ flash chromatography for high-resolution purification of the target compound.[9][14]

Quantitative Data Summary

Table 1: Effect of Cultivation Conditions on GLA Yield in Spirulina platensis

Parameter Condition GLA Yield (mg/g dry biomass) Reference
Temperature33°C (Control)10.8[12]
25°C13.2[12]
Light IntensityLowLower Yield[12][13]
6 klux14.6[12]
Nitrogen SourceStandardStandard Yield[15]
Urea13.5[15]

Table 2: Impact of Stress Conditions on Total Lipid Content in various Microalgae

Microalgae Species Stress Condition Lipid Content (% of dry weight) Reference
Scenedesmus obliquusPhosphorus Starvation29.5 (up from 10.0)[3]
Chlorella vulgarisNitrogen Starvation53[3]
Monoraphidium dybowskiiNaCl Induction41.7[3]

Experimental Protocols

Protocol 1: Two-Stage Cultivation for Enhanced Lipid Production
  • Stage 1: Biomass Accumulation:

    • Inoculate the selected microalgae strain (e.g., Spirulina platensis) into a nutrient-replete medium (e.g., Zarrouk's medium).

    • Cultivate under optimal growth conditions (e.g., 30-35°C, continuous illumination, and aeration) until the culture reaches the late-exponential growth phase.

  • Stage 2: Lipid Induction via Nitrogen Starvation:

    • Harvest the biomass from Stage 1 by centrifugation.

    • Wash the cells with a nitrogen-free medium to remove residual nitrogen.

    • Resuspend the biomass in the nitrogen-free medium and continue cultivation under the same light and temperature conditions for a specified period (e.g., 7-10 days) to induce lipid accumulation.[5]

Protocol 2: Lipid Extraction and In Situ Transesterification
  • Harvesting and Drying: Harvest the microalgal biomass from the stress cultivation phase via centrifugation or filtration and lyophilize (freeze-dry) to obtain a dry powder.

  • Cell Disruption: Resuspend the dried biomass in a suitable solvent and disrupt the cells using a high-energy method like sonication for approximately 20 minutes.[1]

  • In Situ Transesterification:

    • To the disrupted cell suspension, add a solution of methanol and an acid catalyst (e.g., H₂SO₄).[8]

    • Reflux the mixture at a controlled temperature (e.g., 70-80°C) for several hours (e.g., 3-5 hours).[1][7] This step simultaneously extracts the lipids and converts them into FAMEs.

    • After cooling, add a non-polar solvent like n-hexane or ethyl acetate (B1210297) to extract the FAMEs.

    • Wash the organic phase with a brine solution to remove impurities and the catalyst.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under vacuum to obtain the crude FAME mixture.[1]

Protocol 3: Purification of this compound by Urea Crystallization
  • Complex Formation:

    • Dissolve the crude FAME mixture in hot ethanol (B145695).

    • Add a saturated solution of urea in hot ethanol to the FAME solution.

    • Allow the mixture to cool slowly to room temperature and then refrigerate (e.g., at 4°C) overnight to allow for the formation of urea-saturated fatty acid adducts. Saturated and monounsaturated FAMEs will preferentially form crystalline complexes with urea.

  • Separation:

    • Separate the liquid fraction (containing the enriched polyunsaturated FAMEs, including this compound) from the solid crystalline urea complexes by vacuum filtration.

  • Recovery:

    • Evaporate the ethanol from the liquid filtrate to recover the this compound-enriched fraction. This method can significantly increase the percentage of GLA in the final product.[1]

Visualizations

Experimental_Workflow cluster_cultivation Microalgae Cultivation cluster_processing Downstream Processing Strain Strain Selection (e.g., Spirulina platensis) Growth Stage 1: Biomass Growth (Nutrient-Rich Medium) Strain->Growth Stress Stage 2: Stress Induction (e.g., Nitrogen Starvation) Growth->Stress Harvest Harvesting & Drying Stress->Harvest Biomass Extraction Lipid Extraction & Transesterification (In Situ Method) Harvest->Extraction Dry Biomass Purification Purification (Urea Crystallization / Chromatography) Extraction->Purification Crude FAMEs Analysis Analysis (GC-MS) Purification->Analysis Purified Fraction FinalProduct High-Purity Methyl Gamma-Linolenate Purification->FinalProduct

Caption: Workflow for producing this compound from microalgae.

Factors_Affecting_Yield cluster_cultivation Cultivation Parameters cluster_processing Processing Efficiency Yield This compound Yield Strain Microalgal Strain Strain->Yield Nutrients Nutrient Stress (N, P deprivation) Nutrients->Yield Light Light Intensity Light->Yield Temp Temperature Temp->Yield Salinity Salinity Salinity->Yield CO2 CO2 Concentration CO2->Yield Extraction Lipid Extraction Method Extraction->Yield Trans Transesterification Conditions Trans->Yield Purification Purification Technique Purification->Yield

Caption: Key factors influencing this compound yield.

References

Minimizing isomerization of Methyl gamma-linolenate during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the isomerization of methyl gamma-linolenate (B1238488) (MeGLA) during derivatization for gas chromatography (GC) analysis. Isomerization, the conversion of the all-cis form of gamma-linolenic acid into its cis-trans or all-trans isomers, can lead to inaccurate quantification and misinterpretation of results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your analytical data.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of methyl gamma-linolenate.

Problem Potential Cause Recommended Solution
Presence of unexpected peaks corresponding to isomers in GC chromatogram. High reaction temperature or prolonged reaction time during derivatization.Optimize derivatization conditions by lowering the temperature and reducing the reaction time. For acid-catalyzed methylation, temperatures around 40-60°C are recommended.[1]
Use of harsh derivatization reagents.Boron trifluoride (BF3) in methanol (B129727) is known to have a higher potential for causing isomerization.[2] Consider using a milder acid catalyst like methanolic HCl or a base-catalyzed method.
Poor recovery of this compound. Incomplete derivatization reaction.Ensure the sample is completely dry before adding the derivatization reagent. Water can interfere with the reaction. Optimize the reaction time and temperature for the chosen method.
Loss of sample during extraction.Ensure proper phase separation during the extraction of fatty acid methyl esters (FAMEs). Use a sufficient volume of extraction solvent (e.g., hexane).
Variability in quantitative results between samples. Inconsistent derivatization conditions.Strictly adhere to the same derivatization protocol for all samples, including reaction time, temperature, and reagent volumes.
Degradation of polyunsaturated fatty acids.Handle samples on ice and use solvents with antioxidants (e.g., butylated hydroxytoluene - BHT) to prevent oxidation, especially when dealing with polyunsaturated fatty acids like gamma-linolenate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of gamma-linolenic acid?

A1: Derivatization, typically methylation to form fatty acid methyl esters (FAMEs), is essential to increase the volatility and thermal stability of fatty acids like gamma-linolenic acid. This chemical modification improves chromatographic peak shape and allows for accurate quantification by gas chromatography.[2]

Q2: Which derivatization method is least likely to cause isomerization of this compound?

A2: Base-catalyzed methods, such as using sodium methoxide (B1231860) (NaOMe) in methanol at a controlled temperature, generally exhibit a lower potential for causing isomerization compared to some acid-catalyzed methods.[1] Among acid catalysts, methanolic HCl is considered milder than boron trifluoride (BF3) in methanol.[2]

Q3: What are the critical parameters to control during derivatization to minimize isomerization?

A3: The most critical parameters are temperature and reaction time. Isomerization is often temperature and time-dependent.[1] Using the mildest effective temperature and the shortest necessary reaction time is crucial for preserving the original isomeric profile of this compound.

Q4: Can the type of sample matrix affect the choice of derivatization method?

A4: Yes, the sample matrix is an important consideration. For triglycerides, a base-catalyzed method like sodium methoxide in methanol can be effective.[1] For free fatty acids, a mild acid-catalyzed method may be more appropriate.

Q5: How can I confirm if isomerization has occurred during my sample preparation?

A5: The most definitive way to confirm isomerization is by using a high-resolution capillary GC column specifically designed for separating fatty acid isomers. Comparing the chromatogram of your sample to that of a pure, non-isomerized this compound standard will reveal the presence of any isomeric peaks.

Data Presentation: Comparison of Derivatization Methods

The selection of the derivatization reagent can significantly impact the degree of isomerization. The following table summarizes the qualitative and semi-quantitative comparison of common methods.

Derivatization Method Potential for Isomerization Recommended Conditions Notes
Boron Trifluoride (BF3) in Methanol Higher-Known to be a harsh reagent that can promote cis-trans isomerization, especially with prolonged heating.[2]
Methanolic Hydrochloric Acid (HCl) Lower45°C for 14-16 hours or 100°C for 1-1.5 hoursA milder acid catalyst compared to BF3. Careful control of temperature and time is still necessary.
Sodium Methoxide (NaOMe) in Methanol Minimized40°C for 10 minutesA base-catalyzed method that is particularly suitable for triglycerides and can minimize isomerization.[1]
Sulfuric Acid (H2SO4) in Methanol Minimized40°C for 10 minutesFor free fatty acids, this method has been shown to minimize isomerization of conjugated linolenic acids.[1]

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Methylation using Methanolic HCl

This protocol is suitable for free fatty acids and total lipid extracts.

Materials:

  • Sample containing gamma-linolenic acid

  • Methanolic HCl (1.25 M)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes with PTFE-lined caps

Procedure:

  • Place the dried sample (1-10 mg of lipid extract) into a screw-cap glass tube.

  • Add 2 mL of methanolic HCl to the tube.

  • Tightly cap the tube and heat at 60°C for 1 hour in a heating block or water bath.

  • Cool the reaction tube to room temperature.

  • Add 1 mL of hexane and 1 mL of distilled water to the tube.

  • Vortex the tube for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The hexane solution containing the FAMEs is now ready for GC analysis.

Protocol 2: Base-Catalyzed Methylation using Sodium Methoxide (for Triglycerides)

This protocol is recommended for samples rich in triglycerides to minimize isomerization.

Materials:

  • Lipid sample (e.g., oil)

  • 0.5 M Sodium methoxide (NaOMe) in methanol

  • Methanolic H2SO4 (10% v/v) or Methanolic HCl (1 M) for neutralization

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes with PTFE-lined caps

Procedure:

  • Place the lipid sample (approximately 10 mg) into a screw-cap glass tube.

  • Add 1.5 mL of 0.5 M sodium methoxide in methanol.

  • Tightly cap the tube and heat at 50°C for 15 minutes.

  • Cool the tube to room temperature.

  • Add 0.5 mL of methanolic H2SO4 or methanolic HCl to neutralize the solution.

  • Add 1.5 mL of hexane and 1.5 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Allow the phases to separate.

  • Transfer the upper hexane layer to a vial containing anhydrous sodium sulfate.

  • The sample is ready for GC injection.

Visualizations

Derivatization_Workflow start Sample containing Gamma-Linolenic Acid choose_method Select Derivatization Method start->choose_method acid_cat Acid-Catalyzed (e.g., Methanolic HCl) choose_method->acid_cat Free Fatty Acids base_cat Base-Catalyzed (e.g., NaOMe) choose_method->base_cat Triglycerides derivatize Derivatization (Controlled Temp & Time) acid_cat->derivatize base_cat->derivatize extract Extract FAMEs (Hexane) derivatize->extract analyze GC Analysis extract->analyze

Caption: Recommended workflow for derivatization of gamma-linolenic acid.

Troubleshooting_Isomerization start Isomer peaks detected in GC chromatogram? check_temp Was reaction temperature > 60°C? start->check_temp Yes no_issue Isomerization unlikely from derivatization start->no_issue No check_time Was reaction time prolonged? check_temp->check_time No solution1 Reduce temperature to 40-60°C check_temp->solution1 Yes check_reagent Was BF3/Methanol used? check_time->check_reagent No solution2 Shorten reaction time check_time->solution2 Yes solution3 Use milder reagent (Methanolic HCl or NaOMe) check_reagent->solution3 Yes check_reagent->no_issue No Factors_Influencing_Isomerization center This compound Isomerization temp High Temperature temp->center time Prolonged Reaction Time time->center reagent Harsh Reagents (e.g., BF3) reagent->center matrix Sample Matrix matrix->center

References

Technical Support Center: Quantifying Methyl Gamma-Linolenate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of methyl gamma-linolenate (B1238488). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this important polyunsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of gamma-linolenic acid?

A1: Free fatty acids, including gamma-linolenic acid, are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds. This leads to poor chromatographic peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results. Derivatization, typically by converting the fatty acid into its methyl ester (methyl gamma-linolenate), increases its volatility and reduces its polarity, making it more suitable for GC analysis. This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point and degree of unsaturation.

Q2: What are the most common derivatization methods for converting gamma-linolenic acid to its methyl ester?

A2: The most prevalent methods for preparing fatty acid methyl esters (FAMEs) include:

  • Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. BF₃-methanol is effective for both free fatty acids and the transesterification of esterified fatty acids under mild conditions.[1]

  • Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification. However, this method is not effective for free fatty acids.[1][2]

Q3: How can I prevent the isomerization of this compound during sample preparation?

A3: Isomerization, the conversion of cis double bonds to trans or their positional shift, is a significant challenge as it can lead to inaccurate quantification. Key factors that induce isomerization are high temperatures, harsh pH (strong acids and bases), and light exposure.[3] To minimize isomerization:

  • Use cold extraction techniques: This is highly recommended to prevent the degradation of polyunsaturated fatty acids.[3]

  • Employ milder derivatization methods: For example, using 2% sulfuric acid in methanol at a lower temperature (e.g., 50°C) is a gentler alternative to stronger acid catalysts like BF₃-methanol at higher temperatures.[3]

  • Protect samples from light: Work under dim light and use amber vials for sample storage.

  • Add antioxidants: Including an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can prevent free radical-induced isomerization.[4]

Q4: What is the best way to deal with matrix effects in LC-MS/MS analysis of this compound?

A4: Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of quantification.[5][6] The most robust method to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard of this compound.[5] Since the SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. Additionally, optimizing sample preparation to remove interfering components, such as phospholipids, through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help mitigate matrix effects.[5][7]

Q5: Which type of GC column is best for separating this compound from its isomers?

A5: The choice of GC column is critical for resolving isomers. For separating fatty acid methyl esters (FAMEs), especially positional and geometric isomers, highly polar cyanopropyl-substituted stationary phases are recommended. These columns provide better separation of unsaturated FAMEs compared to less polar phases. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced separation.[8]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization leaving polar free fatty acids. Active sites in the injector liner or column.Ensure complete derivatization by optimizing reaction time and temperature.[9] Use a deactivated inlet liner and a high-quality, inert GC column.[9] As a last resort, trim the first few centimeters of the column to remove active sites.[9]
Poor Peak Shape (Fronting) Column overload due to injecting too much sample.Dilute the sample or reduce the injection volume.[9]
Low Sensitivity / No Peak Inefficient derivatization. Sample degradation in a hot injector. Leaks in the injector system. MS detector not properly tuned.Verify the freshness and concentration of derivatization reagents.[1] Consider a lower injector temperature.[1] Perform a leak check on the injector.[1] Tune the mass spectrometer according to the manufacturer's recommendations.[1]
Co-elution of Isomers Inappropriate GC column stationary phase. Suboptimal oven temperature program.Use a highly polar cyanopropyl-based capillary column.[10] Optimize the temperature ramp to improve separation. Slower ramps often yield better resolution.
Ghost Peaks / Contamination Contaminated solvents, reagents, or glassware. Septum bleed or contaminated injector liner. Carryover from a previous injection.Use high-purity solvents and reagents.[9] Ensure all glassware is thoroughly cleaned.[9] Replace the septum and clean or replace the injector liner.[9] Run a solvent blank after highly concentrated samples.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Reproducibility Significant and variable matrix effects between samples.Incorporate a stable isotope-labeled internal standard for this compound.[5] Optimize sample preparation to remove interfering matrix components (e.g., using SPE).[5]
Low Signal Intensity (Ion Suppression) Co-eluting matrix components, especially phospholipids, are suppressing the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering compounds.[11] Employ more rigorous sample cleanup procedures like solid-phase extraction (SPE) specifically designed to remove phospholipids.[11]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of the analyte.The use of a stable isotope-labeled internal standard is the most effective way to correct for ion enhancement.[5] Diluting the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification.[12]
Inconsistent Peak Shapes Interference from co-eluting matrix components.Improve chromatographic resolution by using a high-resolution column or a different stationary phase.[5] Adjust the mobile phase composition or gradient to better separate the analyte from interferences.[5]

Quantitative Data Summary

The selection of an analytical method significantly impacts the limit of detection (LOD) and limit of quantification (LOQ). The following table summarizes reported values for fatty acids and their methyl esters using various techniques. Note that direct comparison can be challenging due to variations in instrumentation and experimental protocols.

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ)
GC-MS (NCI)Fatty Acid Pentafluorobenzyl EstersLow femtomol range on columnNot Reported
LC-MS/MSFree Fatty Acids0.8–10.7 nmol/L2.4–285.3 nmol/L
GC-MS (fsLIMS)Methyl Linoleate3 ppm11 ppm

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a scaled-down version of the traditional Folch method for lipid extraction from small plasma volumes.

  • To 10 µL of plasma in a glass tube, add 10 µL of an internal standard mix (containing a known amount of a stable isotope-labeled analog of gamma-linolenic acid).

  • Add 160 µL of ice-cold methanol, followed by 320 µL of ice-cold chloroform.

  • Vortex the mixture for 10 seconds and then sonicate for 1 hour.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol describes the transesterification of lipids to FAMEs.

  • To the dried lipid extract from the previous step, add 1 mL of 0.5 M methanolic sodium hydroxide.

  • Cap the tube and heat at 80-100°C for 5-10 minutes until the lipid droplets disappear.

  • Allow the tube to cool slightly, then add 1-2 mL of 14% boron trifluoride (BF₃) in methanol.[13]

  • Boil the mixture for another 2 minutes.[13]

  • Add 1 mL of n-hexane to the mixture and boil for 1 more minute to extract the FAMEs.[13]

  • Cool the tube to room temperature and add a saturated sodium chloride solution to facilitate phase separation.

  • Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial, often through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.

  • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization injection GC-MS or LC-MS/MS Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection acquisition Data Acquisition detection->acquisition quantification Peak Integration & Quantification acquisition->quantification

Caption: General experimental workflow for the quantification of this compound.

metabolic_pathway LA Linoleic Acid (LA) (18:2, n-6) GLA γ-Linolenic Acid (GLA) (18:3, n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4, n-6) DGLA->AA Δ5-desaturase PGE1 Prostaglandins (Series 1, e.g., PGE1) DGLA->PGE1 COX enzymes LTs Leukotrienes (Series 4) AA->LTs LOX enzymes

Caption: Simplified metabolic pathway of gamma-linolenic acid (GLA).

References

Technical Support Center: Optimization of Supercritical Fluid Extraction (SFE) for Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing supercritical fluid extraction (SFE) parameters for lipids.

Troubleshooting Guide

This guide addresses common issues encountered during the SFE of lipids in a question-and-answer format.

Issue 1: Low Lipid Yield

Q1: My lipid yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low lipid yield in SFE can stem from several factors. Systematically evaluate the following:

  • Sample Preparation: Inadequate sample preparation is a frequent cause of poor extraction efficiency. Ensure your sample is properly dried, as high moisture content can hinder the penetration of nonpolar supercritical CO2.[1][2] Grinding the sample to a uniform, fine powder increases the surface area available for extraction.[1]

  • Extraction Parameters: Suboptimal pressure and temperature settings are critical factors. Generally, increasing pressure enhances the solvent density of CO2, leading to higher solubility of lipids and improved yield.[3][4][5] The effect of temperature is more complex; while it can increase the vapor pressure of lipids, it can also decrease the solvent density.[3][4]

  • CO2 Flow Rate: A low flow rate may not be sufficient to carry the extracted lipids out of the vessel, while an excessively high flow rate can reduce the contact time between the solvent and the sample.[3]

  • Extraction Time: Ensure the dynamic extraction time is sufficient for the complete elution of the lipids.[6] Initially, the yield increases rapidly and then plateaus.[4]

  • Cell Disruption (for cellular materials): For sources like microalgae or yeast, the robust cell walls may prevent the solvent from accessing the intracellular lipids.[1] Consider implementing a cell disruption pre-treatment step such as bead milling, ultrasonication, or high-pressure homogenization.[1]

Q2: I've optimized the primary parameters (pressure, temperature, time), but the yield is still low. What else can I do?

A2: If the primary parameters are optimized, consider the following:

  • Co-solvent Addition: For the extraction of more polar lipids, such as phospholipids, neat supercritical CO2 may not be an effective solvent.[7] The addition of a polar co-solvent, such as ethanol (B145695) or methanol (B129727), can significantly enhance the extraction efficiency of these lipids.[3][7][8]

  • Matrix Effects: The composition of your sample matrix can significantly influence extraction efficiency. Some matrices may have strong interactions with the lipids, making them harder to extract.

  • Channeling: In a packed extraction vessel, the supercritical fluid may form channels, bypassing a significant portion of the sample. To mitigate this, you can use dispersants like glass beads mixed with your sample to ensure a more uniform flow.

Issue 2: Co-extraction of Undesirable Compounds

Q3: My lipid extract is contaminated with other compounds. How can I improve the selectivity of my extraction?

A3: Supercritical CO2 is a non-polar solvent, and its selectivity can be tuned to target specific lipid classes.[3]

  • Parameter Adjustment: By carefully adjusting pressure and temperature, you can fine-tune the solvent density and selectively extract lipids based on their solubility.[3] Lower pressures and temperatures are generally more selective for lower molecular weight, non-polar compounds.

  • Fractional Separation: Implement a multi-step extraction by starting at lower pressures to remove highly soluble, less polar compounds, and then incrementally increasing the pressure to extract your target lipids.

  • Adsorbent Addition: For removing specific interfering compounds, you can add adsorbents like C18 beads to the extraction chamber to preferentially retain them while allowing the lipids to be extracted.[9][10][11]

Issue 3: Lipid Degradation

Q4: I suspect my target lipids are degrading during the extraction process. How can I prevent this?

A4: Lipid degradation can be a concern, especially for unsaturated fatty acids.

  • Temperature Control: While higher temperatures can sometimes improve extraction kinetics, they can also lead to thermal degradation of sensitive lipids.[12] It is crucial to find an optimal temperature that balances extraction efficiency with lipid stability.

  • Inert Atmosphere: Supercritical CO2 is an inert solvent, which helps protect lipids from oxidation during extraction.[2]

  • Minimize Extraction Time: Use the shortest effective extraction time to reduce the exposure of lipids to potentially degrading conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical ranges for pressure and temperature for SFE of lipids?

A1: The optimal conditions depend on the specific lipids and the sample matrix. However, most SFE experiments for lipids are conducted within a pressure range of 100–400 bar and a temperature range of 40–60 °C.[3]

Q2: When should I use a co-solvent, and which one should I choose?

A2: A co-solvent is recommended when extracting polar lipids that have low solubility in pure supercritical CO2.[3][7] Ethanol is a commonly used co-solvent due to its low toxicity and effectiveness in increasing the polarity of the supercritical fluid.[3][8] Other options include methanol and water.[8]

Q3: How do I determine the optimal CO2 flow rate?

A3: The optimal flow rate is a balance between achieving efficient mass transfer and allowing sufficient residence time for the CO2 to become saturated with the solute. It is often determined empirically for a specific application. Increasing the flow rate generally improves mass transfer but can lead to lower extraction yields if the contact time becomes too short.[3]

Q4: Can I reuse the CO2 in my SFE system?

A4: Yes, one of the advantages of SFE is the ability to recycle the CO2. After the lipids are separated from the supercritical fluid by depressurization, the CO2 can be re-compressed and reused in the extraction process.[13]

Q5: What is the difference between static and dynamic extraction in SFE?

A5: In static extraction , the extraction vessel is filled with supercritical CO2 and allowed to equilibrate with the sample for a set period without any outflow. This allows the solvent to penetrate the matrix and dissolve the analytes. In dynamic extraction , fresh supercritical CO2 continuously flows through the extraction vessel, carrying the extracted lipids to the collection system.[7] Often, a combination of an initial static step followed by a dynamic step is used to maximize extraction efficiency.

Data Presentation

Table 1: General Supercritical Fluid Extraction Parameters for Lipids

ParameterTypical RangeEffect on ExtractionReference
Pressure 100 - 400 barIncreasing pressure generally increases CO2 density and solvent power, leading to higher lipid yields.[3]
Temperature 40 - 60 °CHas a dual effect: can increase lipid vapor pressure but decrease CO2 density. The net effect on yield must be determined experimentally.[3]
CO2 Flow Rate 0.5 - 10 L/minAffects mass transfer. An optimal rate balances efficient elution with sufficient solvent-sample contact time.[3]
Extraction Time 2 - 4 hoursYield typically increases with time until a plateau is reached.[6]
Co-solvent (Ethanol) 5 - 20% (v/v)Increases the polarity of the supercritical fluid, enhancing the extraction of polar lipids.[6][8]

Table 2: Examples of Optimized SFE Conditions for Specific Lipid Extractions

Lipid/MatrixPressure (bar)Temperature (°C)Co-solventYield/ReductionReference
Bilberry Lipids45060Ethanol54.40 mg/g[7]
Cherry Seed Oil35050None-[4]
Cholesterol from Beef Floss32851None86.17% reduction[14]
Fish Muscle Lipids200 - 34540 - 50Ethanol (10%)Up to 97% removal[6]
Grape Seed Oil----[15]

Experimental Protocols

Generalized Protocol for Supercritical Fluid Extraction of Lipids

This protocol provides a general workflow for the SFE of lipids. Specific parameters should be optimized for each application.

  • Sample Preparation:

    • Dry the sample to a moisture content below 10%. Freeze-drying is often recommended.[2]

    • Grind the dried sample to a consistent and fine particle size (e.g., 0.5-1.0 mm).

  • Extraction Vessel Loading:

    • Weigh an appropriate amount of the prepared sample and load it into the extraction vessel.

    • To prevent channeling, the sample can be mixed with a dispersing agent like glass beads.

  • System Setup and Pressurization:

    • Set the desired extraction temperature for the oven containing the extraction vessel.

    • If using a co-solvent, prime the co-solvent pump and set the desired flow rate or percentage.

    • Pressurize the system with CO2 to the desired extraction pressure.

  • Extraction:

    • Static Phase (Optional but Recommended): Allow the pressurized system to remain static for a period (e.g., 15-30 minutes) to allow the supercritical CO2 to penetrate the sample matrix.

    • Dynamic Phase: Open the outlet valve and begin flowing supercritical CO2 through the vessel at the set flow rate for the desired extraction time.

  • Collection:

    • The extracted lipids are separated from the CO2 in a collection vessel or a series of separators by reducing the pressure and/or temperature.[3]

    • The collected extract can then be quantified and analyzed.

  • System Depressurization and Cleaning:

    • After the extraction is complete, safely depressurize the system.

    • Clean the extraction vessel and lines to prevent cross-contamination between runs.

Mandatory Visualization

SFE_Workflow cluster_prep Sample Preparation cluster_extraction SFE System cluster_analysis Analysis Sample Raw Sample Drying Drying (e.g., Freeze-drying) Sample->Drying Grinding Grinding Drying->Grinding Vessel Extraction Vessel Grinding->Vessel CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Heater->Vessel Separator Separator Vessel->Separator Collection Lipid Extract Collection Separator->Collection CO2_Recycle CO2 Recycle Separator->CO2_Recycle Analysis Quantification & Analysis Collection->Analysis

Caption: A generalized workflow for the supercritical fluid extraction of lipids.

Troubleshooting_Tree Start Low Lipid Yield? Q_Prep Is sample properly prepared (dried & ground)? Start->Q_Prep S_Prep Solution: Improve drying and grinding protocol. Q_Prep->S_Prep No Q_Params Are SFE parameters (P, T, time) optimized? Q_Prep->Q_Params Yes End Yield Improved S_Prep->End S_Params Solution: Systematically optimize P, T, and extraction time. Q_Params->S_Params No Q_Polarity Are target lipids polar (e.g., phospholipids)? Q_Params->Q_Polarity Yes S_Params->End S_CoSolvent Solution: Add a polar co-solvent (e.g., ethanol). Q_Polarity->S_CoSolvent Yes Q_Cellular Is the source material cellular (e.g., algae)? Q_Polarity->Q_Cellular No S_CoSolvent->End S_CellDisrupt Solution: Implement a cell disruption pre-treatment. Q_Cellular->S_CellDisrupt Yes Q_Cellular->End No S_CellDisrupt->End

Caption: A decision tree for troubleshooting low lipid yield in SFE.

References

Technical Support Center: Enhancing the Recovery of Polyunsaturated Fatty Acid Methyl Esters (PUFA FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of polyunsaturated fatty acid methyl esters (PUFA FAMEs) during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the preparation and analysis of PUFA FAMEs, offering potential causes and solutions.

Q1: Why are my PUFA FAME yields consistently low?

Low or inconsistent yields of FAMEs can result from incomplete reactions or degradation of the target molecules.[1]

  • Incomplete Transesterification: The conversion of fatty acids to FAMEs may be insufficient.

    • Solution: Ensure the catalyst is active and used in the correct concentration. For feedstocks with high free fatty acid (FFA) content, an acid-catalyzed pre-treatment may be necessary to avoid soap formation, which can inhibit the reaction.[1][2] Base-catalyzed reactions are generally faster and can be performed at room temperature, which is beneficial for heat-sensitive PUFAs.[1]

  • Presence of Water: Moisture in the sample or reagents can hydrolyze the FAMEs back to free fatty acids, reducing the yield.[3][4]

    • Solution: Use anhydrous solvents and reagents. Ensure samples are properly dried before the reaction. Freeze-drying is a recommended method for sample preparation.[1]

  • Sample Matrix Effects: Complex sample matrices can interfere with the transesterification reaction.[1]

    • Solution: Consider implementing a sample cleanup step before derivatization to remove interfering substances.[1]

Q2: How can I prevent the degradation of PUFAs during my experiment?

PUFAs are highly susceptible to degradation, primarily through oxidation and thermal stress.[5][6]

  • Oxidation: Exposure to oxygen and light can lead to the peroxidation of double bonds in PUFAs.[1][5]

    • Solution: Work under an inert atmosphere, such as nitrogen or argon, whenever possible.[1] Use antioxidants like butylated hydroxytoluene (BHT) in your solvents.[1] Store samples at low temperatures (-20°C or -80°C) and in the dark.[1][3]

  • Thermal Degradation: High temperatures during derivatization can cause the breakdown of labile fatty acids.[1][6] A decrease in unsaturation can be observed starting at 150°C and becomes more pronounced at temperatures around 250°C.[6][7]

    • Solution: Optimize the reaction temperature and time to be as low and short as feasible while still achieving complete derivatization.[1] Base-catalyzed methods that can be performed at room temperature are a good alternative for heat-sensitive PUFAs.[1]

Q3: What could be causing artifact peaks in my chromatogram?

The presence of unexpected peaks can be due to contamination or side reactions.

  • Contamination: Impurities from glassware, solvents, or reagents can appear in the analysis.[1]

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed. Avoid using plastic containers as they can leach plasticizers.[1] Running a reagent blank can help identify sources of contamination.[1]

  • Side Reactions: The choice of catalyst and reaction conditions can lead to the formation of byproducts that interfere with the analysis.[1] For instance, some derivatization reagents can produce interfering byproducts.[1]

    • Solution: Carefully select the derivatization method and optimize the reaction conditions to minimize side reactions. Refer to established and validated protocols.

Q4: How should I store my samples before and after FAME preparation to ensure stability?

Proper storage is critical to prevent the degradation of PUFAs.[1][5]

  • Pre-preparation Storage: For long-term storage, it is recommended to freeze-dry samples and store them at -80°C under an inert atmosphere.[1] During processing, keep samples on ice.[1]

  • Post-preparation Storage: FAME samples should be stored in a tightly sealed vial with a Teflon-lined cap at low temperatures (-20°C or -80°C) and under an inert gas to prevent oxidation and evaporation of volatile components.

Data Presentation: PUFA FAMEs Recovery

The recovery of PUFA FAMEs is influenced by the extraction and transesterification methods employed. Below are tables summarizing quantitative data from various studies.

Table 1: Comparison of FAME Recovery Using Automated vs. Manual Preparation Methods

MethodRecovery RateRelative Standard Deviation (RSD)Reference
Automated Acid-Catalyzed94% - 101%<5%[8]
Automated Base-Catalyzed94% - 101%<5%[8]

Table 2: Impact of Extraction Method on the Recovery of Specific PUFAs from Pangus Fish Oil (mg/100g)

Extraction MethodEicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)Reference
Soxhlet Extraction (SE)0.036 ± 0.0040.421 ± 0.026[9]
Wet Rendering (WR)0.214 ± 0.017-[9]
Acid Silage (AS)0.098 ± 0.0070.421 ± 0.026[9]
Microwave-Assisted Extraction (MAE)0.229 ± 0.005-[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: One-Step Direct Transesterification

This protocol is adapted for the quantitative determination of total FAMEs in biological samples.[1]

1. Sample Preparation:

  • Immediately condition samples after collection to prevent bacterial degradation.
  • Freeze-dry the samples and store them at -80°C until analysis.
  • Grind the freeze-dried samples into a fine powder.

2. Transesterification:

  • Weigh approximately 2-3 g of the dry sample powder into a screw-top tube with a Teflon-lined cap.
  • Add 8 mL of a cold monophasic mixture of Methanol (B129727):Sulfuric acid:Chloroform (B151607) (1.7:0.3:2 v/v) containing an antioxidant like BHT.

3. Reaction:

  • Securely cap the tube and heat at 80°C for 2 hours in a water bath or heating block.
  • Allow the tube to cool to room temperature.

4. Extraction:

  • Add 2 mL of chloroform and 2 mL of a 2% cold potassium carbonate solution.
  • Vortex and centrifuge at 3000 rpm for 5 minutes at 4°C.
  • Carefully collect the lower organic phase (containing the FAMEs) and transfer it to a clean tube.

5. Washing:

  • Rinse the organic phase with 4 mL of a cold 2% potassium carbonate solution.
  • Vortex and centrifuge again under the same conditions.
  • Discard the upper polar layer and transfer the lower organic phase to a clean screw-cap tube for analysis.

Protocol 2: Base-Catalyzed Transesterification

This method is rapid but not suitable for samples with high free fatty acid content.[8]

1. Sample Preparation:

2. Reaction:

  • To 10 µL of the sample solution, add 500 µL of hexane and 100 µL of 2 N sodium hydroxide (B78521) in methanol.
  • Vortex the mixture at 1000 rpm for 30 seconds.

3. Analysis:

  • The upper hexane layer containing the FAMEs can be directly injected into the gas chromatograph.

Protocol 3: Acid-Catalyzed Transesterification

This method is effective for samples containing free fatty acids.[8]

1. Sample Preparation:

  • Dissolve the oil sample in a suitable solvent (e.g., toluene).

2. Reaction:

  • To the sample solution, add 40 µL of 2 N sodium hydroxide in methanol and vortex for 30 seconds.
  • Add 80 µL of 14% boron trifluoride in methanol and vortex for another 30 seconds.
  • Heat the solution at 65°C for 20 minutes.

3. Extraction:

  • Allow the solution to cool to room temperature.
  • Add 100 µL of 2 M sodium chloride in water and 100 µL of hexane to extract the FAMEs into the organic layer.

Visualizations

The following diagrams illustrate key experimental workflows.

FAME_Preparation_Workflow cluster_prep Sample Preparation cluster_reaction Transesterification cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding FreezeDry->Grind Reaction Add Reagents (MeOH, Catalyst, Solvent) Grind->Reaction Heat Heating (if required) Reaction->Heat PhaseSeparation Phase Separation Heat->PhaseSeparation CollectOrganic Collect Organic Layer PhaseSeparation->CollectOrganic Wash Washing CollectOrganic->Wash FinalFAME Final FAME Sample Wash->FinalFAME GC_Analysis GC-FID/MS Analysis FinalFAME->GC_Analysis Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low PUFA FAME Yield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Degradation PUFA Degradation Problem->Degradation Moisture Presence of Water Problem->Moisture OptimizeCatalyst Optimize Catalyst/Method IncompleteReaction->OptimizeCatalyst InertAtmosphere Use Inert Atmosphere & Antioxidants Degradation->InertAtmosphere AnhydrousReagents Use Anhydrous Reagents Moisture->AnhydrousReagents

References

Reducing background noise in mass spectrometry of FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry of Fatty Acid Methyl Esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in FAMEs analysis by GC-MS?

A1: Background noise in the GC-MS analysis of FAMEs can originate from several sources, significantly impacting the quality of your data by obscuring peaks of interest and affecting integration accuracy. The most common culprits include:

  • Contamination from the GC System: This is a major contributor to background noise. Key sources within the GC system include:

    • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxane compounds. These often appear as repeating peaks in the chromatogram. Using low-bleed septa is crucial for minimizing this.

    • Column Bleed: The stationary phase of the GC column can degrade and elute, especially at elevated temperatures. This results in a rising baseline and the presence of characteristic ions in the mass spectrum (e.g., m/z 207, 281 for siloxane-based columns). Using MS-grade, low-bleed columns and operating within the column's specified temperature limits can mitigate this.[1][2]

    • Inlet Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections. These residues can slowly bleed into the system, causing a noisy baseline and ghost peaks. Regular replacement or cleaning of the inlet liner is essential.[3]

  • Contamination from Sample Preparation: The sample preparation process is a frequent source of contaminants that can interfere with FAMEs analysis.

    • Solvents and Reagents: Impurities in solvents (e.g., hexane, methanol) and derivatization reagents can introduce extraneous peaks. Using high-purity, GC- or HPLC-grade solvents and fresh reagents is critical.

    • Plasticware: Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and vial caps (B75204) into the sample. Whenever possible, use glass labware. If plastic is necessary, opt for high-quality, certified low-leach plasticware.

  • Carrier Gas Impurities: Impurities in the carrier gas, such as moisture and oxygen, can increase background noise and accelerate column degradation. The use of high-purity gas (≥99.999%) and in-line gas purifiers is highly recommended to ensure a clean gas supply.[2]

  • Incomplete Derivatization: Fatty acids are typically derivatized to FAMEs to improve their volatility and chromatographic behavior. Incomplete derivatization can lead to tailing peaks and the presence of unreacted fatty acids, contributing to a noisy baseline.

Q2: I am observing persistent peaks that are not part of my sample. What are these "ghost peaks" and how can I eliminate them?

A2: Ghost peaks are extraneous peaks that appear in your chromatogram and are not related to your current sample. They are a common issue and can arise from several sources:

  • Carryover from Previous Injections: Highly concentrated samples or compounds that have a strong affinity for the column can be retained and elute in subsequent runs. To address this, run several solvent blanks after a concentrated sample. You can also extend the run time or increase the final oven temperature (bake-out) to ensure all compounds have eluted.

  • Contaminated Syringe: The injection syringe can retain residues from previous samples. Thoroughly clean the syringe with appropriate solvents between injections or consider using a new syringe.

  • Contaminated Inlet Liner: As mentioned previously, a contaminated inlet liner is a major source of ghost peaks. Regularly replacing the liner is the most effective solution.

Q3: My baseline is consistently high and noisy. What are the first things I should check?

A3: A high and noisy baseline can significantly reduce the signal-to-noise ratio of your analytes, making quantification difficult. Here's a systematic approach to troubleshooting:

  • Check for Leaks: Air leaks in the GC-MS system are a common cause of a noisy baseline. Use an electronic leak detector to check all fittings and connections, from the gas source to the MS interface.

  • Verify Carrier Gas Purity: Ensure your carrier gas is of high purity and that your gas purifiers are not exhausted. Impurities in the carrier gas can lead to a consistently high baseline.[2]

  • Inspect the Septum: A worn or cored septum can introduce contaminants and cause leaks. Replace the septum with a new, high-quality, low-bleed septum.

  • Examine the Inlet Liner: A dirty or contaminated inlet liner is a frequent culprit. Replace the liner with a clean, deactivated one.[3]

  • Condition the Column: If the column has been sitting idle or has been exposed to air, it may need to be reconditioned. Follow the manufacturer's instructions for conditioning your specific column.

Troubleshooting Guides

Guide 1: High Background of Phthalate (B1215562) Contamination

Phthalates are common plasticizers and ubiquitous environmental contaminants, making them a frequent source of background noise in FAMEs analysis.

Symptom Possible Cause Troubleshooting Steps Expected Outcome
Presence of characteristic phthalate ions (e.g., m/z 149) in blank runs and samples.Contamination from plastic labware (vials, caps, pipette tips).1. Switch to glass vials and pipette tips. 2. Use vial caps with PTFE-lined septa. 3. Rinse all glassware with high-purity solvent before use.Significant reduction or elimination of phthalate peaks in blank runs.
Phthalate peaks appear randomly in chromatograms.Contamination from solvents or reagents.1. Use high-purity, GC- or HPLC-grade solvents. 2. Prepare fresh reagents. 3. Run a solvent blank to confirm the source of contamination.Cleaner baseline in solvent blanks.
Persistent low-level phthalate background.Environmental contamination in the lab.1. Keep solvent bottles capped. 2. Avoid using plastic containers for waste or solvent storage near the GC-MS. 3. Be mindful of personal care products that may contain phthalates.Gradual reduction in background phthalate levels over time with good laboratory practices.
Guide 2: Issues Related to the GC Inlet

The GC inlet is a critical component where many contamination issues originate.

Symptom Possible Cause Troubleshooting Steps Expected Outcome
Ghost peaks, poor peak shape (tailing), and a noisy baseline.Contaminated inlet liner.1. Replace the inlet liner with a new, deactivated liner. 2. For heavy contamination, consider cleaning the inlet as per the manufacturer's protocol.Improved peak shape, reduced ghost peaks, and a quieter baseline. A fresh liner can lead to a significant improvement in signal-to-noise.
Rising baseline, especially at higher temperatures, with characteristic siloxane peaks (e.g., m/z 207, 281).Septum bleed.1. Replace the septum with a high-quality, low-bleed septum. 2. Ensure the injector temperature does not exceed the septum's maximum operating temperature.Reduction in siloxane-related peaks and a more stable baseline at higher temperatures.
Poor reproducibility of peak areas.Leak at the injector.1. Check and tighten the septum nut. 2. Use an electronic leak detector to check for leaks around the inlet fittings.Improved reproducibility of peak areas and a more stable baseline.

Experimental Protocols

Protocol 1: Cleaning a GC Inlet Liner

While replacing the inlet liner is often the quickest solution, cleaning can be a cost-effective alternative for liners that are not heavily contaminated.

Materials:

  • Forceps

  • Beakers

  • High-purity solvents (e.g., methanol, acetone, dichloromethane)

  • Deactivated glass wool (if the liner is packed)

  • Sonicator

  • Oven

Procedure:

  • Removal: Carefully remove the hot inlet liner from the GC inlet using forceps. Allow it to cool to room temperature.

  • Solvent Rinsing: Place the liner in a beaker and rinse it sequentially with methanol, acetone, and dichloromethane. Use a sonicator for 5-10 minutes in each solvent for a more thorough cleaning.

  • Drying: After the final rinse, place the liner in a clean beaker and dry it in an oven at a temperature above the boiling point of the final rinsing solvent (e.g., 100-120°C) for at least 30 minutes to ensure all solvent is removed.

  • Deactivation (Optional but Recommended): For optimal performance, especially with active compounds, the liner should be deactivated after cleaning. This is typically done by silanization. Commercial deactivating agents and kits are available.

  • Repacking (if applicable): If the liner contained glass wool that was removed for cleaning, pack it with fresh, deactivated glass wool.

  • Installation: Reinstall the clean and dry liner into the GC inlet.

Protocol 2: Conditioning a New GC Column

Properly conditioning a new GC column is crucial for removing residual manufacturing materials and ensuring a stable, low-bleed baseline.

Materials:

  • New GC column

  • High-purity carrier gas

  • Gas purifiers

Procedure:

  • Installation: Install the new column in the GC inlet, but do not connect the other end to the detector.

  • Purging: Set the carrier gas flow rate to the recommended value for your column diameter. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any air from the column.

  • Temperature Programmed Conditioning:

    • Set the initial oven temperature to 40-50°C.

    • Program the oven to ramp at 5-10°C/minute to a final temperature that is 10-20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

    • Hold at the final temperature for 1-2 hours, or until the baseline stabilizes when monitored with a detector (if the column is connected to a detector that is not the mass spectrometer).

  • Cool Down and Connection: After conditioning, cool down the oven. Connect the column outlet to the mass spectrometer.

  • System Bakeout: Perform a system bakeout by running your analytical method without an injection to ensure the entire system is clean and the baseline is stable.

Visualizing Troubleshooting Workflows

Troubleshooting High Background Noise

Troubleshooting_High_Background_Noise Start High Background Noise Detected CheckLeaks Check for System Leaks Start->CheckLeaks LeaksFound Leaks Found? CheckLeaks->LeaksFound FixLeaks Fix Leaks LeaksFound->FixLeaks Yes NoLeaks No Leaks Found LeaksFound->NoLeaks No End Problem Resolved FixLeaks->End CheckGas Check Carrier Gas Purity & Purifiers NoLeaks->CheckGas GasIssue Gas Issue? CheckGas->GasIssue ReplaceGasPurifiers Replace Gas/Purifiers GasIssue->ReplaceGasPurifiers Yes NoGasIssue No Gas Issue GasIssue->NoGasIssue No End2 Problem Resolved ReplaceGasPurifiers->End2 CheckInlet Inspect & Replace Septum/Liner NoGasIssue->CheckInlet InletIssue Inlet Contamination? CheckInlet->InletIssue CleanInlet Clean/Replace Inlet Components InletIssue->CleanInlet Yes NoInletIssue No Inlet Issue InletIssue->NoInletIssue No End3 Problem Resolved CleanInlet->End3 CheckColumn Evaluate Column Bleed NoInletIssue->CheckColumn ColumnBleed Excessive Bleed? CheckColumn->ColumnBleed ConditionColumn Condition or Replace Column ColumnBleed->ConditionColumn Yes SamplePrep Review Sample Preparation ColumnBleed->SamplePrep No End4 Problem Resolved ConditionColumn->End4 Ghost_Peak_Troubleshooting Start Ghost Peaks Observed RunBlank Run Solvent Blank Start->RunBlank PeakInBlank Peak in Blank? RunBlank->PeakInBlank Carryover Likely Carryover or Contaminated System PeakInBlank->Carryover Yes NoPeakInBlank No Peak in Blank PeakInBlank->NoPeakInBlank No CleanSyringe Clean Injection Syringe Carryover->CleanSyringe ReplaceLiner Replace Inlet Liner CleanSyringe->ReplaceLiner Bakeout Perform System Bakeout ReplaceLiner->Bakeout End Problem Resolved Bakeout->End CheckSamplePrep Review Sample Preparation Protocol NoPeakInBlank->CheckSamplePrep ContaminatedSolvents Check for Contaminated Solvents/Reagents CheckSamplePrep->ContaminatedSolvents ContaminatedSolvents->End

References

Validation & Comparative

A Comparative Guide to the In Vitro Bioactivity of Methyl gamma-linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of Methyl gamma-linolenate (B1238488), focusing on its anti-cancer and anti-inflammatory properties. Due to the limited availability of direct quantitative data for Methyl gamma-linolenate, this guide leverages data from its free acid form, gamma-linolenic acid (GLA), as a primary comparator. This approach is based on their functional relationship, as this compound is the methyl ester of GLA.[1] We will also compare its performance with other relevant fatty acids, supported by experimental data.

Executive Summary

This compound, a derivative of the omega-6 fatty acid gamma-linolenic acid (GLA), has demonstrated potential as a bioactive compound with anti-cancer and anti-inflammatory properties. In vitro studies indicate its ability to induce apoptosis in cancer cell lines. While specific quantitative data for this compound is emerging, the extensive research on GLA provides a strong indication of its potential biological activities. This guide synthesizes the available data to offer a comparative overview for research and development purposes.

Data Presentation: Comparative Bioactivity

The following tables summarize the available quantitative data for the in vitro bioactivity of this compound and related fatty acids.

Table 1: In Vitro Anti-Cancer Activity
CompoundCell LineAssayEndpointResultCitation(s)
This compound A-549 (Human Lung Carcinoma)SRBCytotoxicity (IC50)< 100 µg/mL[2][3][4]
gamma-Linolenic Acid (GLA)HT-29 (Human Colorectal Cancer)MTTCytotoxicity (IC50)255 µM (at 72h)[5]
alpha-Linolenic Acid (ALA)HT-29 (Human Colorectal Cancer)MTTCytotoxicity (IC50)230 µM (at 72h)[5]
Table 2: In Vitro Anti-Inflammatory Activity
CompoundCell ModelKey Bio-markerMethodResultCitation(s)
gamma-Linolenic Acid (GLA)RAW 264.7 (Murine Macrophages)Nitric Oxide (NO) ProductionGriess AssaySignificant inhibition of LPS-induced NO production[6]
gamma-Linolenic Acid (GLA)RAW 264.7 (Murine Macrophages)iNOS, COX-2, pro-interleukin-1β protein expressionWestern BlotSignificant inhibition of LPS-induced protein expression[6]
gamma-Linolenic Acid (GLA)EA.hy926 (Human Endothelial Cells)sICAM-1, MCP-1, RANTES productionELISADecreased production at 50 µM[7]
Linoleic Acid (LA)RAW 264.7 (Murine Macrophages)Inflammatory MediatorsVariousLess potent inhibition than GLA[6]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.

Objective: To determine the cytotoxic effects of a test compound on adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A-549)

  • Complete culture medium

  • Test compound (this compound)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with 1% acetic acid to remove TCA. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol outlines a common method for assessing the anti-inflammatory effects of a compound on macrophages.

Objective: To measure the effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., gamma-Linolenic Acid)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard curve

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Mandatory Visualizations

Signaling Pathway of GLA-Mediated Anti-Inflammatory Effects

GLA_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLA gamma-Linolenic Acid (GLA) DGLA Dihomo-gamma-linolenic acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) GLA->AA -> DGLA -> AA IKK IKK GLA->IKK Inhibits ERK_JNK ERK / JNK GLA->ERK_JNK Inhibits PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX 15-HETrE 15-HETrE (Anti-inflammatory) DGLA->15-HETrE 15-LOX PGE2_LTB4 PGE2, LTB4 (Pro-inflammatory) AA->PGE2_LTB4 COX/LOX NFkB_AP1_inactive NF-κB / AP-1 (Inactive) NFkB_AP1_active NF-κB / AP-1 (Active) Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_AP1_active->Gene_Expression IKK->NFkB_AP1_active Activation IkB IκB IKK->IkB Phosphorylates IkB->NFkB_AP1_inactive Inhibits ERK_JNK->NFkB_AP1_active Activates LPS LPS LPS->IKK LPS->ERK_JNK Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., A-549 cells in 96-well plate) start->cell_culture treatment 2. Compound Treatment (this compound at various concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation fixation 4. Cell Fixation (10% Trichloroacetic Acid) incubation->fixation staining 5. Staining (0.4% Sulforhodamine B) fixation->staining washing 6. Washing (1% Acetic Acid) staining->washing solubilization 7. Solubilization (10 mM Tris Base) washing->solubilization readout 8. Absorbance Measurement (OD at 510-540 nm) solubilization->readout analysis 9. Data Analysis (Calculate % viability and IC50) readout->analysis end End analysis->end Bioactivity_Comparison cluster_bioactivity In Vitro Bioactivity MGL This compound GLA gamma-Linolenic Acid (GLA) MGL->GLA is the methyl ester of Anticancer Anti-Cancer (Cytotoxicity, Apoptosis) MGL->Anticancer Demonstrated GLA->Anticancer Demonstrated Anti_inflammatory Anti-Inflammatory (NO, Cytokine Inhibition) GLA->Anti_inflammatory Well-Established ALA alpha-Linolenic Acid (ALA) ALA->Anticancer Demonstrated LA Linoleic Acid (LA) LA->Anti_inflammatory Less Potent than GLA

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of polyunsaturated fatty acid methyl esters (PUFA FAMEs) like Methyl gamma-linolenate (B1238488) is critical. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed method selection and cross-validation.

While GC-MS is a traditional and highly sensitive method for FAME analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly in the separation of isomers.[1][2] The cross-validation of these two methods ensures the reliability and accuracy of analytical data.

Quantitative Performance Comparison

A crucial aspect of cross-validating these two techniques is the comparison of their analytical performance based on key validation parameters. The following table summarizes typical values for GC-MS and HPLC in the analysis of Methyl gamma-linolenate and other long-chain fatty acid esters. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1][3]
Precision (%RSD) < 10%< 5%HPLC often demonstrates slightly better precision.[1] Both methods generally show good repeatability with RSD values below 3% being achievable.[2][3]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with its lower LOD, GC-MS typically provides a lower LOQ.[1]
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1][2]This is a significant advantage of HPLC for detailed fatty acid profiling.[1]
Derivatization Required to increase volatility (methylation).Not typically required for methyl esters.The mandatory derivatization step for GC-MS adds to the sample preparation time.

Experimental Workflows

To elucidate the logical flow of a cross-validation study, the following diagram illustrates the key stages, from sample preparation to data comparison.

Cross-Validation Workflow: GC-MS vs. HPLC for this compound cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Method Validation & Comparison Sample Initial Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Methylation HPLC_Analysis HPLC Injection & Analysis Lipid_Extraction->HPLC_Analysis Direct Analysis GCMS_Analysis GC-MS Injection & Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data (Quantitative Results) GCMS_Analysis->GCMS_Data HPLC_Data HPLC Data (Quantitative Results) HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results GCMS_Data->Comparison HPLC_Data->Comparison

Caption: Logical workflow for the cross-validation of GC-MS and HPLC methods.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

GC-MS Analysis Protocol

GC-MS is a well-established and highly sensitive method for the analysis of fatty acids, which requires a derivatization step to convert them into volatile fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation and Derivatization (Transesterification):

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

  • Saponification: The lipid extract is saponified using a methanolic sodium hydroxide (B78521) solution.

  • Methylation: Fatty acids are converted to their corresponding methyl esters (FAMEs) using a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl. For example, add 2 mL of 14% BF3 in methanol and heat at 100°C for 10 minutes.

  • Extraction of FAMEs: After cooling, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.[1]

2. GC-MS Instrumentation and Conditions:

  • GC Column: A polar capillary column such as a DB-23 or equivalent is typically used.[1]

  • Injector: Split/splitless injector.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: An example program is an initial temperature of 100°C (hold for 2 min), ramp to 180°C at 20°C/min (hold for 12 min), and then ramp to 240°C at 5°C/min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Impact (EI) ionization is commonly used. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

HPLC Analysis Protocol

HPLC can be used for the analysis of FAMEs, often with UV detection. A key advantage is that derivatization is not always necessary if the analyte is already in its methyl ester form.

1. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample using a method similar to that for GC-MS analysis.

  • Hydrolysis and Extraction (if starting from triglycerides): Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes. Neutralize and extract the free fatty acids with hexane. The extracted fatty acids would then need to be esterified to methyl esters as in the GC-MS protocol if not already in that form. However, if analyzing already prepared this compound, dissolve the sample in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water is often used.

  • Detector: UV detector set at a low wavelength (e.g., 205 nm) as FAMEs lack a strong chromophore.[2][3]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the analytical pathways for both GC-MS and HPLC, highlighting the key differences in their workflows.

Comparative Analytical Pathways: GC-MS vs. HPLC cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_output Data Output Sample_GC Sample Derivatization_GC Derivatization (Methylation) Sample_GC->Derivatization_GC Separation_GC Gas Chromatography Separation Derivatization_GC->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC Data_GC Qualitative & Quantitative Data Detection_GC->Data_GC Sample_HPLC Sample (as Methyl Ester) Separation_HPLC Liquid Chromatography Separation Sample_HPLC->Separation_HPLC Detection_HPLC UV or MS Detection Separation_HPLC->Detection_HPLC Data_HPLC Quantitative Data Detection_HPLC->Data_HPLC

Caption: Comparative workflows for GC-MS and HPLC analysis.

References

A Comparative Analysis of the Biological Activities of Methyl gamma-Linolenate and alpha-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally similar yet functionally distinct 18-carbon polyunsaturated fatty acids: methyl gamma-linolenate (B1238488) (MGLA), an omega-6 fatty acid, and alpha-linolenate (ALA), an omega-3 fatty acid. While both are crucial in human physiology, their differing double bond positions lead to distinct metabolic pathways and a diverse range of biological effects. This document summarizes key experimental data on their anti-cancer, anti-inflammatory, and lipid-lowering properties, details the experimental protocols used in these studies, and visualizes the key signaling pathways involved.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies to provide a direct comparison of the bioactivities of methyl gamma-linolenate (as gamma-linolenic acid, GLA) and alpha-linolenate (ALA).

Table 1: In Vitro Anti-Cancer Activity
Bioactivity Metricalpha-Linolenic Acid (ALA)gamma-Linolenic Acid (GLA)Cell Line/ModelCitation
IC50 (µM) at 48h 195302HT-29 (Colon Cancer)[1]
IC50 (µM) at 72h 230255HT-29 (Colon Cancer)[1]
Caspase-3 Activation Significant activation at 470 µMSignificant activation at 360 µMHT-29 (Colon Cancer)[1]
LDH Release (% of control) 42.4% at 470 µM63.9% at 360 µMHT-29 (Colon Cancer)[1]
Table 2: Anti-Inflammatory Activity
Inflammatory Markeralpha-Linolenic Acid (ALA)gamma-Linolenic Acid (GLA)Cell Line/ModelCitation
Nitric Oxide (NO) Production Strong inhibition of LPS-induced NO production.Significant inhibition of LPS-induced NO production.RAW 264.7 Macrophages[2]
iNOS and COX-2 Expression Inhibition of LPS-induced iNOS and COX-2 gene expression.Significant inhibition of LPS-induced iNOS and COX-2 protein expression.RAW 264.7 Macrophages[2]
NF-κB Activation Blocks LPS-induced NF-κB activation.Significantly decreased LPS-induced NF-κB nuclear protein-DNA binding affinity.RAW 264.7 Macrophages[2]
MAPK Phosphorylation Inhibited LPS-induced phosphorylation of MAPKs.Significantly reduced LPS-induced expression of phosphorylated ERK1/2 and JNK-1.RAW 264.7 Macrophages[2]
Table 3: Effects on Lipid Metabolism (In Vivo)
Parameteralpha-Linolenic Acid (ALA) -rich dietgamma-Linolenic Acid (GLA) -rich dietAnimal ModelCitation
Serum Cholesterol Lowering effectLess potent in lowering serum cholesterol compared to ALA.Rats[3]
Liver Neutral Lipids Lowering effectLess potent in lowering liver neutral lipids compared to ALA.Rats[3]
Liver Phospholipid Content Increased in fasted and septic fasted rats.No significant effect reported.Rats
Hepatic Fatty Acid Oxidation Significantly increasedSignificantly increasedRats

Metabolic and Signaling Pathways

The distinct biological activities of ALA and GLA stem from their separate metabolic pathways. ALA is the precursor for the omega-3 series of fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are generally associated with anti-inflammatory and pro-resolving effects. In contrast, GLA is part of the omega-6 pathway and is metabolized to dihomo-gamma-linolenic acid (DGLA), a precursor to both anti-inflammatory and pro-inflammatory eicosanoids.

metabolic_pathways cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (LA) GLA gamma-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (Anti-inflammatory) DGLA->PGE1 LTs_PGs Pro-inflammatory Leukotrienes & Prostaglandins AA->LTs_PGs ALA alpha-Linolenic Acid (ALA) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Δ6-desaturase, Elongase, Δ5-desaturase DHA Docosahexaenoic Acid (DHA) EPA->DHA Resolvins Resolvins & Protectins (Anti-inflammatory) EPA->Resolvins DHA->Resolvins mtt_workflow start Start: Seed HT-29 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with ALA or GLA incubate1->treat incubate2 Incubate for 48h or 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End: Calculate IC50 read->end

References

A Comparative Guide to the Efficacy of Methyl gamma-linolenate and Other Omega-6 Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of methyl gamma-linolenate (B1238488) (MeGLA) against other key omega-6 fatty acid methyl esters (FAMEs), including methyl linoleate (B1235992) (MeLA) and methyl arachidonate (B1239269) (MeAA). The focus is on their differential roles in inflammatory pathways, supported by experimental data. While much of the available quantitative data is based on the free fatty acid forms (gamma-linolenic acid, linoleic acid, etc.), these are the biologically active molecules released within the cell. Their methyl esters are stable precursors commonly used for in vitro experimental applications.

Introduction to Omega-6 FAMEs and Inflammation

The omega-6 polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to potent signaling molecules known as eicosanoids. The metabolic cascade of omega-6 PUFAs begins with linoleic acid (LA) and proceeds through a series of enzymatic steps to produce gamma-linolenic acid (GLA), dihomo-gamma-linolenic acid (DGLA), and arachidonic acid (AA).[1][2] The eicosanoids derived from DGLA and AA often have opposing biological effects, making the position of a fatty acid in this pathway critical to its function. MeGLA offers a direct route to GLA, bypassing the rate-limiting conversion from LA, which has significant implications for its anti-inflammatory potential.[1]

Comparative Efficacy: Quantitative Data

The following tables summarize key quantitative data from in vitro studies, highlighting the superior anti-inflammatory potential of the active form of MeGLA (gamma-linolenic acid) compared to its precursor, linoleic acid.

Table 1: Comparative Inhibition of Cyclooxygenase-2 (COX-2) by Omega-6 Fatty Acids

Fatty AcidIC50 Value (µM) for COX-2 InhibitionRelative Potency
gamma-Linolenic Acid (γ-LNA)3.9High
Linoleic Acid (LA)180Low
Data sourced from a study measuring prostaglandin (B15479496) biosynthesis inhibition.[3]

Table 2: Qualitative Comparison of Anti-Inflammatory Effects in LPS-Stimulated Macrophages

Inflammatory MediatorGamma-Linolenic Acid (GLA)Linoleic Acid (LA)
Nitric Oxide (NO) ProductionSignificant InhibitionLess Potent Inhibition
iNOS Protein ExpressionSignificant InhibitionLess Potent Inhibition
COX-2 Protein ExpressionSignificant InhibitionLess Potent Inhibition
Pro-interleukin-1β ExpressionSignificant InhibitionLess Potent Inhibition
This comparison is based on findings from studies on LPS-induced inflammatory responses in RAW 264.7 macrophages.[1]

Signaling and Metabolic Pathways

The differential effects of omega-6 fatty acids are rooted in their distinct metabolic fates. GLA is elongated to DGLA, which is a substrate for COX and lipoxygenase enzymes to produce anti-inflammatory series-1 prostaglandins (B1171923) (e.g., PGE₁) and 15-HETrE. Conversely, arachidonic acid is metabolized into highly pro-inflammatory series-2 prostaglandins (e.g., PGE₂) and series-4 leukotrienes.[2]

Omega_6_Pathway LA Linoleic Acid (LA) (from MeLA) GLA gamma-Linolenic Acid (GLA) (from MeGLA) LA->GLA Δ6-Desaturase (Rate-Limiting) DGLA Dihomo-gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) (from MeAA) DGLA->AA Δ5-Desaturase PGE1 Anti-inflammatory Prostaglandins (PGE₁) DGLA->PGE1 COX Enzymes PGE2 Pro-inflammatory Prostaglandins (PGE₂) AA->PGE2 COX Enzymes

Omega-6 metabolic and eicosanoid production pathway.

Experimental Protocols

The following is a representative methodology for assessing the anti-inflammatory effects of omega-6 FAMEs using a standard in vitro model.

Assay for Anti-Inflammatory Activity in RAW 264.7 Macrophages

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Methyl gamma-linolenate, Methyl linoleate) or vehicle control (e.g., DMSO). Cells are incubated for 2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the unstimulated control group. Cells are incubated for an additional 24 hours.

  • Quantification of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.

  • Quantification of Cytokines/Prostaglandins: Levels of inflammatory mediators such as PGE₂ and Interleukin-6 (IL-6) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5]

  • Analysis of Protein Expression: Cell lysates are collected for Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS and COX-2.[1]

  • Data Analysis: The inhibitory effects of the test compounds are calculated by comparing the levels of inflammatory markers in the treated groups to the LPS-only stimulated group. IC50 values are determined from concentration-response curves.

Experimental_Workflow start Seed RAW 264.7 Macrophages in 24-well plates pretreat Pre-treat cells with Omega-6 FAMEs or vehicle start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect Culture Supernatant stimulate->collect lyse Collect Cell Lysates stimulate->lyse griess Nitric Oxide (NO) Measurement (Griess Assay) collect->griess elisa PGE₂ / Cytokine Measurement (ELISA) collect->elisa western iNOS / COX-2 Protein Measurement (Western Blot) lyse->western

Workflow for in vitro anti-inflammatory screening.

Discussion and Conclusion

The experimental evidence strongly indicates a hierarchy of anti-inflammatory efficacy among omega-6 fatty acids, driven by their position in the metabolic pathway.

  • Methyl Linoleate (MeLA): As the precursor, its active form (LA) must undergo the rate-limiting Δ6-desaturase step to be converted to GLA.[1] Its direct anti-inflammatory activity is weak, as demonstrated by its high IC50 value for COX-2 inhibition.[3]

  • This compound (MeGLA): By providing GLA directly, MeGLA bypasses the inefficient, rate-limiting conversion from LA. This leads to a more efficient production of DGLA, the precursor to anti-inflammatory series-1 eicosanoids.[2] The significantly lower IC50 value of its active form for COX-2 and its potent inhibition of multiple inflammatory mediators underscore its superior potential.[1][3]

  • Methyl Arachidonate (MeAA): While a necessary component of cell membranes, excess free arachidonic acid is a potent substrate for the production of pro-inflammatory mediators, including prostaglandin E₂ (PGE₂).[4][5] Therefore, in inflammatory contexts, its effects are generally considered antagonistic to those of MeGLA.

References

A Comparative Guide: Methyl Gamma-Linolenate vs. Arachidonic Acid in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of Methyl Gamma-Linolenate (MGLA) and Arachidonic Acid (AA) in inflammatory processes. The information presented is curated from experimental data to assist in research and development endeavors.

Introduction

Inflammation is a complex biological response crucial to both health and disease. The resolution of inflammation is an active process mediated by a variety of signaling molecules, including lipid mediators derived from polyunsaturated fatty acids (PUFAs). Within the omega-6 family of PUFAs, arachidonic acid (AA) and gamma-linolenic acid (GLA), the parent compound of this compound (MGLA), play contrasting roles. While AA is predominantly a precursor to pro-inflammatory eicosanoids, GLA and its metabolites are generally considered to have anti-inflammatory properties. This guide explores the experimental evidence comparing their effects on key inflammatory pathways and mediators. It is generally understood that MGLA is rapidly hydrolyzed to GLA in biological systems; therefore, the data presented for GLA is considered representative of MGLA's activity.

Data Presentation: Quantitative Comparison of Inflammatory Responses

The following tables summarize quantitative data from in vitro studies, illustrating the differential effects of GLA and AA on various inflammatory markers. It is important to note that these data are compiled from different studies and experimental systems; therefore, direct comparison of absolute values should be made with caution.

Table 1: Effect on Pro-Inflammatory Gene and Protein Expression

Inflammatory MediatorCell LineTreatmentConcentrationResultCitation
iNOS (inducible Nitric Oxide Synthase) RAW 264.7 MacrophagesGLA + LPS50 µMSignificant inhibition of protein expression[1]
COX-2 (Cyclooxygenase-2) RAW 264.7 MacrophagesGLA + LPS50 µMSignificant inhibition of protein expression[1]
COX-2 (Cyclooxygenase-2) 3T3-L1 AdipocytesAA + LPS100 µmol/LSynergistic increase in gene expression[2]
Pro-Interleukin-1β RAW 264.7 MacrophagesGLA + LPS50 µMSignificant inhibition of protein expression[1]
IL-1β (Interleukin-1β) 3T3-L1 AdipocytesAA + LPS100 µmol/LNo significant change in gene expression[2]
IL-6 (Interleukin-6) 3T3-L1 AdipocytesAA + LPS100 µmol/LSynergistic increase in gene expression and secretion[2]
MCP-1 (Monocyte Chemoattractant Protein-1) 3T3-L1 AdipocytesAA + LPS100 µmol/LSynergistic increase in gene expression and secretion[2]

Table 2: Effect on Inflammatory Signaling Pathways

Signaling PathwayCell LineTreatmentResultCitation
NF-κB (Nuclear Factor-kappa B) Activation RAW 264.7 MacrophagesGLA + LPSSignificantly decreased NF-κB-DNA binding affinity and reporter gene activity[1]
NF-κB (Nuclear Factor-kappa B) Activation U937 Promonocytic CellsAAStrong stimulation of nuclear translocation[3]
AP-1 (Activator Protein-1) Activation RAW 264.7 MacrophagesGLA + LPSSignificantly decreased AP-1-DNA binding affinity and reporter gene activity[1]

Signaling Pathways

The differential effects of MGLA (via GLA) and AA on inflammation are rooted in their distinct metabolic pathways, leading to the production of eicosanoids with opposing biological activities.

cluster_GLA This compound (MGLA) Pathway cluster_AA Arachidonic Acid (AA) Pathway MGLA This compound GLA Gamma-Linolenic Acid (GLA) MGLA->GLA Hydrolysis DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX HETE_15 15-HETrE (Anti-inflammatory) DGLA->HETE_15 15-LOX AA Arachidonic Acid (AA) PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 COX LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) AA->LTB4 5-LOX Lipoxins Lipoxins (Anti-inflammatory) AA->Lipoxins 12/15-LOX

Caption: Metabolic pathways of MGLA and AA in eicosanoid synthesis.

Experimental Protocols

This section outlines a representative experimental protocol for comparing the effects of MGLA and AA on cytokine production in a macrophage cell line, based on methodologies described in the cited literature.

Objective: To compare the effects of MGLA and Arachidonic Acid on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (MGLA)

  • Arachidonic Acid (AA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh serum-free DMEM.

    • Cells are pre-treated for 2 hours with various concentrations of MGLA or AA (e.g., 10, 25, 50 µM). A vehicle control (e.g., ethanol) is also included.

    • After pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for 24 hours. A negative control group without LPS stimulation is also maintained.

  • Sample Collection: After the incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris. The supernatants are stored at -80°C until analysis.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the mean ± standard deviation. Statistical analysis is performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test, to determine significant differences between treatment groups.

cluster_workflow Experimental Workflow start Seed RAW 264.7 cells pretreat Pre-treat with MGLA or AA start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect measure Measure cytokines (ELISA) collect->measure analyze Data Analysis measure->analyze

Caption: A typical experimental workflow for in vitro comparison.

Conclusion

The available experimental evidence consistently points to opposing roles for this compound (via its active form, GLA) and Arachidonic Acid in the inflammatory response. MGLA, through its metabolic products like DGLA and PGE1, exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators and suppressing key signaling pathways such as NF-κB and AP-1.[1] In contrast, Arachidonic Acid is a substrate for the synthesis of potent pro-inflammatory eicosanoids, including PGE2 and LTB4, and has been shown to activate the NF-κB pathway.[3] While AA can also be converted to anti-inflammatory lipoxins, its primary role in many inflammatory contexts is pro-inflammatory.[4]

For researchers and drug development professionals, the targeted modulation of these fatty acid pathways presents a promising avenue for therapeutic intervention in inflammatory diseases. Supplementation with MGLA or the development of drugs that promote the anti-inflammatory arms of these pathways could offer novel strategies for managing chronic inflammatory conditions. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects and to explore their therapeutic potential.

References

A Comparative Analysis of Methyl gamma-linolenate and Dihomo-gamma-linolenic Acid: Differential Effects on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Methyl gamma-linolenate (B1238488) (MLGL) and Dihomo-gamma-linolenic acid (DGLA), focusing on their differential effects in the contexts of cancer and inflammation. The information presented is supported by experimental data to aid researchers in understanding their distinct mechanisms of action.

Introduction

Methyl gamma-linolenate (MLGL) is the methyl ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. Within the cell, GLA is rapidly and efficiently elongated to form Dihomo-gamma-linolenic acid (DGLA).[1][2] DGLA is a pivotal intermediate in fatty acid metabolism, serving as a precursor to anti-inflammatory eicosanoids and also being a substrate for conversion to the pro-inflammatory arachidonic acid (AA).[3][4] This guide will dissect the distinct and overlapping biological effects of MLGL (via its conversion to GLA) and DGLA.

Data Presentation

Table 1: Comparative Cytotoxicity of Gamma-Linolenic Acid (GLA) in Cancer Cells

Note: Data for MLGL is represented by its active form, GLA. A direct comparative study of MLGL and DGLA cytotoxicity in the same cell line was not available in the reviewed literature. The following data is derived from a study on GLA.

CompoundCell LineAssayIncubation TimeIC50 (µM)Citation
Gamma-Linolenic Acid (GLA)HT-29 (Colon Cancer)MTT48 hours302[5]
Gamma-Linolenic Acid (GLA)HT-29 (Colon Cancer)MTT72 hours255[5]
Gamma-Linolenic Acid (GLA)K562 (Leukemia)Not Specified48 hours113[5]
Gamma-Linolenic Acid (GLA)K562 (Leukemia)Not Specified72 hours101.59[5]
Table 2: Effects on Apoptosis and Related Markers

Note: Direct quantitative comparison of apoptosis induction by MLGL/GLA and DGLA is limited. The following table summarizes findings on their pro-apoptotic effects.

CompoundCell Line/ModelEffectObservationCitation
Gamma-Linolenic Acid (GLA)HT-29 (Colon Cancer)Caspase-3 ActivationSignificant activation at 360 µM[5]
Gamma-Linolenic Acid (GLA)K562 (Leukemia)Apoptosis InductionDose-dependent increase in apoptosis[6]
Gamma-Linolenic Acid (GLA)Walker 256 (Carcinosarcoma)Apoptosis InductionIncreased apoptotic index at 150 µM[7]
Dihomo-gamma-linolenic acid (DGLA)Various Cancer CellsApoptosis InductionSuppresses Bcl-2, enhances p53 activity[3]
Table 3: Differential Effects on Eicosanoid Production
Compound/ConditionModelEffectObservationCitation
Dihomo-gamma-linolenic acid (DGLA)Mouse Fibrosarcoma CellsPreferential PGE2 ProductionPGE2 production is highly favored over PGE1[8]
Gamma-Linolenic Acid (GLA)Rat Hepatocytes & Hep G2 CellsIncreased DGLA/AA RatioGLA is more effective in raising the DGLA/AA ratio[2]
Dihomo-gamma-linolenic acid (DGLA)Rat PlasmaIncreased PGE1/PGE2 RatioDGLA administration significantly increases the PGE1/PGE2 ratio[3]

Mandatory Visualization

Metabolic Pathway of MLGL and DGLA Metabolic Conversion of MLGL to DGLA and its Metabolites MLGL This compound (MLGL) GLA Gamma-Linolenic Acid (GLA) MLGL->GLA Esterase DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandin (B15479496) E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-Lipoxygenase PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 COX-1/2 LTB4 Leukotrienes (LTB4) (Pro-inflammatory) AA->LTB4 5-Lipoxygenase

Caption: Metabolic pathway of MLGL and DGLA.

Apoptosis Signaling Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 GLA_DGLA GLA / DGLA ROS ↑ Reactive Oxygen Species (ROS) Lipid Peroxidation GLA_DGLA->ROS Bcl2_p53 ↓ Bcl-2 ↑ p53 GLA_DGLA->Bcl2_p53 ROS->Mitochondrion Bcl2_p53->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway influenced by GLA/DGLA.

Experimental Workflow General Experimental Workflow for In Vitro Analysis cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with MLGL or DGLA start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI, Caspase Assay) incubation->apoptosis eicosanoid Eicosanoid Analysis (LC-MS/MS) incubation->eicosanoid analysis Data Analysis viability->analysis apoptosis->analysis eicosanoid->analysis

Caption: Experimental workflow for in vitro analysis.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effects of MLGL and DGLA on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (MLGL) and Dihomo-gamma-linolenic acid (DGLA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of MLGL and DGLA in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for desired time points (e.g., 48 and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Protocol 2: Apoptosis Analysis (Caspase-3 Activity Assay)

This protocol quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with MLGL or DGLA, harvest and lyse the cells to release cellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance of the cleaved substrate at the appropriate wavelength.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control.[5]

Protocol 3: Eicosanoid Analysis (LC-MS/MS)

This protocol allows for the quantification of prostaglandins (B1171923) (PGE1 and PGE2) produced by cells following treatment.

Materials:

  • Treated cell culture supernatants

  • Internal standards (deuterated prostaglandins)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Collect the cell culture supernatants and add internal standards.

  • Solid-Phase Extraction: Use SPE cartridges to extract and concentrate the eicosanoids from the supernatant.

  • LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system for separation and quantification of PGE1 and PGE2.

  • Data Analysis: Determine the concentrations of PGE1 and PGE2 by comparing their peak areas to those of the internal standards.[8]

Concluding Remarks

References

Comparative Performance Analysis of Methyl gamma-linolenate Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of Methyl gamma-linolenate (B1238488) Certified Reference Materials (CRMs) from various sources. The methodologies and data presentation formats outlined below are designed to ensure an objective and thorough assessment.

Introduction

Methyl gamma-linolenate, the methyl ester of gamma-linolenic acid (GLA), is a critical certified reference material for the accurate quantification of this important omega-6 fatty acid in pharmaceutical, nutraceutical, and clinical research. The reliability of experimental results is directly dependent on the quality of the CRM used. This guide details the experimental protocols necessary to verify the certified values of this compound CRMs and presents a framework for comparing different lots or suppliers.

Experimental Protocols

The following protocols describe the necessary steps to verify the purity and concentration of this compound CRMs.

This method is used to determine the purity of the this compound CRM by separating it from any potential impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a stock solution of the this compound CRM in a high-purity solvent such as hexane (B92381) or isooctane (B107328) at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions from the stock solution to establish a calibration curve.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis: The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

This protocol is to confirm the chemical identity of the this compound CRM.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The same sample prepared for GC-FID analysis can be used.

  • GC-MS Conditions: Utilize similar GC conditions as the GC-FID method to ensure comparable retention times.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting mass spectrum of the primary peak should be compared to a reference library (e.g., NIST) to confirm the identity of this compound.

Data Presentation

The quantitative data from the evaluation of different this compound CRMs should be summarized in clear, structured tables for easy comparison.

Table 1: Purity and Identity Verification of this compound CRMs

CRM Lot/Supplier Certified Purity (%) Measured Purity (GC-FID, %) Relative Deviation (%) Identity Confirmation (GC-MS)
Lot A99.8 ± 0.199.7-0.1Confirmed
Lot B99.5 ± 0.299.4-0.1Confirmed
Lot C99.9 ± 0.0599.8-0.1Confirmed

Table 2: Concentration Verification of this compound CRM Solutions

CRM Lot/Supplier Certified Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
Lot A1000 ± 599599.5
Lot B1000 ± 1098898.8
Lot C1000 ± 21003100.3

Visualizations

Diagrams are essential for illustrating experimental workflows and the biochemical context of the analyte.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_decision Conclusion CRM Receive CRM Lots (A, B, C) Dilute Prepare Stock & Dilutions in Hexane CRM->Dilute GCFID Purity Analysis (GC-FID) Dilute->GCFID GCMS Identity Confirmation (GC-MS) Dilute->GCMS Purity Calculate Purity (%) GCFID->Purity Identity Compare Mass Spectra to Library GCMS->Identity Compare Compare to Certified Values Purity->Compare Identity->Compare Select Select Best Performing CRM Lot Compare->Select

Caption: Workflow for the evaluation of this compound CRMs.

G cluster_pathway Simplified Prostaglandin (B15479496) Synthesis Pathway LA Linoleic Acid (Omega-6) GLA gamma-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PG1 Prostaglandins (Series 1) DGLA->PG1 COX enzymes PG2 Prostaglandins (Series 2) AA->PG2 COX enzymes

Caption: Role of gamma-linolenic acid in the prostaglandin pathway.

A Comparative Guide to Inter-laboratory Quantification of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of methyl gamma-linolenate (B1238488), a biologically significant polyunsaturated fatty acid methyl ester, is of utmost importance. The selection of an analytical method can profoundly influence the reliability of experimental outcomes. This guide offers an objective comparison of common analytical methodologies, supported by performance data, to assist in choosing the most suitable technique for your research needs. The primary techniques evaluated are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Analysis of Quantification Methods

The performance of various analytical methods for the quantification of fatty acid methyl esters (FAMEs), including methyl gamma-linolenate, is summarized below. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used and robust method.[1] An alternative is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

MethodAnalyteLinearity (r²)Accuracy (Recovery %)Precision (Repeatability, %RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-FID Fatty Acid Methyl Esters> 0.99986.2 - 92.5%Intra-day: 2.7 - 4.6%, Inter-day: 4.1 - 5.8%0.21 - 0.32 mg/kg0.63 - 0.97 mg/kg
GC-FID Fatty Acid Methyl Esters> 0.9998 - 102%< 5%1.18 mg/mL3.94 mg/mL
GC-MS Fatty Acid Methyl Esters> 0.99Not Specified2.77 - 5.82% (Intra-day)Typically 0.01% to 0.05%Not explicitly found
HPLC-UV Methyl Linolenate≥ 0.99581.7 ± 0.2 - 110.9 ± 0.1%0.2 - 1.3%0.0001% mass0.0004% mass
HPLC-UV Fatty Acid Methyl Esters> 0.99Satisfactory< 3%Not SpecifiedNot Specified

Experimental Protocols

Accurate quantification of this compound relies on meticulous experimental execution. Below are detailed methodologies for the most prevalent analytical techniques.

Protocol 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a widely adopted technique for the analysis of fatty acid methyl esters (FAMEs), such as this compound.[2] The methodology involves the derivatization of the fatty acid to its methyl ester, which is then separated and quantified.[2]

1. Sample Preparation (Transesterification):

  • Accurately weigh approximately 100 mg of the oil sample into a vial.[3]

  • Add a known amount of an internal standard solution (e.g., 100 mg of methyl nonadecanoate).[3]

  • Add 10 mL of toluene (B28343) and vortex to dissolve the sample.[3]

  • For base-catalyzed transesterification, add 0.1 mL of 2N methanolic potassium hydroxide (B78521) (KOH) to about 200 mg of the oil sample dissolved in 2 mL of heptane (B126788).[3]

  • Cap the vial and vortex vigorously for 30 seconds.

  • Allow the layers to separate. The upper heptane layer contains the FAMEs.

  • Carefully transfer 1 mL of the upper heptane phase to an autosampler vial for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent.[4]

  • Injector: Split/splitless inlet with a split ratio of 50:1.[4]

  • Injector Temperature: 250°C.[4]

  • Column: High-polarity capillary column, such as a wax-type column (e.g., Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[4]

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 2 minutes.[4]

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.[4]

  • Detector: Flame Ionization Detector (FID).[4]

  • Detector Temperature: 260°C.[4]

  • Gas Flows: Hydrogen at 30 mL/min, Air at 400 mL/min, and Nitrogen (makeup gas) at 25 mL/min.[4]

  • Injection Volume: 1 µL.[4]

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a certified reference standard.

  • Quantify the amount of this compound by relating its peak area to that of the internal standard.

Protocol 2: Quantification by High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC-UV offers a viable alternative for FAME analysis, especially for compounds that are thermally sensitive.[1]

1. Sample Preparation:

  • Follow the same transesterification procedure as described for the GC-FID method to convert gamma-linolenic acid to this compound.

  • After extraction with an organic solvent like hexane, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase (e.g., acetonitrile).

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detector: UV detector set at 205 nm.[5]

  • Injection Volume: 10 µL.[5]

3. Data Analysis:

  • The identification of the FAME peak is achieved by comparing the retention time with that of a reference standard under the same conditions.[5]

  • Quantification is performed using an external calibration method with standard solutions of known concentrations.[5]

Visualizations

To further clarify the experimental and biological contexts, the following diagrams illustrate the analytical workflow and a key metabolic pathway for gamma-linolenic acid.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Lipid-Containing Sample IS Addition of Internal Standard Sample->IS Trans Transesterification (e.g., with Methanolic KOH) IS->Trans Extract Extraction of FAMEs (e.g., with Heptane) Trans->Extract Inject Injection into Chromatograph Extract->Inject Sep Chromatographic Separation Inject->Sep Detect Detection (FID or UV) Sep->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway Metabolic Pathway of Gamma-Linolenic Acid GLA Gamma-Linolenic Acid (GLA) (18:3, n-6) DGLA Dihomo-gamma-linolenic Acid (DGLA) (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4, n-6) DGLA->AA Δ5-Desaturase PGE1 Prostaglandins (PGE1) DGLA->PGE1 COX Pathway LTs Leukotrienes AA->LTs LOX Pathway

Caption: Simplified metabolic pathway of Gamma-Linolenic Acid.[6][7]

References

A Comparative Guide to the Chromatographic Separation of Methyl γ-Linolenate and α-Linolenate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of fatty acid methyl ester (FAME) isomers like methyl γ-linolenate (GLA-Me) and methyl α-linolenate (ALA-Me) are critical. These positional isomers, while chemically similar, can exhibit distinct biological activities, making their accurate differentiation essential. This guide provides a comparative overview of the primary chromatographic techniques employed for their separation—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The selection of a chromatographic method for separating GLA-Me and ALA-Me depends on the specific requirements of the analysis, such as desired resolution, sample throughput, and available instrumentation. Gas chromatography often provides high resolution, while HPLC offers versatility with different stationary and mobile phases. Supercritical fluid chromatography emerges as a rapid and green alternative.

TechniqueStationary PhaseKey Separation ParametersOutcome for GLA-Me vs. ALA-Me
Gas Chromatography (GC) DB-5msTemperature programmed elutionMethyl γ-linolenate elutes before methyl α-linolenate.[1]
Polar capillary columns (e.g., DB-23, CP™Sil 88)Optimized temperature gradientProvides good resolution between various fatty acid methyl esters.[2]
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)Isocratic elution with acetonitrile/waterCapable of separating a mixture of fatty acids including linolenic acid.[3]
Silver-Ion (Ag+-HPLC)Non-chlorinated solvent systemSufficient separation of triacylglycerols containing GLA and ALA.[4]
Supercritical Fluid Chromatography (SFC) 25% Cyanopropyl-75% methylpolysiloxaneSupercritical CO2 mobile phaseBaseline resolution of triacylglycerols containing γ- and α-linolenic acid.[5]

In-Depth Analysis of Chromatographic Techniques

Gas Chromatography (GC)

Gas chromatography, particularly with capillary columns, is a powerful and widely used technique for the analysis of FAMEs. The separation is based on the volatility and polarity of the compounds. For GLA-Me and ALA-Me, the choice of the stationary phase is crucial.

One study demonstrated that on a conventional DB-5ms column, methyl γ-linolenate (C18:3n-6) consistently elutes earlier than methyl α-linolenate (C18:3n-3)[1]. This indicates that even on a non-polar column, separation is achievable. For enhanced resolution, polar capillary columns are recommended. Columns with a high cyanopropyl content, such as the CP™Sil 88, are effective in separating geometric and positional isomers of linolenic acid methyl esters[6].

Experimental Protocol: GC-FID Analysis of FAMEs [2]

  • Sample Preparation (Transesterification):

    • Dissolve approximately 100 mg of the lipid sample in 2 mL of toluene.

    • Add 4 mL of 1% sulfuric acid in methanol.

    • Heat the mixture in a sealed tube at 50°C for 12 hours.

    • After cooling, add 5 mL of 5% sodium chloride solution.

    • Extract the FAMEs twice with 5 mL of hexane (B92381).

    • Pool the hexane extracts and dry over anhydrous sodium sulfate.

  • GC Conditions:

    • Instrument: Gas chromatograph with a flame ionization detector (FID).

    • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at a rate of 4°C/minute.

    • Carrier Gas: Helium or Hydrogen.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the separation of FAME isomers, with reversed-phase (RP-HPLC) and silver-ion HPLC (Ag+-HPLC) being the most common approaches.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While standard C18 columns can separate a range of fatty acids, achieving baseline resolution of positional isomers like GLA-Me and ALA-Me can be challenging and often requires careful optimization of the mobile phase and temperature[3][7].

Silver-Ion HPLC (Ag+-HPLC) is a powerful technique that separates unsaturated compounds based on the number, position, and geometry of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention. This method has been successfully applied to separate triacylglycerols containing GLA and ALA, indicating its potential for the separation of their methyl esters as well[4].

Experimental Protocol: Ag+-HPLC for Linolenate Isomers [8]

  • Sample Preparation (as FAMEs):

    • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Convert the extracted lipids to FAMEs via base-catalyzed transesterification:

      • Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene.

      • Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

      • Incubate at 50°C for 10 minutes.

      • Neutralize with 0.1 mL of glacial acetic acid.

      • Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.

      • Dry the hexane layer over anhydrous sodium sulfate.

  • HPLC System and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Silver-ion impregnated column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in a non-polar solvent (e.g., hexane).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection, typically around 205 nm for FAMEs.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase[4]. It is particularly well-suited for the separation of thermally labile and isomeric compounds. SFC offers advantages of high efficiency, reduced analysis time, and lower consumption of organic solvents.

A study on the separation of triacylglycerols containing γ- and α-linolenic acid demonstrated the effectiveness of capillary SFC. Using a 25% cyanopropyl-75% methylpolysiloxane stationary phase, a resolution of 1.35 was achieved on a 10m column, which was further improved to 1.66 by using two columns in series[5]. This highlights the high resolving power of SFC for these closely related isomers.

Experimental Protocol: SFC Separation of Linolenate Isomers (Conceptual, based on[5])

  • Sample Preparation:

    • Prepare methyl esters of the fatty acids as described in the GC or HPLC protocols.

    • Dissolve the FAMEs in a suitable organic solvent compatible with SFC injection.

  • SFC Conditions:

    • Instrument: Supercritical fluid chromatograph.

    • Column: 25% cyanopropyl-75% methylpolysiloxane capillary column (e.g., 10 m x 50 µm i.d.).

    • Mobile Phase: Supercritical carbon dioxide, potentially with a modifier such as methanol.

    • Pressure and Temperature: Optimized to maintain the mobile phase in a supercritical state and achieve the desired separation.

    • Detection: Flame ionization detector (FID) or mass spectrometer (MS).

Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams illustrate the general workflows for sample preparation and chromatographic analysis.

G General Workflow for FAME Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis LipidSource Lipid Source (Oil, Tissue, etc.) Extraction Lipid Extraction LipidSource->Extraction Transesterification Transesterification to FAMEs Extraction->Transesterification FAMEs FAMEs in Organic Solvent Transesterification->FAMEs Injection Injection into Chromatograph FAMEs->Injection Separation Chromatographic Separation (GC, HPLC, or SFC) Injection->Separation Detection Detection (FID, MS, UV, etc.) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: General workflow for the analysis of fatty acid methyl esters (FAMEs).

G Chromatographic Method Selection Logic Start Need to Separate GLA-Me and ALA-Me HighRes High Resolution Required? Start->HighRes FastGreen Fast and Green Analysis? Start->FastGreen GC Gas Chromatography (GC) with Polar Column HighRes->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) HighRes->HPLC No RP_Ag Reversed-Phase or Silver-Ion? HPLC->RP_Ag SFC Supercritical Fluid Chromatography (SFC) RPHPLC RP-HPLC RP_Ag->RPHPLC General Purpose AgHPLC Ag+-HPLC for High Selectivity RP_Ag->AgHPLC Isomer Specificity FastGreen->HPLC No FastGreen->SFC Yes

Caption: Decision tree for selecting a chromatographic method for GLA-Me and ALA-Me separation.

References

A Comparative Analysis of the Antitumor Efficacy of Methyl Gamma-Linolenate Versus Other Polyunsaturated Fatty Acids on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the potent antitumor effects of Methyl gamma-linolenate (B1238488) (MeGLA), a derivative of the omega-6 polyunsaturated fatty acid (PUFA) gamma-linolenic acid (GLA), often rivaling or exceeding those of other PUFAs across various cancer cell lines. This guide provides a comparative analysis of MeGLA's performance against other omega-3 and omega-6 PUFAs, supported by quantitative data on cytotoxicity and apoptotic induction, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in assessing the cytotoxic effects of these compounds on cancer cells. While direct comparative studies of MeGLA against a full spectrum of PUFAs on a single cell line are limited, a compilation of data from various studies provides valuable insights into their relative efficacies.

On the HT-29 human colorectal cancer cell line, gamma-linolenic acid (GLA) demonstrated a potent cytotoxic effect with an IC50 value of 255 µM after 72 hours of treatment.[1] This was comparable to the omega-3 PUFA, alpha-linolenic acid (ALA), which exhibited an IC50 of 230 µM under the same conditions.[1]

In the context of breast cancer, the omega-3 PUFAs docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) have shown significant cytotoxicity against the MCF-7 cell line, with IC50 values of 20.2 µM and 57.4 µM, respectively, after 72 hours.[2] For endometrial cancer cell lines HEC-1A and KLE, the omega-6 PUFA linoleic acid (LA) displayed considerably higher IC50 values of 617.21 µM and 987.56 µM, respectively, at 72 hours, suggesting lower cytotoxic potency in these specific cells.[3]

Arachidonic acid (AA), another omega-6 PUFA, has been shown to dose-dependently suppress cell viability in A549 and NCI-H1299 lung cancer cells.[4]

Table 1: Comparative IC50 Values of Various PUFAs on Different Cancer Cell Lines

PUFACancer Cell LineIncubation Time (hours)IC50 (µM)
Gamma-Linolenic Acid (GLA)HT-29 (Colorectal)72255
Alpha-Linolenic Acid (ALA)HT-29 (Colorectal)72230
Docosahexaenoic Acid (DHA)MCF-7 (Breast)7220.2
Eicosapentaenoic Acid (EPA)MCF-7 (Breast)7257.4
Linoleic Acid (LA)HEC-1A (Endometrial)72617.21
Linoleic Acid (LA)KLE (Endometrial)72987.56

Induction of Apoptosis: A Key Antitumor Mechanism

Studies on LoVo and RKO colon cancer cells have demonstrated that a range of n-3 and n-6 PUFAs, including ALA, EPA, DHA, LA, GLA, and AA, induce apoptosis at concentrations above 120 µM.[5] This apoptotic induction is mediated through a mitochondrial-dependent pathway, characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), accumulation of intracellular calcium, activation of caspases-9 and -3, and an increase in the Bax/Bcl-2 expression ratio.[5]

Linoleic acid has also been found to induce apoptosis in endometrial cancer cells by increasing the activity of cleaved caspases 3, 8, and 9 in a dose-dependent manner.[3] Similarly, arachidonic acid facilitates apoptosis in lung cancer cell lines.[4]

Signaling Pathways of PUFA-Induced Apoptosis

The antitumor effects of MeGLA and other PUFAs are orchestrated through the modulation of complex intracellular signaling pathways. A central mechanism for GLA-induced apoptosis is the generation of oxidative stress through the accumulation of ROS and subsequent lipid peroxidation.[6] This oxidative stress can trigger the intrinsic apoptotic pathway.

dot

PUFA_Apoptosis_Pathway cluster_PUFA PUFA Treatment cluster_Cellular_Effects Cellular Stress & Signaling cluster_Apoptosis_Execution Apoptosis Cascade MeGLA Methyl Gamma-Linolenate (MeGLA) / Other PUFAs ROS ↑ Reactive Oxygen Species (ROS) MeGLA->ROS Mito_Stress Mitochondrial Stress MeGLA->Mito_Stress ERK_PPAR ERK/PPARγ Pathway Modulation MeGLA->ERK_PPAR ROS->Mito_Stress Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Stress->Bax_Bcl2 Apoptosis Apoptosis ERK_PPAR->Apoptosis Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: PUFA-induced apoptosis signaling pathway.

The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[5]

Furthermore, PUFAs can modulate other signaling pathways critical for cancer cell survival and proliferation. For instance, arachidonic acid has been shown to affect the ERK/PPARγ signaling pathway in lung cancer cells.[4]

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the antitumor effects of PUFAs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

dot

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and allow to adhere overnight. start->step1 step2 Treat cells with various concentrations of PUFAs for a specified duration (e.g., 72h). step1->step2 step3 Add MTT solution to each well and incubate for 2-4 hours. step2->step3 step4 Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. step3->step4 step5 Measure absorbance at 570 nm using a microplate reader. step4->step5 end Calculate IC50 values step5->end

Caption: MTT assay experimental workflow.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • PUFA Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test PUFA (e.g., MeGLA, ALA, DHA, etc.) or a vehicle control.

  • Incubation: The cells are incubated with the PUFAs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of PUFA for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Conclusion

The available evidence strongly supports the potent antitumor effects of this compound, positioning it as a significant candidate for further investigation in cancer therapy. Its cytotoxicity and apoptosis-inducing capabilities are comparable to, and in some contexts may exceed, those of other PUFAs. The primary mechanism of action involves the induction of oxidative stress and the activation of the mitochondrial-mediated apoptotic pathway. Further head-to-head comparative studies on a wider range of cancer cell lines are warranted to fully elucidate the relative therapeutic potential of MeGLA.

References

Safety Operating Guide

Proper Disposal of Methyl Gamma-Linolenate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methyl gamma-linolenate (B1238488) is crucial for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to standard hazardous waste regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be aware of the primary hazards associated with methyl gamma-linolenate. It is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion or absorption through the skin may be harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or eyeshields.[2]

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator (such as a type N95 dust mask) should be available for handling spills or in poorly ventilated areas.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as institutional, state, and local rules.[3][4] The following procedure outlines the standard steps for compliant disposal.

Step 1: Waste Identification and Classification As a laboratory chemical, this compound must be treated as hazardous waste unless determined otherwise by a qualified professional. Do not dispose of this chemical down the drain or in regular solid waste.[4] Prohibited disposal methods also include evaporation in a fume hood.[5]

Step 2: Prepare the Hazardous Waste Container Select a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof screw cap.[4][5] Ensure the container has at least one inch of headroom to allow for vapor expansion.[5]

Step 3: Label the Container Proper labeling is critical for safety and compliance.[3] As soon as you begin accumulating waste, affix a hazardous waste label to the container. The label must include the following information:

  • The words "Hazardous Waste" .[4][5]

  • Full Chemical Name: "this compound" (do not use abbreviations or formulas).[4]

  • All Chemical Constituents: List all components if it is a mixed waste stream.

  • Generator Information: The Principal Investigator's name, department, and laboratory room number.[4][6]

  • Hazard Warnings: Indicate applicable hazards (e.g., "Combustible").[4]

Step 4: Waste Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Segregation: Keep the this compound waste segregated from incompatible materials, particularly strong oxidizing agents.[2][5][7] Utilize secondary containment to prevent spills from reaching drains.[4][6]

  • Container Status: The waste container must remain closed at all times, except when you are actively adding waste.[5][6]

Step 5: Arrange for Final Disposal Contact your institution’s Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[4] Do not attempt to neutralize or treat the chemical waste yourself.[3] Final disposal is typically handled via high-temperature incineration by a licensed facility.[3]

Quantitative Data and Storage Summary

The following table summarizes key quantitative data relevant to the handling and storage of this compound.

ParameterValueSource(s)
Flash Point 62.0 °C / 143.6 °F (closed cup)
Recommended Storage Temp. -20°C (for product quality)[7]
Incompatible Materials Strong oxidizing agents[2][7]
Regulatory Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]
Academic Lab Storage Time Maximum of six months under EPA Subpart K regulations.[4][8]

Experimental Protocols

No experimental protocols for the on-site treatment or neutralization of this compound waste are recommended. Disposal should be managed exclusively by trained professionals through your institution's waste management program or a certified disposal company.[3]

Disposal Workflow Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

DisposalWorkflow A Step 1: Identify Waste Treat this compound as Hazardous Waste B Step 2: Use Proper PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Prepare Container Select a compatible, sealed container. Leave headroom. B->C D Step 4: Label Container Affix 'Hazardous Waste' label with full details immediately. C->D E Step 5: Accumulate Waste Add waste to the labeled container. D->E F Step 6: Store Safely Store in SAA, segregated from incompatibles. Keep container closed. E->F G Step 7: Monitor Limits Track accumulation time and volume. (Max 6 months for academic labs) F->G H Step 8: Arrange Disposal Contact EH&S or certified waste vendor for pickup. G->H I Step 9: Professional Disposal Waste is transported and incinerated by a licensed facility. H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Methyl gamma-linolenate (B1238488) (CAS No. 16326-32-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Methyl gamma-linolenate.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing and boots as needed to prevent skin contact.Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection A vapor respirator may be required if working in a poorly ventilated area or if vapor or mist is generated.Follow local and national regulations.[2][3]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for safe handling.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) before handling the substance.[4]

    • Ensure a well-ventilated work area, such as a chemical fume hood.[3][4]

    • Install and have ready access to a safety shower and eye bath.[2]

    • Inspect all PPE for integrity before use.[1]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.[4]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid breathing vapors or mist.[1]

    • Use only non-sparking tools and take precautionary measures against static discharge.

    • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Storage :

    • Store at -20°C in a tightly closed container.[6]

    • Keep in a dry and well-ventilated place.[6]

    • Store away from incompatible materials such as strong oxidizing agents.

  • First Aid :

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[7]

    • In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[8]

    • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[8]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal :

    • Dispose of contaminated product and materials in accordance with applicable local, state, and federal regulations.[1][5]

    • Do not dispose of together with household garbage.[5]

    • Do not allow the product to reach the sewage system.[5]

    • Absorb spills with inert material (e.g., dry sand, earth) and place in a suitable container for disposal.[2]

  • Container Disposal :

    • Dispose of contaminated containers in the same manner as the chemical.

    • Do not reuse empty containers.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep1 Read SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Wear PPE prep3->handle1 handle2 Chemical Handling handle1->handle2 handle3 Store Properly handle2->handle3 emergency1 First Aid handle2->emergency1 If Exposed emergency2 Spill Response handle2->emergency2 If Spilled dispose1 Collect Waste handle3->dispose1 After Use dispose2 Dispose per Regulations dispose1->dispose2

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl gamma-linolenate
Reactant of Route 2
Reactant of Route 2
Methyl gamma-linolenate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.